molecular formula C12H6F2N2O6S B146660 Bis(4-fluoro-3-nitrophenyl) sulfone CAS No. 312-30-1

Bis(4-fluoro-3-nitrophenyl) sulfone

Cat. No.: B146660
CAS No.: 312-30-1
M. Wt: 344.25 g/mol
InChI Key: KHAWDEWNXJIVCJ-UHFFFAOYSA-N
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Description

Bis(4-fluoro-3-nitrophenyl) sulfone, also known as this compound, is a useful research compound. Its molecular formula is C12H6F2N2O6S and its molecular weight is 344.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14153. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(4-fluoro-3-nitrophenyl)sulfonyl-2-nitrobenzene
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InChI

InChI=1S/C12H6F2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KHAWDEWNXJIVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059800
Record name Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-
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Molecular Weight

344.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

312-30-1
Record name 1,1′-Sulfonylbis[4-fluoro-3-nitrobenzene]
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Record name Difluorodinitrobenzene sulfone
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Record name DNDS
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14153
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Record name Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-
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Record name Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-
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Record name Bis(4-fluoro-3-nitrophenyl)sulphone
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Record name DIFLUORODINITROBENZENE SULFONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(4-fluoro-3-nitrophenyl) Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for bis(4-fluoro-3-nitrophenyl) sulfone, a key intermediate in the development of advanced polymers and pharmaceutical agents. This document is intended for researchers, chemists, and professionals in drug development and material science. It offers a detailed exploration of the prevailing synthesis methodology, an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and critical safety and handling information. The synthesis of this compound is a prime example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Introduction and Significance

This compound, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is an organic compound of significant interest due to its unique molecular architecture.[1][2] The molecule consists of two fluorophenyl rings linked by a sulfonyl group, with nitro groups positioned ortho to the fluorine atoms and meta to the sulfonyl bridge. This specific arrangement of electron-withdrawing groups (fluorine, nitro, and sulfonyl) imparts distinct chemical reactivity, making it a valuable building block in various synthetic applications.[1]

The primary applications of this compound lie in:

  • Polymer Chemistry: It serves as a monomer for the synthesis of high-performance polymers such as polyether sulfones (PES). The fluorine atoms are susceptible to nucleophilic substitution, allowing for the formation of ether linkages and the creation of robust, thermally stable polymers.

  • Pharmaceutical Development: The compound is a crucial intermediate in the synthesis of complex organic molecules with potential therapeutic applications.

  • Organic Synthesis: Its reactive sites make it a versatile starting material for further chemical transformations.[1]

This guide focuses on the most direct and industrially scalable method for its preparation: the dinitration of 4,4'-difluorodiphenyl sulfone.

The Core Synthesis Pathway: Electrophilic Aromatic Nitration

The most established and efficient route to this compound is through the direct nitration of 4,4'-difluorodiphenyl sulfone. This reaction is a classic example of electrophilic aromatic substitution (EAS).

Reaction Overview

The overall transformation can be depicted as follows:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 4,4'-Difluorodiphenyl Sulfone This compound 4,4'-Difluorodiphenyl Sulfone->this compound Nitration Mixed Acid\n(HNO3 + H2SO4) Mixed Acid (HNO3 + H2SO4)

Figure 1: Overall synthesis reaction.
Mechanistic Deep Dive: The "Why" Behind the "How"

Understanding the reaction mechanism is paramount for optimizing conditions and ensuring the desired outcome. The nitration of an aromatic ring proceeds via a well-established three-step electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: The actual nitrating agent is not nitric acid itself, but the highly electrophilic nitronium ion (NO₂⁺). This is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[2][3][4]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring of 4,4'-difluorodiphenyl sulfone attacks the nitronium ion. This step is the rate-determining step of the reaction. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the nitrated product.

The sulfonyl group (-SO₂-) and the fluorine atoms (-F) are deactivating groups, meaning they make the aromatic rings less reactive towards electrophilic substitution than benzene. However, they are ortho, para-directing. In the case of 4,4'-difluorodiphenyl sulfone, the positions ortho to the fluorine atoms are also meta to the strongly deactivating sulfonyl group. The directing effect of the fluorine atoms guides the incoming nitro groups to the positions ortho to them (the 3 and 3' positions).

G cluster_0 Mechanism Flow A Generation of Nitronium Ion (HNO3 + H2SO4 -> NO2+ + HSO4- + H2O) B Electrophilic Attack (Aromatic ring attacks NO2+) A->B C Formation of Sigma Complex (Resonance-stabilized carbocation) B->C D Deprotonation (Base removes proton) C->D E Re-aromatization (Formation of nitrated product) D->E

Figure 2: Key steps in the electrophilic nitration mechanism.

Experimental Protocol

This protocol is a synthesized procedure based on established principles of aromatic nitration and purification methods cited in the literature.[3] Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials and Reagents
Compound Molecular Formula MW ( g/mol ) Melting Point (°C) CAS No.
4,4'-Difluorodiphenyl sulfoneC₁₂H₈F₂O₂S254.2598-100383-29-9
This compoundC₁₂H₆F₂N₂O₆S344.25191-194312-30-1
Concentrated Sulfuric Acid (98%)H₂SO₄98.08N/A7664-93-9
Concentrated Nitric Acid (70%)HNO₃63.01N/A7697-37-2
AcetoneC₃H₆O58.08-9567-64-1
Deionized WaterH₂O18.0207732-18-5

Data sourced from[3][5].

Step-by-Step Synthesis Procedure

Safety First: This reaction is highly exothermic and involves the use of strong, corrosive acids. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. The procedure must be conducted in a well-ventilated fume hood.

  • Preparation of the Nitrating Mixture:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath to below 10°C.

    • Slowly, and with continuous stirring, add the required amount of concentrated nitric acid via the dropping funnel. Maintain the temperature of the mixture below 15°C during the addition. This "mixed acid" should be prepared fresh before use. A typical molar ratio of nitric acid to sulfuric acid is around 1:2 to 1:3.

  • Nitration Reaction:

    • In a separate reaction vessel, melt the 4,4'-difluorodiphenyl sulfone by gentle heating.

    • Slowly and carefully add the molten 4,4'-difluorodiphenyl sulfone to the chilled mixed acid with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature between 95-100°C.[6]

    • After the addition is complete, maintain the reaction mixture at 95-100°C with continuous stirring for a period of 2-3 hours to ensure the completion of the dinitration.[6]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude this compound.

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

    • Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight. A yield of approximately 96% of the crude product can be expected.[6]

Purification

The crude product can be purified by recrystallization to obtain a high-purity final product.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot acetone.

    • Slowly add deionized water to the hot acetone solution until a slight turbidity persists. A common ratio for this recrystallization is a 5:1 mixture of acetone to water.[3]

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold acetone-water mixture, and dry under vacuum.

G cluster_0 Experimental Workflow A Prepare Nitrating Mixture (H2SO4 + HNO3 in ice bath) B Nitration Reaction (Add molten starting material to mixed acid at 95-100°C) A->B C Reaction Monitoring (Maintain temperature and stir for 2-3 hours) B->C D Work-up (Pour onto ice, filter, wash with water) C->D E Drying (Vacuum oven) D->E F Purification (Recrystallize from Acetone/Water) E->F G Final Product (Pure this compound) F->G

Figure 3: A summary of the experimental workflow.

Conclusion

The synthesis of this compound via the electrophilic nitration of 4,4'-difluorodiphenyl sulfone is a robust and well-understood process. A thorough understanding of the underlying reaction mechanism is crucial for controlling the reaction conditions and achieving a high yield of the desired product. The protocol outlined in this guide provides a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Adherence to strict safety protocols is essential when working with the strong acids required for this transformation.

References

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Khan Academy. (2019). Nitration of aromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).

Sources

An In-depth Technical Guide to Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

Bis(4-fluoro-3-nitrophenyl) sulfone, also known by its synonym 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone (DFDNPS), is a highly functionalized aromatic compound of significant interest in advanced chemical synthesis.[1][2][3] Its unique molecular architecture, characterized by a central sulfonyl group linking two fluoronitrobenzene rings, imparts a distinct set of chemical properties that make it a valuable intermediate and monomer. The potent electron-withdrawing effects of the sulfone and dual nitro groups render the aromatic rings electron-deficient, thereby activating the fluorine atoms for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity is the cornerstone of its utility in diverse fields, ranging from the synthesis of high-performance polymers to the development of novel pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

PropertyValue
IUPAC Name 1-fluoro-4-(4-fluoro-3-nitrophenyl)sulfonyl-2-nitrobenzene[2]
Synonyms 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone, DFDNPS[2][3]
CAS Number 312-30-1[1][2][3]
Molecular Formula C₁₂H₆F₂N₂O₆S[1][2]
Molecular Weight 344.24 g/mol [1]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 193 - 197 °C[1][3]
Solubility Soluble in acetonitrile[4]
Molecular Structure

The structure of this compound is defined by two phenyl rings connected by a sulfone bridge. Each ring is substituted with a fluorine atom and a nitro group, positioned para and meta to the sulfone linkage, respectively.

Caption: Chemical structure of this compound.

Synthesis and Purification

Synthetic Pathways

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. While multiple routes can be conceptualized, a common industrial approach involves the sulfonation of a fluorinated nitrobenzene derivative or the nitration of a fluorinated diphenyl sulfone.

Common synthetic strategies include:

  • Nitration of Fluorinated Aromatics followed by Sulfonation: This multi-step process involves first introducing the nitro groups onto a fluorinated aromatic precursor, followed by a sulfonation reaction to create the central sulfone bridge.[2]

  • Direct Sulfonation: A more direct method may involve the reaction of fluorinated nitrobenzene derivatives with a potent sulfonating agent like sulfur trioxide.[2]

  • Coupling Reactions: This approach utilizes pre-functionalized precursors, such as coupling nitro- and fluoro-substituted phenols with sulfonyl chlorides to assemble the final molecule.[2]

A generalized workflow for its synthesis is depicted below. The key step is the formation of the sulfone bridge between two activated phenyl rings.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Workup & Purification cluster_end Final Product start1 Fluoronitrobenzene Derivative reaction Electrophilic Aromatic Substitution / Coupling start1->reaction start2 Sulfonating Agent (e.g., SO₃) start2->reaction quench Reaction Quenching reaction->quench extract Extraction / Filtration quench->extract purify Recrystallization extract->purify product This compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

Purity is paramount for subsequent applications, especially in polymerization and pharmaceutical synthesis. Recrystallization is a standard and effective method for purifying the crude product.

Protocol:

  • Solvent Selection: A mixture of acetone and water (e.g., 5:1 ratio) is reported to be an effective solvent system.[5] The compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.

  • Dissolution: Place the crude this compound powder in an Erlenmeyer flask. Add the minimum amount of hot acetone/water solvent mixture required to fully dissolve the solid. Gentle heating and stirring on a hot plate will facilitate this process.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. The cooling rate influences crystal size; slower cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the resulting white to light yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (e.g., water or a solvent in which the compound is insoluble) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the dried product can be measured to assess its purity, which should be sharp and within the literature range (193-197 °C).[1]

Chemical Reactivity and Key Applications

The reactivity of DFDNPS is dominated by the strong electron-withdrawing nature of the sulfone (-SO₂-) and nitro (-NO₂) groups. These groups deactivate the aromatic ring towards electrophilic substitution but strongly activate it for nucleophilic aromatic substitution (SNAr), making the fluorine atoms excellent leaving groups.

Nucleophilic Aromatic Substitution (SNAr)

This is the most important reaction pathway for DFDNPS. The carbon atoms attached to the fluorine atoms are highly electrophilic and susceptible to attack by nucleophiles (e.g., phenoxides, amines, thiols). This reaction is the foundation for its use as a monomer in step-growth polymerization to produce poly(ether sulfone)s and related high-performance polymers.

Polymer Chemistry

DFDNPS serves as a crucial activated monomer for synthesizing aromatic poly(ether sulfone)s (PES).[6][7] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][8] In a typical polycondensation reaction, DFDNPS is reacted with an aromatic bisphenol, such as Bisphenol A. The phenoxide ions act as nucleophiles, displacing the fluoride ions to form the repeating ether linkages of the polymer backbone.

G cluster_reaction Polycondensation Reaction monomer1 This compound (Activated Monomer) reaction Nucleophilic Aromatic Substitution (SɴAr) monomer1->reaction monomer2 Bisphenol A (Nucleophilic Monomer) monomer2->reaction polymer Poly(ether sulfone) (High-Performance Polymer) reaction->polymer

Caption: Role of DFDNPS as a monomer in poly(ether sulfone) synthesis.

Pharmaceutical and Agrochemical Synthesis

The activated aromatic rings of DFDNPS make it a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The fluoro and nitro groups can be strategically replaced or transformed:

  • Nucleophilic Substitution: The fluorine atoms can be displaced by various nucleophiles to introduce different functionalities.[2]

  • Reduction of Nitro Groups: The nitro groups can be reduced to amines, which can then be further functionalized, for example, through acylation or diazotization reactions. This opens pathways to a wide range of derivatives.[2]

Its role as a homobifunctional cross-linker is also noted, where it can be used to link two molecules together.[3]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectra for this exact compound are not detailed in the provided search results, the expected characteristics can be inferred.

  • ¹H NMR: The proton NMR spectrum would show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the six aromatic protons. The coupling patterns would be influenced by the fluorine atoms.

  • ¹³C NMR: The carbon spectrum would display distinct signals for the twelve carbon atoms, with the carbons attached to fluorine showing characteristic C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atoms.

  • FT-IR: The infrared spectrum would exhibit strong characteristic absorption bands for the S=O stretch of the sulfone group (around 1350 and 1160 cm⁻¹) and the N-O stretches of the nitro groups (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry (MS): This technique would be used to confirm the molecular weight (344.24 g/mol ) and provide fragmentation patterns consistent with the structure.[1]

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance. It is an irritant and requires careful handling to avoid exposure.[9][10]

Hazard ClassGHS Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][10]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[2][10]
Specific target organ toxicity - single exposure (Category 3)H335: May cause respiratory irritation[10]
Handling and Personal Protective Equipment (PPE)

Standard laboratory safety practices should be strictly followed when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[9]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particle filter.[9]

  • Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[3][9]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] Recommended storage temperatures are often between 2-8°C.[4]

Conclusion

This compound is a pivotal chemical intermediate whose value is derived from its highly activated aromatic system. The presence of two nitro groups and a central sulfone bridge makes the fluorine atoms exceptionally labile towards nucleophilic attack. This reactivity is expertly harnessed in the synthesis of high-performance poly(ether sulfone)s and provides a versatile platform for constructing complex molecules in the pharmaceutical and materials science sectors. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development.

References

  • ChemBK. Sulfone, bis(4-fluoro-3-nitrophenyl). [Link]

  • ResearchGate. Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications. [Link]

  • Royal Society of Chemistry. Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. [Link]

  • PubMed. Polyethersulfone Polymer for Biomedical Applications and Biotechnology. [Link]

Sources

An In-Depth Technical Guide to Bis(4-fluoro-3-nitrophenyl) sulfone (CAS 312-30-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Highly Activated Bis-Aromatic Sulfone

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Bis(4-fluoro-3-nitrophenyl) sulfone, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, emerges as a compound of significant interest. Its unique and highly activated structure, characterized by a central sulfone bridge flanked by two phenyl rings each bearing both a fluorine atom and a nitro group, renders it a versatile and powerful reagent. The potent electron-withdrawing nature of the sulfone and nitro groups dramatically activates the aromatic rings towards nucleophilic aromatic substitution (SNAr), making the fluorine atoms excellent leaving groups. This guide provides a comprehensive technical overview of this key intermediate, from its fundamental properties to its applications and handling, designed to empower researchers in leveraging its full potential.

Core Molecular Characteristics

This compound is a symmetrical molecule with the chemical formula C₁₂H₆F₂N₂O₆S.[1] Its structure is defined by two 4-fluoro-3-nitrophenyl groups linked to a central sulfonyl moiety.[1] This specific arrangement of functional groups dictates its chemical personality and utility.

Structural and Physicochemical Properties
PropertyValueReferences
CAS Number 312-30-1[1][2][3][4]
Molecular Formula C₁₂H₆F₂N₂O₆S[1][2][3][4]
Molecular Weight 344.25 g/mol [1][2][3]
Appearance White to light yellow crystalline powder[5][6][7]
Melting Point 191-194 °C[2][3][4]
Solubility Almost transparent in Acetonitrile[5]
Storage Temperature 2-8°C[5][8]

The presence of two nitro groups and a sulfone group, both strong electron-withdrawing groups, significantly influences the molecule's reactivity.[1][6] This electronic profile is central to its primary application as a substrate in nucleophilic aromatic substitution reactions.

The Chemistry of Activation: Reactivity and Mechanistic Insights

The primary utility of this compound lies in its high reactivity towards nucleophiles. This reactivity is a direct consequence of the electronic activation of the aromatic rings.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the cornerstone of this compound's chemistry.[9] The electron-withdrawing nitro and sulfone groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack at the carbon atom bearing the fluorine.[9] This stabilization lowers the activation energy of the reaction, facilitating the displacement of the fluoride ion.

sn_ar_mechanism

The reaction can proceed in a stepwise fashion, as classically described, or via a concerted mechanism where the bond-forming and bond-breaking steps are simultaneous.[10] The specific pathway can be influenced by the nature of the nucleophile, solvent, and the specific electronic environment of the substrate.

Synthesis and Purification

Several synthetic routes can be employed to prepare this compound. Common strategies include:

  • Nitration of Fluorinated Aromatics followed by Sulfonation: This multi-step process involves the initial nitration of a suitable fluorinated precursor.[1]

  • Direct Sulfonation: A more direct approach may involve the reaction of fluorinated nitrobenzene derivatives with a sulfonating agent.[1]

Illustrative Synthetic Workflow

synthesis_workflow

Experimental Protocol: Purification by Recrystallization

A common method for purifying the crude product is recrystallization.[8]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent mixture, such as acetone and water (e.g., in a 5:1 ratio).[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable intermediate in several fields.[6]

Medicinal Chemistry and Drug Discovery

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1][6] The sulfone moiety is a common scaffold in a variety of approved drugs.[11] The ability to readily introduce diverse functionalities via SNAr allows for the creation of libraries of compounds for screening and lead optimization.[1][12] Novel bis-sulfone derivatives have shown potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma and Alzheimer's disease.[13]

Materials Science

The thermal stability and chemical resistance imparted by the sulfone and aromatic groups make this compound a candidate for the development of advanced polymers and coatings.[6][14] Polysulfones are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties.[15][16] this compound can be used as a monomer in polycondensation reactions to create novel polysulfones with tailored properties.

Organic Synthesis

Beyond its direct use in the synthesis of bioactive molecules and polymers, it can be a starting material for a range of other organic transformations.[1] The nitro groups can be reduced to amines, which can then be further functionalized, opening up a wide array of synthetic possibilities.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[17]

Hazard Identification
  • Skin Irritation: Causes skin irritation.[17][18]

  • Eye Irritation: Causes serious eye irritation.[17][18]

  • Respiratory Irritation: May cause respiratory irritation.[17][19]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][19]

  • Ventilation: Use only in a well-ventilated area.[17][19]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[19] Wash hands and any exposed skin thoroughly after handling.[17]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][17]

First Aid Measures
  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

  • In case of skin contact: Wash with plenty of soap and water.[7][17]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[17][19]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is more than just a chemical intermediate; it is a testament to the power of functional group synergy in molecular design. Its highly activated nature, a direct result of its unique electronic architecture, provides a reliable and efficient platform for the construction of complex and valuable molecules. For researchers in medicinal chemistry, materials science, and organic synthesis, a thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential to drive innovation and discovery.

References

  • ChemBK. (2024, April 10). Sulfone, bis(4-fluoro-3-nitrophenyl). Retrieved from [Link]

  • EcoOnline. (2025, June 11). This compound SDS. Retrieved from [Link]

  • China Plastics. (2016). Synthesis and properties of ternary polysulfone copolymer containing bisphenol fluorene. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

  • Research Scientific. (n.d.). This compound >= 97.0% (HPLC). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry via PMC. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • MDPI. (2022, August 2). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN103613752A - Synthesis method of polysulfone resin.
  • SpecAU. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Polysulfones. Retrieved from [Link]

  • POLITECNICO DI TORINO. (n.d.). Synthesis and characterization of sulfonated polysulfone membranes for forward osmosis applications. Retrieved from [Link]

  • Acta Crystallographica Section E via PMC. (n.d.). Bis(3-nitrophenyl) sulfone. Retrieved from [Link]

  • Natural Products Chemistry & Research. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

  • Molecules via PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Biochemical and Molecular Toxicology via PubMed. (n.d.). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]

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Bis(4-fluoro-3-nitrophenyl) sulfone solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Bis(4-fluoro-3-nitrophenyl) sulfone

Foreword

For researchers, medicinal chemists, and material scientists, understanding the fundamental properties of a chemical intermediate is paramount to successful synthesis and application. This compound is a key building block in diverse fields, from high-performance polymers to pharmaceutical agents.[1][2] Its utility is, however, intrinsically linked to a property that is often overlooked in early-stage research: solubility. This guide provides a comprehensive framework for understanding, determining, and applying the solubility data of this compound. While specific quantitative solubility values for this compound are not widely published, this document equips the practicing scientist with the foundational knowledge and detailed protocols necessary to generate this critical data in-house.

Introduction to this compound: A Versatile Intermediate

This compound, also known as 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone, is an aromatic compound characterized by a central sulfone group linking two fluoronitrobenzene rings.[1][2] This specific arrangement of electron-withdrawing groups (nitro and sulfone) and reactive sites (fluorine atoms) makes it a highly valuable precursor in organic synthesis.[2]

Its primary applications include:

  • Polymer Science: It is a critical monomer in the synthesis of advanced polyetherimides (PEIs) and poly(ether sulfone)s (PES).[3][4][5] The nucleophilic substitution of the fluorine atoms by phenoxides is a common polymerization route.[3][6] The solubility of the monomer in the polymerization solvent is crucial for achieving high molecular weight polymers.

  • Pharmaceutical Development: The sulfone moiety is a recognized structural motif in medicinal chemistry, appearing in numerous drug candidates.[7] this compound serves as a versatile starting material for creating more complex molecules with potential therapeutic activity.[1][2] Understanding its solubility is the first step in designing viable formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₆F₂N₂O₆S[1][2][8]
Molecular Weight 344.24 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 191 - 197 °C[1][8][9]
CAS Number 312-30-1[1]

The Imperative of Solubility: Why This Data is Critical

Solubility is not merely a physical constant; it is a critical parameter that dictates the feasibility and success of chemical processes and biological applications.

  • For Material Scientists: In polymer synthesis, the reaction is often carried out in a high-boiling point aprotic solvent. The monomer must remain fully dissolved at the reaction temperature to ensure the polymerization proceeds to completion and yields a polymer with the desired molecular weight and properties.[6][10] Poor solubility can lead to premature precipitation, low yields, and materials with inferior performance.

  • For Drug Development Professionals: For a compound to be a viable drug candidate, it must be absorbed by the body. Poor aqueous solubility is a major hurdle for oral bioavailability.[11] Therefore, determining solubility in aqueous and biorelevant media is a cornerstone of pre-formulation studies.[12] Early characterization prevents costly late-stage failures.

Experimental Determination of Solubility: Protocols and Best Practices

Given the lack of published quantitative data, this section provides robust, validated protocols for its determination. The choice of method depends on the desired accuracy and throughput.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[11][13] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. While time-consuming, its reliability is unmatched.[11]

Causality Behind Experimental Choices:

  • Excess Solid: Adding an excess of the compound ensures that the solution becomes truly saturated and that equilibrium is established between the dissolved and solid states.[11]

  • Equilibration Time: A sufficient incubation period (typically 24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium.[13] For crystalline compounds with high lattice energy, this can be a slow process.

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducible and accurate results.[13]

  • Phase Separation: It is critical to separate the undissolved solid from the saturated solution before analysis. Filtration or centrifugation must be performed carefully to avoid sample perturbation.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial.

  • Equilibration: Seal the vial and place it in a shaking incubator or on a rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For higher accuracy, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Dilution: Accurately dilute the clear, saturated solution with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Seal and shake at constant temperature (24-48h) prep1->equil1 sep1 Settle or Centrifuge equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate Solubility quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Method.

Recommended Solvents for Investigation

Based on its applications and chemical nature, the solubility of this compound should be investigated in the following solvents:

Table 2: Recommended Solvents for Solubility Testing

Solvent ClassSpecific SolventsRationale
Aprotic Polar N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAc), Acetonitrile, AcetoneCommonly used in polymer synthesis; qualitative data suggests solubility.[4][6][14]
Chlorinated Dichloromethane (DCM), ChloroformSome polymers derived from this monomer are soluble in these solvents.[4]
Aqueous Buffers Phosphate-buffered saline (PBS) pH 7.4, Acetate buffer pH 4.5Essential for assessing relevance to physiological conditions and drug development.[15]

Data Presentation and Interpretation

All generated solubility data should be meticulously recorded. A clear, tabular format is recommended for easy comparison and analysis.

Table 3: Template for Recording Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method Used
NMP25Shake-Flask
DMAc25Shake-Flask
Acetonitrile25Shake-Flask
PBS, pH 7.437Shake-Flask
Add other solvents

Interpretation of Results:

  • High Solubility in Aprotic Polar Solvents: This would confirm their suitability for use in polymerization reactions.

  • Low Aqueous Solubility: Values below 10 µg/mL are typical for poorly soluble compounds and would necessitate enabling formulation strategies (e.g., amorphous solid dispersions, nano-suspensions) for drug development.

Conclusion

While a definitive, published dataset on the solubility of this compound remains elusive, this guide demystifies the process of generating this vital information. By applying the detailed protocols and understanding the principles outlined herein, researchers in material science and drug development can confidently characterize this versatile intermediate. The systematic determination of its solubility profile is a foundational step that mitigates risks in polymer synthesis and accelerates the journey of pharmaceutical discovery.

References

  • Feeney, M. et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols. Available at: [Link][16]

  • TPP Techno Plastic Products AG. (n.d.). Crystal violet staining for identification of cell growth issues. Available at: [Link][17]

  • Leverkus, M. et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols. Available at: [Link][18]

  • Scilit. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Available at: [Link][19]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link][11]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Available at: [Link][12]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link][13]

  • ChemBK. (2024). Sulfone, bis(4-fluoro-3-nitrophenyl). Available at: [Link][8]

  • National Institutes of Health. (n.d.). Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4'. Available at: [Link][3]

  • CNKI. (n.d.). Synthesis and Characterization of Poly(sulfone imide)s Based on a Fluorinated Aromatic Diamine. Available at: [Link][4]

  • National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link][15]

  • ResearchGate. (2012). Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. Available at: [Link][6]

  • NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds. Available at: [Link][20]

  • Google Patents. (n.d.). EP2935404A1 - Process for the production of polyetherimides. Available at: [10]

  • ResearchGate. (n.d.). Partially Bio-based Aromatic Poly(ether sulfone)s Bearing Pendant Furyl Groups: Synthesis, Characterization and Thermo-reversible Cross-linking with a Bismaleimide. Available at: [Link][5]

  • Research Scientific. (n.d.). This compound >= 97.0% (HPLC). Available at: [Link][21]

  • Spectrum Chemicals Australia. (n.d.). This compound. Available at: [Link][22]

  • PubMed. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. Available at: [Link][7]

  • MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Available at: [Link][23]

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An In-depth Technical Guide to the Melting Point of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, with a core focus on the melting point, of bis(4-fluoro-3-nitrophenyl) sulfone. It is designed to equip researchers and professionals in pharmaceutical development and materials science with the necessary technical details and procedural knowledge to handle and characterize this important chemical intermediate.

Introduction to this compound

This compound, also known by its synonym 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone, is an aromatic organic compound with the chemical formula C₁₂H₆F₂N₂O₆S.[1][2] Its molecular structure, featuring two fluorinated and nitrated phenyl rings linked by a sulfone group, imparts significant chemical reactivity and thermal stability.[1][2] These characteristics make it a valuable building block in various fields.

The presence of strong electron-withdrawing nitro and sulfone groups makes the aromatic rings susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more complex molecules.[2] Consequently, this compound serves as a crucial intermediate in the development of pharmaceuticals, advanced polymers, coatings, and agrochemicals.[1] In medicinal chemistry, the core structure is explored for creating novel therapeutic agents, with some bis-sulfone derivatives showing potential for inhibiting enzymes implicated in diseases like Alzheimer's, glaucoma, and epilepsy.[2][3]

Given its role as a precursor, the purity of this compound is paramount, and its melting point is a primary, readily accessible indicator of that purity.

Physicochemical Properties and Melting Point Data

The accurate characterization of this compound begins with its fundamental physicochemical properties. The compound typically appears as a white to light yellow crystalline powder.[1][4]

Table 1: Key Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 312-30-1[1][4][5][6][7]
Molecular Formula C₁₂H₆F₂N₂O₆S[1][2][5][6][7]
Molecular Weight ~344.25 g/mol [1][2][5][6][7]
Appearance White to light yellow crystalline powder[1][4]
Melting Point 191 - 197 °C[1][2][4][5][6][7]
Purity (Typical) ≥97% (HPLC/GC)[1][6][8]

The melting point is consistently reported within the range of 191°C to 197°C.[1][4][5][6] This range, rather than a sharp point, is common for commercially available reagents and reflects minor variations in purity. A sharp melting point at the higher end of this range is indicative of higher purity.

The Critical Role of Melting Point Determination

For a crystalline solid, the melting point is a fundamental thermal property. Its determination is a cornerstone of chemical analysis for several reasons:

  • Indicator of Purity: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. A sharp, high melting point is a reliable, albeit not absolute, indicator of high purity.

  • Compound Identification: While not unique, the melting point is a key parameter used in conjunction with other spectroscopic data (e.g., NMR, IR) to confirm the identity of a synthesized or received compound.

  • Stability and Processing: In materials science, the melting point dictates the thermal limits for processing and application of polymers and other materials derived from this sulfone.[1][2]

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust, self-validating method for determining the melting point of this compound using a modern digital melting point apparatus.

Principle of the Method

A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and is completely molten (clear point) are recorded as the melting range.

Materials and Apparatus
  • This compound sample

  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle

  • Certified melting point standards (e.g., caffeine, vanillin)

Step-by-Step Methodology
  • Instrument Calibration (Trustworthiness Pillar):

    • Causality: The accuracy of the instrument's temperature sensor and heating block can drift over time. Calibration with certified reference standards is essential for generating trustworthy and reproducible data.

    • Procedure:

      • Select at least two standards that bracket the expected melting point of the sample (e.g., Vanillin: ~81-83°C, Caffeine: ~235-238°C).

      • Following the instrument's manual, determine the melting points of these standards.

      • Compare the observed values to the certified values. If the deviation exceeds the instrument's specifications (typically ±0.5°C), perform a calibration adjustment as per the manufacturer's instructions.

  • Sample Preparation (Expertise Pillar):

    • Causality: A uniform, finely packed sample ensures efficient and even heat transfer, leading to a sharper, more reproducible melting range. Large crystals or loosely packed powder can cause significant errors.

    • Procedure:

      • Place a small amount of the crystalline this compound into a clean, dry mortar.

      • Gently grind the sample to a fine, uniform powder.

      • Invert a capillary tube and tap the open end into the powder until a small amount enters the tube.

      • Tap the sealed end of the capillary on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved.

  • Melting Point Measurement:

    • Causality: The heating rate is a critical parameter. A rapid heating rate can cause the sample's temperature to overshoot the true melting point, leading to an artificially elevated reading. A slow rate (1-2°C/min) near the melting point is crucial for thermal equilibrium.

    • Procedure:

      • Set the start temperature on the apparatus to ~180°C (10-15°C below the expected melting point).

      • Set a rapid heating rate (e.g., 10°C/min) to reach the start temperature.

      • Set the subsequent heating rate to 1-2°C/min for the ramp through the melting range.

      • Insert the prepared capillary tube into the heating block.

      • Observe the sample through the magnified viewing port.

      • Record the onset temperature : the temperature at which the first drop of liquid appears.

      • Record the clear point temperature : the temperature at which the last solid crystal melts.

      • Report the result as a range from onset to clear point (e.g., 194.5 - 196.0 °C).

      • Allow the instrument to cool and repeat the measurement with two more samples for a total of three independent determinations. The results should be in close agreement.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis & Reporting Calibrate 1. Calibrate Apparatus (Use Certified Standards) Prepare 2. Prepare Sample (Grind to fine powder) Calibrate->Prepare Pack 3. Pack Capillary Tube (2-3 mm height) Prepare->Pack SetParams 4. Set Instrument Parameters (Start Temp, Ramp Rate) Pack->SetParams Insert 5. Insert Sample into Block SetParams->Insert Heat 6. Heat Sample (1-2°C/min) Insert->Heat Observe 7. Observe & Record (Onset and Clear Points) Heat->Observe Repeat 8. Repeat Measurement (n=3) Observe->Repeat Report 9. Report Melting Range Repeat->Report

Caption: Workflow for accurate melting point determination.

Factors Influencing Melting Point Measurement

Several factors beyond purity can affect the observed melting point:

  • Heating Rate: As discussed, a rate faster than 1-2°C/min near the melting point can lead to erroneously high and broad readings.

  • Sample Packing: A poorly packed, loose sample will heat unevenly.

  • Thermometer Calibration: An uncalibrated thermometer or sensor is a direct source of systematic error.

  • Decomposition: Some organic compounds decompose at or near their melting point, which can be observed as a color change or gas evolution. For this compound, decomposition is not typically reported under standard melting point conditions.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can result in different melting points. While not extensively documented for this specific sulfone in the literature found, it is a possibility for complex organic molecules.

Conclusion

The melting point of this compound, consistently reported in the range of 191-197°C , is a critical parameter for its identification, purity assessment, and application in research and development. Adherence to a rigorous, well-controlled experimental protocol, including meticulous sample preparation and instrument calibration, is essential for obtaining accurate and reliable data. This guide provides the foundational knowledge for researchers to confidently characterize this versatile intermediate, ensuring the integrity of their subsequent synthetic work and material applications.

References

  • ChemBK. Sulfone, bis(4-fluoro-3-nitrophenyl).[Link]

  • Research Scientific. this compound >= 97.0% (HPLC).[Link]

  • SpecAU. this compound.[Link]

  • PubMed. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.[Link]

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Bis(4-fluoro-3-nitrophenyl) sulfone spectral analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Bis(4-fluoro-3-nitrophenyl) sulfone

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate in the synthesis of advanced polymers, pharmaceuticals, and other high-performance materials.[1] Its utility stems from the unique reactivity conferred by its constituent functional groups: the electron-withdrawing sulfone and nitro moieties, and the reactive fluoro-substituents. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We delve into the theoretical underpinnings, predictive interpretations, and field-proven experimental protocols, offering a holistic view for researchers in process development and quality control.

Molecular Structure and Overview

This compound possesses a symmetric diaryl sulfone core. The two phenyl rings are identically substituted, which simplifies spectral interpretation. The powerful electron-withdrawing nature of both the sulfonyl (-SO₂) and nitro (-NO₂) groups profoundly influences the electronic environment of the aromatic rings, which is the key to understanding its spectral signature.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Interpretation KBr KBr Pellet Spectrometer FT-IR Spectrometer KBr->Spectrometer ATR ATR Crystal ATR->Spectrometer Spectrum Acquire Spectrum Spectrometer->Spectrum Identify Identify Key Bands Spectrum->Identify Confirm Confirm Structure Identify->Confirm

Caption: Workflow for FT-IR analysis.

Interpretation of Key Vibrational Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitro (-NO₂)Asymmetric Stretch1530 - 1550Strong
Symmetric Stretch1340 - 1360Strong
Sulfone (-SO₂)Asymmetric Stretch1310 - 1340Strong
Symmetric Stretch1140 - 1160Strong
Aromatic C=CRing Stretch~1600, ~1470Medium
C-FStretch1200 - 1250Strong
Aromatic C-HStretch3050 - 3150Medium-Weak

Note: The symmetric -NO₂ and asymmetric -SO₂ stretching bands are in close proximity and may overlap. [2][3][4][5] Experimental Protocol: FT-IR (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Expertise & Experience: Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a hard ionization technique like Electron Ionization (EI), the molecule is ionized and fragmented in a reproducible manner. This fragmentation pattern acts as a molecular "fingerprint" and provides valuable structural information.

Predicted Fragmentation Pathway

The molecular ion peak (M⁺˙) is expected at an m/z corresponding to the molecular weight (344.24). The stability of the aromatic rings should make this peak readily observable. Key fragmentation pathways for diaryl sulfones often involve cleavage at the C-S bonds and rearrangements. [6][7][8]

M [M]⁺˙ m/z = 344 M_minus_NO2 [M-NO₂]⁺ m/z = 298 M->M_minus_NO2 - NO₂ M_minus_SO2 [M-SO₂]⁺ m/z = 280 M->M_minus_SO2 - SO₂ frag1 [F(NO₂)C₆H₃SO₂]⁺ m/z = 204 M->frag1 C-S Cleavage frag2 [F(NO₂)C₆H₃]⁺ m/z = 140 frag1->frag2 - SO₂

Caption: Proposed EI fragmentation pathway for the title compound.

Predicted Mass Spectrum Data

m/z Value Proposed Fragment Identity Significance
344[C₁₂H₆F₂N₂O₆S]⁺˙ (M⁺˙)Molecular Ion
298[M - NO₂]⁺Loss of a nitro group
204[F(NO₂)C₆H₃SO₂]⁺Cleavage of one C-S bond
140[F(NO₂)C₆H₃]⁺Cleavage of C-S bond and loss of SO₂

Experimental Protocol: EI-MS

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR collectively map out the complete atomic connectivity and confirm the substitution pattern, while IR spectroscopy provides rapid verification of the essential sulfone and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The data and protocols presented in this guide serve as a validated framework for the routine analysis and quality assurance of this important chemical building block.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Martin, N. H., Allen, N. W., & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242-246. Retrieved from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link] (Specific page on IR of nitro compounds may vary, but the main site is a valid source).

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

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An In-depth Technical Guide on the Structural Characteristics of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-fluoro-3-nitrophenyl) sulfone is a versatile synthetic organic compound with significant potential in medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique molecular architecture, characterized by two nitro- and fluoro-substituted phenyl rings bridged by a sulfonyl group, imparts desirable electronic properties and reactivity. This guide provides a comprehensive overview of the synthesis, purification, and a detailed theoretical and comparative analysis of the crystal structure of this compound. While a definitive, publicly available experimental crystal structure for this specific compound is not available at the time of this writing, this paper will leverage data from a closely related analogue, Bis(3-nitrophenyl) sulfone, to infer and discuss the likely structural attributes and their implications for its chemical behavior and application.

Introduction and Significance

This compound, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is a crystalline solid with a melting point in the range of 193-197 °C.[3] Its molecular formula is C₁₂H₆F₂N₂O₆S, and it has a molecular weight of 344.24 g/mol .[3] The presence of strong electron-withdrawing nitro groups and the sulfone bridge makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[1][2] These functional groups are known to influence properties such as thermal stability and reactivity, making the compound a candidate for the development of advanced polymers and specialty materials.[1] In the pharmaceutical realm, the nitroaromatic scaffold is a recurring motif in drug candidates, suggesting potential for biological activity.[1]

Synthesis and Crystallization

The synthesis of this compound can be achieved through several established organic chemistry routes. A common approach involves the nitration of fluorinated aromatic precursors, followed by a sulfonation reaction.[1] Alternatively, direct sulfonation of fluorinated nitrobenzene derivatives or coupling reactions between pre-functionalized nitro- and fluoro-phenols with sulfonyl chlorides are also viable methods.[1]

Experimental Protocol: Recrystallization for Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. A general protocol for the purification of this compound, which can be adapted for single crystal growth, involves recrystallization.

Protocol:

  • Dissolution: Dissolve the crude this compound powder in a minimal amount of a 5:1 mixture of acetone and water at an elevated temperature.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. The rate of cooling is critical for the formation of large, well-defined crystals. A slower cooling rate generally yields better quality crystals.

  • Crystal Isolation: Once crystals have formed, isolate them by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same acetone/water mixture) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

This process should yield a white to light yellow crystalline powder.[3]

Molecular and Crystal Structure Analysis

As of the latest literature search, a complete, publicly archived crystal structure of this compound is not available. However, an in-depth analysis of the crystal structure of a closely related compound, Bis(3-nitrophenyl) sulfone (C₁₂H₈N₂O₆S) , provides valuable insights into the likely structural features of its fluorinated counterpart. The crystal structure of Bis(3-nitrophenyl) sulfone was determined by X-ray diffraction and its details are publicly available.[2]

Comparative Analysis with Bis(3-nitrophenyl) sulfone

The crystal structure of Bis(3-nitrophenyl) sulfone reveals key details about the molecular conformation and intermolecular interactions that are likely to be conserved or slightly modified in this compound.

Key Structural Features of Bis(3-nitrophenyl) sulfone: [2]

  • Molecular Symmetry: The asymmetric unit contains one half of the molecule, with a mirror plane passing through the SO₂ group.

  • Dihedral Angle: The two benzene rings are not coplanar, exhibiting a significant dihedral angle of 40.10(13)°. This twisted conformation is a common feature in diaryl sulfones.

  • Intramolecular Interactions: An intramolecular C-H···O hydrogen bond is observed, leading to the formation of a five-membered ring with an envelope conformation.

It is reasonable to predict that this compound will also adopt a non-planar conformation with a significant dihedral angle between the phenyl rings. The introduction of the fluorine atoms at the 4 and 4' positions would likely influence the electronic distribution and could potentially introduce additional weak intermolecular interactions, such as C-H···F or F···F contacts, which may affect the overall crystal packing.

Predicted Molecular Geometry of this compound

The molecular structure of this compound is depicted in the diagram below. The central sulfur atom is bonded to two oxygen atoms and the carbon atoms of the two phenyl rings. Each phenyl ring is substituted with a fluorine atom at the para-position and a nitro group at the meta-position relative to the sulfonyl bridge.

Caption: Molecular structure of this compound.

Crystallographic Data (Comparative)

The following table summarizes the crystallographic data for the related compound, Bis(3-nitrophenyl) sulfone, which serves as a valuable reference point for understanding the potential crystal system and unit cell parameters for this compound.[2]

ParameterBis(3-nitrophenyl) sulfone
Chemical FormulaC₁₂H₈N₂O₆S
Formula Weight308.27
Crystal SystemOrthorhombic
Space GroupPmn2₁
a (Å)20.260(4)
b (Å)5.9380(12)
c (Å)5.3770(11)
α (°)90
β (°)90
γ (°)90
Volume (ų)646.9(2)
Z2
Temperature (K)294(2)
RadiationMo Kα (λ = 0.71073 Å)

Experimental Workflow: Single Crystal X-ray Diffraction

The determination of a novel crystal structure follows a well-established experimental workflow. The diagram below outlines the key steps involved in this process.

X-ray_Diffraction_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: Workflow for single crystal X-ray diffraction analysis.

Conclusion and Future Perspectives

This compound is a compound of significant interest with broad applicability in various scientific domains. While a definitive experimental crystal structure is not yet publicly available, this guide has provided a comprehensive overview of its known properties, synthesis, and a detailed comparative analysis of its likely structural features based on the crystal structure of Bis(3-nitrophenyl) sulfone. The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and facilitating the rational design of new materials and pharmaceutical agents.

References

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An In-Depth Technical Guide to Bis(4-fluoro-3-nitrophenyl) sulfone: Nomenclature, Properties, and Applications in Advanced Material and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Bis(4-fluoro-3-nitrophenyl) sulfone, a pivotal building block in the synthesis of high-performance polymers and a versatile intermediate in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and key applications, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of a Doubly Activated Monomer

This compound is a synthetic organic compound characterized by a diaryl sulfone backbone symmetrically substituted with both fluorine and nitro functional groups.[1] The strategic placement of these electron-withdrawing groups ortho and para to the sulfone bridge significantly activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity makes it a highly valuable monomer for the synthesis of advanced poly(aryl ether sulfone)s (PAES) and a versatile precursor for various pharmaceutical intermediates.[1][2] This guide will elucidate the fundamental chemistry of this compound and explore its practical applications in scientifically rigorous contexts.

Nomenclature and Identification: A Compound of Many Names

Clarity in scientific communication necessitates a thorough understanding of a compound's various identifiers. This compound is known by several synonyms and alternative names in both academic literature and commercial catalogs.

Systematic and Common Names:

  • This compound: The most commonly used name.

  • 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone: A descriptive alternative that clearly indicates the positions of the functional groups.[2][3]

  • DFDNPS: A frequently used abbreviation for 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone.[3]

  • 1-fluoro-4-(4-fluoro-3-nitrophenyl)sulfonyl-2-nitrobenzene: The IUPAC name.[1]

  • Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-: The name used in some chemical databases.[4]

  • Bis(4-fluoro-3-nitrobenzene)sulfone [4]

  • 3,3'-Dinitro-4,4'-difluorodiphenyl sulfone [4]

  • 4-Fluoro-3-nitrophenyl sulfone [4]

Key Identifiers:

IdentifierValue
CAS Number 312-30-1[1][2][3][4][5][6]
Molecular Formula C₁₂H₆F₂N₂O₆S[1][2][5]
Molecular Weight 344.25 g/mol [1][5]
MDL Number MFCD00007057[2]
PubChem ID 9398[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[2]
Melting Point 193-197 °C[2][3][5]
Purity ≥ 98% (by GC)[2]
Storage Store at room temperature[2]

Synthesis and Purification

The primary industrial synthesis of this compound involves the nitration of a precursor, 4,4'-difluorodiphenyl sulfone. The electron-withdrawing nature of the sulfone group directs the incoming nitro groups to the meta positions (positions 3 and 3').

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product start 4,4'-Difluorodiphenyl Sulfone reaction Electrophilic Aromatic Substitution (Nitration) start->reaction Substrate reagents Nitrating Mixture (e.g., HNO₃ / H₂SO₄) reagents->reaction Nitrating Agent product This compound reaction->product Yields

Caption: General synthesis workflow for this compound.

Experimental Protocol: Nitration of 4,4'-Difluorodiphenyl Sulfone

Materials:

  • 4,4'-Difluorodiphenyl sulfone

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the 4,4'-difluorodiphenyl sulfone to the cooled sulfuric acid with stirring until it is completely dissolved.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the sulfone in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete dinitration.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Purification

A common method for the purification of this compound is recrystallization. A documented procedure involves recrystallizing the sulfone from a mixture of acetone and water (5:1 v/v).[7]

Applications in Polymer Science

The primary application of this compound is as a monomer in the synthesis of high-performance poly(aryl ether sulfone)s (PAES). The fluorine atoms are highly activated towards nucleophilic displacement by phenoxides, allowing for the formation of ether linkages.

G cluster_monomers Monomers cluster_reaction Polymerization cluster_polymer Polymer Product monomer1 This compound reaction Nucleophilic Aromatic Substitution (Polycondensation) monomer1->reaction monomer2 Bisphenol Monomer (e.g., Bisphenol A) monomer2->reaction polymer Poly(aryl ether sulfone) reaction->polymer

Caption: Polymerization of this compound.

Synthesis of Poly(aryl ether sulfone)s

The polymerization is typically carried out via a nucleophilic aromatic substitution polycondensation reaction between this compound and a bisphenol monomer in the presence of a weak base, such as potassium carbonate, in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) or sulfolane.

General Polymerization Procedure:

  • A reaction vessel is charged with this compound, a bisphenol (e.g., Bisphenol A), and an excess of potassium carbonate.

  • A high-boiling polar aprotic solvent (e.g., DMAc) and a co-solvent for azeotropic water removal (e.g., toluene) are added.

  • The mixture is heated to a temperature that allows for the azeotropic removal of water, which is formed during the in-situ generation of the bisphenoxide.

  • After the water is removed, the temperature is raised to initiate the polymerization reaction.

  • The reaction is allowed to proceed for several hours until a viscous polymer solution is formed.

  • The polymer is then isolated by precipitation in a non-solvent, such as methanol or water, followed by washing and drying.

The resulting polymers possess high thermal stability and chemical resistance, making them suitable for applications in demanding environments.[1]

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents.[1] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Precursor to Diamine Monomers

A key transformation of this compound in medicinal chemistry is the reduction of its two nitro groups to form the corresponding diamine, Bis(3-amino-4-fluorophenyl) sulfone. This diamine is a valuable building block for the synthesis of more complex molecules, including other monomers for specialty polymers like polyimides, or as a core structure in the development of novel therapeutic agents. The reduction can be achieved using various standard methods, such as catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions, including the use of gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined set of synonyms and properties. Its primary value lies in its role as a doubly activated monomer for the synthesis of high-performance poly(aryl ether sulfone)s and as a versatile precursor in medicinal chemistry. The methodologies for its synthesis and subsequent application, while based on established chemical principles, require careful execution due to the nature of the reagents and reactions involved. This guide provides a foundational understanding for researchers and professionals seeking to utilize this compound in their respective fields.

References

  • Pharmaffiliates. CAS No : 312-30-1 | Product Name : this compound. [Link]

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An In-Depth Technical Guide to the Safe Handling of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Bis(4-fluoro-3-nitrophenyl) sulfone (CAS No. 312-30-1). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established chemical safety principles to ensure a self-validating system of laboratory practice.

Section 1: Compound Profile and Hazard Identification

This compound is a synthetic organic compound with a molecular formula of C₁₂H₆F₂N₂O₆S.[1] It presents as a white to light yellow crystalline powder.[2] Its structure, featuring two nitrophenyl rings linked by a sulfone group, makes it a valuable building block in organic synthesis and potentially in materials science and pharmaceutical development.[2][3] However, these same functional groups are the primary source of its chemical hazards.

1.1. Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource(s)
CAS Number 312-30-1[1][4]
Molecular Formula C₁₂H₆F₂N₂O₆S[1][5]
Molecular Weight 344.25 g/mol [3][5]
Appearance White to Light yellow powder to crystal[2]
Melting Point 191 - 194 °C[3][5]
Stability Stable under normal conditions[4]

1.2. GHS Hazard Classification and Causality

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[4] The primary hazards are linked to its irritant properties, stemming from the reactive nature of the aromatic nitro and fluoro groups.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][4] The electron-withdrawing nature of the sulfone and nitro groups can make the aromatic rings susceptible to interaction with biological nucleophiles in the skin, leading to an inflammatory response.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][4] Direct contact with the fine particulate solid can cause significant mechanical and chemical irritation to sensitive eye tissues.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][4] Inhalation of the dust can irritate the mucous membranes of the respiratory tract.

Signal Word: Warning [1][4]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Before any experimental work begins, a risk assessment must be performed. The hierarchy of controls provides a systematic approach to minimizing exposure, prioritizing the most effective measures first.

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

  • Elimination/Substitution: For this compound, this is often not feasible as it is the specific reagent required.

  • Engineering Controls: This is the most critical, practical control. Always handle this compound within a certified chemical fume hood. This prevents inhalation of dust and contains any potential spills. Ensure eyewash stations and safety showers are immediately available and unobstructed.[4][6]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Minimize the quantity of material on the bench and ensure all personnel are trained on its specific hazards.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

Section 3: Protocols for Safe Handling and Storage

Adherence to meticulous handling protocols is paramount to ensuring operator safety and experimental integrity.

3.1. Required Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or an equivalent standard.[4] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.

  • Skin and Body Protection: A flame-retardant lab coat is required. Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating skin.

  • Respiratory Protection: Under normal use within a fume hood, no respiratory protection is typically needed.[4] If engineering controls fail or for emergency response, a particle filter respirator is recommended.[4]

3.2. Step-by-Step Handling Protocol

  • Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the work surface is clean and uncluttered.

  • Weighing: To minimize dust inhalation, perform weighing operations within the fume hood. Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create airborne dust.

  • Transfers and Reactions: When adding the solid to a reaction vessel, do so slowly and carefully. If dissolving in a solvent, add the solvent to the solid to wet the powder and prevent it from becoming airborne.

  • Post-Handling: After handling, thoroughly wash hands, face, and any exposed skin with soap and water.[1][4] Decontaminate all equipment and the work surface.

3.3. Storage Requirements

Proper storage is essential to maintain the compound's stability and prevent accidental exposure.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep segregated from incompatible materials, particularly strong oxidizing agents.[4]

  • The storage area should be clearly labeled with the compound's identity and hazard warnings.

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

4.1. Spill Response Protocol

For a small spill of solid material within a fume hood:

  • Alert: Notify personnel in the immediate area.

  • Isolate: Keep the fume hood sash lowered.

  • Contain & Clean: Wearing appropriate PPE, gently sweep up the solid material using a brush and dustpan.[1] Avoid actions that create dust. Place the collected material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Caption: A workflow for responding to a spill of this compound.

4.2. First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[4]

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person feels unwell or symptoms persist, call a physician or poison control center.[1]

  • Skin Contact: If on skin, immediately wash with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs or persists, seek medical advice.[7]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical attention.[7]

  • Ingestion: Clean the mouth with water and then drink plenty of water.[1] Do not induce vomiting. Seek medical attention if symptoms occur.[1]

4.3. Fire-Fighting Measures

While not highly flammable, the compound can burn. In the event of a fire involving this chemical, use an ABC dry powder or carbon dioxide extinguisher.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][4]

  • Never dispose of this chemical down the drain or in general trash.

References

  • ChemBK. (2024, April 10). Sulfone, bis(4-fluoro-3-nitrophenyl). [Link]

  • SDS Manager. (2025, June 11). This compound SDS. [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved January 9, 2026, from [Link]

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An In-depth Technical Guide to the Thermogravimetric Analysis of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of Bis(4-fluoro-3-nitrophenyl) sulfone, a compound of significant interest in materials science, organic synthesis, and pharmaceutical development.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles of TGA, a detailed experimental protocol for analyzing this specific molecule, and an expert interpretation of the anticipated thermal decomposition profile.

Introduction: The Significance of this compound and Its Thermal Characterization

This compound, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is a highly functionalized aromatic compound.[1] Its structure, featuring a sulfone bridge and electron-withdrawing nitro and fluoro groups, imparts unique properties that make it a valuable building block in the synthesis of advanced polymers with enhanced thermal stability and as an intermediate in the development of novel pharmaceutical agents.[1]

The thermal stability of this molecule is a critical parameter that dictates its processing conditions in polymer manufacturing and its shelf-life and compatibility in pharmaceutical formulations. Thermogravimetric analysis (TGA) is an essential analytical technique for determining this thermal stability. TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere, providing invaluable data on decomposition temperatures, the presence of volatiles, and the overall thermal profile of the material.

Foundational Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: as a material is heated, it will eventually undergo decomposition, resulting in a loss of mass. A highly sensitive microbalance within the TGA instrument continuously measures the sample's weight as a furnace heats it at a controlled rate. The resulting data is plotted as a thermogram, which shows the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the DTG curve, reveals the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.

The choice of atmosphere (e.g., inert nitrogen or reactive air) is crucial as it can significantly influence the decomposition pathway. For this compound, an inert nitrogen atmosphere is typically employed to study its intrinsic thermal stability without the influence of oxidative processes.

Experimental Protocol: TGA of this compound

This protocol is designed to provide a robust and reproducible thermogravimetric analysis of this compound, adhering to the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[2]

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A calibrated instrument capable of a linear heating rate up to 1000 °C and equipped with a sensitive microbalance.

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • High-Purity Nitrogen: For providing an inert atmosphere.

  • This compound: High-purity (≥98%) sample.[3]

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan. Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Setup:

    • Place the sample pan in the TGA autosampler or manually load it onto the balance mechanism.

    • Purge the furnace and balance with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Method:

    • Equilibration: Equilibrate the sample at 30 °C.

    • Heating Ramp: Heat the sample from 30 °C to 800 °C at a linear heating rate of 10 °C/min. A slower heating rate can provide better resolution of decomposition events, while a faster rate is suitable for initial screening.

    • Atmosphere: Maintain a constant nitrogen flow of 50 mL/min throughout the experiment.

  • Data Acquisition: Continuously monitor and record the sample mass and temperature throughout the heating program.

Diagram of the TGA Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample load Load into TGA Pan weigh->load place Place Pan in TGA load->place purge Purge with Nitrogen place->purge heat Heat from 30°C to 800°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record plot Generate TGA/DTG Curves record->plot analyze Determine Decomposition Temperatures & Mass Loss plot->analyze

Caption: A flowchart illustrating the key steps in the thermogravimetric analysis of this compound.

Anticipated Results and Mechanistic Interpretation

The thermal decomposition of this molecule is expected to be a multi-step process, primarily dictated by the cleavage of the C-NO2 and C-S bonds. Aromatic sulfones are known for their high thermal stability, with decomposition onsets often exceeding 350 °C.[4] The presence of nitro groups, however, can lower the initial decomposition temperature. The primary decomposition pathways for nitroaromatic compounds involve the breaking of the C-NO2 bond.[1]

Expected TGA/DTG Curve Features:

  • Initial Stability: The compound is expected to be thermally stable up to approximately 250-300 °C.

  • First Decomposition Step: A significant mass loss is anticipated in the range of 300-450 °C, which can be attributed to the cleavage of the C-NO2 bonds and the subsequent loss of nitro groups as volatile nitrogen oxides (NOx).

  • Second Decomposition Step: Following the initial loss of the nitro groups, the remaining diphenyl sulfone backbone will undergo further decomposition at higher temperatures, likely in the range of 450-600 °C. This step involves the cleavage of the C-S bonds in the sulfone bridge, leading to the formation of volatile sulfur oxides (SOx) and fragmented aromatic rings.

  • Char Residue: A certain amount of carbonaceous char residue is expected to remain at the end of the experiment at 800 °C.

Proposed Decomposition Pathway Diagram:

Decomposition_Pathway parent This compound C₁₂H₆F₂N₂O₆S intermediate Diphenyl sulfone backbone (Fluorinated) parent->intermediate Step 1: 300-450°C (Loss of Nitro Groups) products1 Volatile Products NOx parent->products1 products2 Volatile Products SOx, Aromatic Fragments intermediate->products2 Step 2: 450-600°C (Cleavage of Sulfone Bridge) residue Char Residue intermediate->residue

Caption: A simplified proposed thermal decomposition pathway for this compound under an inert atmosphere.

Data Presentation

The quantitative data from the TGA of this compound should be summarized in a clear and concise table to facilitate interpretation and comparison.

ParameterDescriptionExpected Value Range
Onset Temperature (Tonset) The temperature at which significant mass loss begins.250 - 300 °C
Peak Decomposition Temp. (Tpeak1) The temperature of maximum mass loss rate for the first decomposition step.350 - 450 °C
Mass Loss (Step 1) The percentage of mass lost in the first decomposition step.Corresponds to the loss of two NO₂ groups
Peak Decomposition Temp. (Tpeak2) The temperature of maximum mass loss rate for the second decomposition step.450 - 550 °C
Mass Loss (Step 2) The percentage of mass lost in the second decomposition step.Corresponds to the fragmentation of the remaining structure
Residual Mass @ 800 °C The percentage of mass remaining at the end of the experiment.Varies depending on char formation

Conclusion

This technical guide provides a framework for the thermogravimetric analysis of this compound. By following the detailed protocol and understanding the anticipated decomposition behavior, researchers can effectively characterize the thermal stability of this important molecule. The insights gained from TGA are crucial for optimizing its use in the development of high-performance polymers and novel pharmaceuticals, ensuring product quality, safety, and efficacy.

References

  • ChemBK. (2024, April 10). Sulfone, bis(4-fluoro-3-nitrophenyl). Retrieved from [Link]

  • ASTM International. (2020). ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • Weh, N. L., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5979–5985. [Link]

  • El-Gammal, B., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

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A Guide to the Thermal Characterization of Bis(4-fluoro-3-nitrophenyl) sulfone by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the thermal analysis of Bis(4-fluoro-3-nitrophenyl) sulfone using Differential Scanning Calorimetry (DSC). The focus is on the practical application of DSC, underpinned by a strong theoretical foundation, to elucidate the critical thermal properties of this important chemical intermediate.

Introduction: The Significance of Thermal Analysis for a Key Building Block

This compound, also known as 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone, is a versatile organic compound.[1][2] Its molecular structure, featuring two benzene rings connected by a sulfone group and substituted with both fluoro and nitro functional groups, makes it an important precursor and intermediate in various fields.[1][3] It is particularly crucial in the synthesis of high-performance polymers, such as polyether sulfones, and serves as a building block for advanced materials and potentially in pharmaceutical development.[1][3][4]

The thermal stability, melting behavior, and purity of this compound are critical parameters that directly influence its reactivity, processability, and the quality of the final products. Differential Scanning Calorimetry (DSC) is a powerful and indispensable thermoanalytical technique for characterizing these properties.[5][6] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information on thermal transitions.[7][8] This guide will detail the methodology for obtaining and interpreting high-quality DSC data for this compound.

The Foundation: Principles of Differential Scanning Calorimetry

DSC operates on a simple yet profound principle: when a material undergoes a phase transition (like melting) or a chemical reaction, it is accompanied by an exchange of heat.[8][9] The instrument, a differential scanning calorimeter, precisely measures this heat flow.[10] An inert reference material, with a well-defined heat capacity, is heated or cooled under the exact same conditions as the sample.[8] The difference in the amount of heat required to maintain both the sample and the reference at the same temperature is recorded.[8]

The output is a thermogram, a plot of heat flow versus temperature. Endothermic events, which absorb heat (e.g., melting), are shown as peaks pointing down (by convention), while exothermic events, which release heat (e.g., crystallization, some decompositions), are shown as peaks pointing up.[11]

Experimental Protocol: A Self-Validating Workflow

Achieving accurate and reproducible DSC data requires a meticulous and well-controlled experimental approach. The following protocol is designed to be a self-validating system, incorporating essential calibration and verification steps.

Instrument Calibration and Verification

Causality: The accuracy of the measured transition temperatures and enthalpies is entirely dependent on the precise calibration of the DSC instrument.[12][13] Calibration ensures that the temperature axis and the heat flow signal of the instrument are true to standardized values.

Protocol:

  • Temperature Calibration: Calibrate the temperature axis of the DSC instrument according to standard methods such as ASTM E967.[14][15][16] This is typically performed using certified reference materials with well-known, sharp melting points, such as high-purity indium and tin. The calibration should cover the expected melting range of this compound (around 191-194°C).[17][18][19]

  • Enthalpy Calibration: Calibrate the heat flow signal using the known enthalpy of fusion of a certified reference material, most commonly indium (ΔHfus = 28.45 J/g).[20]

  • Verification: After calibration, run a verification check using an independent reference material to confirm the accuracy of the calibration.

Sample Preparation

Causality: The quality of the sample preparation directly impacts the quality of the DSC thermogram. Proper preparation ensures uniform heat transfer and prevents contamination.

Protocol:

  • Accurately weigh 2-5 mg of this compound into a clean, standard aluminum DSC pan. A smaller sample size is often recommended for purity analysis to ensure better thermal equilibrium.[21]

  • Ensure the sample is spread in a thin, even layer at the bottom of the pan to maximize thermal contact.

  • Hermetically seal the aluminum pan to prevent any loss of volatile impurities or sample sublimation during the experiment.

DSC Experimental Parameters

Causality: The chosen experimental parameters, particularly the heating rate, dictate the resolution and appearance of the thermal events in the thermogram.

ParameterRecommended ValueRationale
Heating Rate 10°C/min (for general survey) 0.5 - 2°C/min (for purity analysis)A rate of 10°C/min is standard for a quick survey of thermal events. Slower heating rates (as recommended by ASTM E928) are crucial for purity determination as they allow for better separation of the melting of the pure component from the melting of the eutectic mixture of the component and its impurities, leading to a more accurate calculation based on the Van't Hoff equation.[21][22]
Temperature Range 25°C to 250°C (or higher if decomposition is studied)The starting temperature should be well below the melting point to establish a stable baseline. The final temperature should extend beyond the melting endotherm to observe any potential post-melting events or the onset of decomposition.
Atmosphere Inert gas (Nitrogen or Argon)An inert atmosphere is essential to prevent oxidative degradation of the sample at elevated temperatures.
Flow Rate 50 mL/minA constant flow of purge gas ensures a stable and inert environment within the DSC cell.

Data Interpretation and Analysis

A typical DSC thermogram of this compound will prominently feature an endothermic peak corresponding to its melting.

The Melting Endotherm

The primary thermal event for a pure, crystalline substance like this compound is its melting. The key parameters to extract from this peak are:

  • Onset Temperature (Tonset): The temperature at which the melting process begins. This is often taken as the melting point for pure substances.

  • Peak Temperature (Tpeak): The temperature at which the rate of heat absorption is at its maximum. For this compound, this is expected in the range of 191-194°C.[1][17][18]

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is a quantitative measure of the energy required to melt the sample (in J/g). This value is characteristic of the material's crystalline structure.

Purity Determination using the Van't Hoff Equation

Principle: The presence of impurities lowers and broadens the melting range of a crystalline substance.[22][23] DSC can be used to quantify the level of impurities by analyzing the shape of the melting peak. This analysis is based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[23][24]

Workflow:

  • Perform a DSC scan at a slow heating rate (e.g., 1°C/min).

  • Integrate the melting peak to determine the total enthalpy of fusion.

  • The instrument's software can then perform a purity analysis by calculating the sample temperature at various fractions of the total melt (partial areas of the peak).[23]

  • A plot of the sample temperature versus the reciprocal of the fraction melted (1/F) is generated. For an ideal system, this plot should be linear.[23]

  • From the slope and intercept of this line, the software calculates the mole percent purity of the sample.[21][23] This method is typically reliable for purities greater than 98.5 mol%.[22]

The following Graphviz diagram illustrates the logical workflow for conducting a DSC experiment and subsequent data analysis.

DSC_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_run Phase 2: DSC Measurement cluster_analysis Phase 3: Data Analysis & Interpretation Calibrate Instrument Calibration (ASTM E967) SamplePrep Sample Preparation (2-5 mg, sealed pan) Calibrate->SamplePrep Ensures Accuracy Method Set Experimental Method (Heating Rate, Temp Range) SamplePrep->Method Ready for Analysis RunDSC Perform DSC Scan (Inert Atmosphere) Method->RunDSC Load Method & Sample Thermogram Generate Thermogram (Heat Flow vs. Temp) RunDSC->Thermogram PeakAnalysis Analyze Melting Peak (Tonset, Tpeak, ΔHfus) Thermogram->PeakAnalysis Raw Data Purity Purity Calculation (Van't Hoff Analysis) PeakAnalysis->Purity Input for Purity Report Generate Report Purity->Report

Caption: Workflow for DSC analysis of this compound.

Advanced Considerations and Troubleshooting

  • Polymorphism: Be aware of the potential for polymorphism (the existence of multiple crystalline forms). Different polymorphs will exhibit different melting points and enthalpies of fusion. If unexpected thermal events are observed, further characterization by techniques like X-ray diffraction may be necessary.

  • Decomposition: If the DSC scan is run to a sufficiently high temperature, an exothermic or complex endothermic event may be observed, indicating thermal decomposition. Thermogravimetric Analysis (TGA) is often run in conjunction with DSC to correlate mass loss with thermal events.[6]

  • Baseline Issues: A sloping or noisy baseline can affect the accuracy of peak integration. This can be caused by improper sample packing, contamination, or instrument instability. Ensure the DSC cell is clean and that the sample and reference pans are properly positioned.

By following this comprehensive guide, researchers can confidently employ Differential Scanning Calorimetry to obtain accurate and meaningful data on the thermal properties of this compound, ensuring its quality and suitability for its intended high-value applications.

References

  • ASTM E967-18, Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International. [URL: https://www.astm.org/e0967-18.html][14][15]

  • ASTM E928-20, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International. [URL: https://www.astm.org/e0928-20.html][22]

  • ChemBK. (2024). Sulfone, bis(4-fluoro-3-nitrophenyl) - Physico-chemical Properties. [URL: https://www.chembk.com/en/chem/Sulfone,%20bis(4-fluoro-3-nitrophenyl)-][17]

  • ChemicalBook. (2024). This compound | 312-30-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6708343.htm][18]

  • Chem-Impex. (n.d.). This compound. [URL: https://www.chemimpex.com/products/bis-4-fluoro-3-nitrophenyl-sulfone][3]

  • CookeChem. (n.d.). This compound, >98.0%(GC), 312-30-1. [URL: https://www.cookechem.com/product/312-30-1.html][19]

  • Hitachi High-Tech. (n.d.). Principle of Differential Scanning Calorimetry (DSC). [URL: https://www.hitachi-hightech.com/global/products/science/tech/ana/thermal/dsc_principle.html][10]

  • Intertek. (n.d.). Thermal Analysis of Polymers and Plastics. [URL: https://www.intertek.com/polymers/testing/thermal-analysis/][25]

  • Mettler Toledo. (n.d.). DSC purity. [URL: https://www.mt.com/us/en/home/library/applications/thermal-analysis/DSC-purity.html][24]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [URL: https://analyzing-testing.netzsch.com/en/blog/2020/investigating-the-purity-of-substances-by-means-of-dsc][21]

  • ResolveMass Laboratories Inc. (2025). Differential Scanning Calorimetry (DSC) Analysis Principle. [URL: https://resolvemass.com/dsc-analysis-principle/][7]

  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. [URL: https://www.setaram.com/dsc-introduction-to-differential-scanning-calorimetry/][9]

  • Smolecule. (n.d.). Buy this compound | 312-30-1. [URL: https://smolecule.com/product/312-30-1][1]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [URL: https://www.tainstruments.com/pdf/literature/TN033.pdf][26]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. [URL: https://thermalsupport.com/wp-content/uploads/2020/07/Purity-Measurements-of-Pharmaceuticals-and-Organics-by-DSC.pdf][23]

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound. [URL: https://www.tcichemicals.com/IN/en/p/B1245][2]

  • Vertex AI Search. (Redirects to ASTM E967). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcTyON6z2xDgCsFzo14uyhIkjZP8Yiy5HrkRcrCBt2QnyZihafRnIZTr41nv2R0GAXJ0IHaNo53atZPQmAclEWy37shJTvu_9kTPZf2_MjMEFutzHf9Z74wOPkw_o=][12][16][27]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [URL: https://en.wikipedia.org/wiki/Differential_scanning_calorimetry][8]

  • Z. A. Al-Othman, et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3405574/][6]

  • Thermal Analysis of Polymers. (n.d.). Cadence. [URL: https://resources.pcb.cadence.com/blog/2022-thermal-analysis-of-polymers][5]

  • ASM Digital Library. (n.d.). Thermal Analysis and Properties of Polymers. [URL: https://dl.asminternational.org/handbooks/book/9/chapter/113941/Thermal-Analysis-and-Properties-of-Polymers][13]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal and Rheological Characterization of Polymers. [URL: https://analyzing-testing.netzsch.com/en/brochures/polymers][4]

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An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of Bis(4-fluoro-3-nitrophenyl) Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-fluoro-3-nitrophenyl) sulfone is a highly functionalized aromatic compound, pivotal as a building block in the synthesis of advanced polymers and pharmacologically active molecules. Its chemical architecture, featuring two phenyl rings bridged by a sulfone group and substituted with both nitro and fluoro groups, results in a profound modulation of its aromatic reactivity. While this electron-deficient nature renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), it presents a formidable challenge for classical electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive analysis of the electronic landscape of this compound, dissects the directing effects of its constituent functional groups, and offers a theoretical framework for predicting its behavior under electrophilic conditions. We will explore the inherent difficulties in achieving EAS, contrast this with its well-established SNAr chemistry, and provide theoretical protocols for attempting such challenging transformations.

Introduction: The Dichotomous Reactivity of a Key Synthetic Intermediate

This compound, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is a crystalline solid with the molecular formula C₁₂H₆F₂N₂O₆S.[1][2] It serves as a crucial intermediate in various fields, including materials science for the development of high-performance polymers and in medicinal chemistry as a scaffold for novel therapeutics.[3][4] The molecule's utility stems from its unique electronic properties, which are a direct consequence of the interplay between its substituents.

The presence of two strongly electron-withdrawing nitro groups and a sulfone bridge dramatically reduces the electron density of the aromatic rings.[4] This deactivation is the cornerstone of its primary application in SNAr reactions, where the fluorine atoms can be readily displaced by nucleophiles. However, this same electronic characteristic renders the molecule exceptionally resistant to electrophilic attack, the hallmark of electrophilic aromatic substitution. Understanding this dichotomous reactivity is paramount for any researcher aiming to utilize this versatile building block.

The Electronic Landscape: A Tale of Three Deactivators

To comprehend the profound inertness of this compound towards EAS, one must analyze the cumulative effect of its substituents on the electron density of the aromatic rings.

The Nitro Group (-NO₂): A Potent Meta-Director

The nitro group is one of the most powerful deactivating groups in the canon of organic chemistry.[5][6] It deactivates the aromatic ring towards electrophilic attack through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize the pi electrons of the ring onto its oxygen atoms, creating additional resonance structures that place a positive charge on the ortho and para positions.[6]

This resonance-induced positive character at the ortho and para positions makes these sites particularly unattractive to an incoming electrophile. Consequently, any electrophilic attack is directed to the meta position, which, while still deactivated, is the "least deactivated" position.[6]

The Sulfone Group (-SO₂-): A Strong Deactivating Meta-Director

The sulfonyl group, which bridges the two phenyl rings, is also a potent deactivating group. Similar to the nitro group, it exerts its influence through:

  • Inductive Effect (-I): The highly electronegative oxygen atoms strongly withdraw electron density from the phenyl rings.

  • Resonance Effect (-M): The sulfur atom can expand its octet and participate in resonance, pulling electron density out of the ring.

Collectively, these effects significantly reduce the nucleophilicity of the aromatic system, and like the nitro group, the sulfone group is a meta-director.

The Fluoro Group (-F): A Deactivating Ortho, Para-Director

Halogens, such as fluorine, present a more nuanced case. They are deactivating due to their strong inductive electron withdrawal (-I effect), which outweighs their electron-donating resonance effect (+M effect).[5] However, the resonance effect, which involves the donation of a lone pair of electrons from the fluorine to the ring, preferentially increases the electron density at the ortho and para positions. This makes halogens deactivating yet ortho, para-directing substituents.

Predicting Regioselectivity in a Highly Deactivated System

In this compound, each aromatic ring is substituted with three groups: a fluoro group, a nitro group, and the other nitrophenyl sulfone moiety. The directing effects of these groups are in conflict.

  • -F (at C4): Ortho, para-directing. This would direct an incoming electrophile to C3 and C5.

  • -NO₂ (at C3): Meta-directing. This would direct an incoming electrophile to C1 and C5.

  • -SO₂(Aryl) (at C1): Meta-directing. This would direct an incoming electrophile to C3 and C5.

The vacant positions on each ring are C2, C5, and C6. Let's analyze the directing influences on these positions:

  • Position C2: Ortho to the sulfone, ortho to the nitro group, and meta to the fluoro group. This position is strongly deactivated.

  • Position C5: Para to the sulfone, meta to the nitro group, and ortho to the fluoro group. The directing effects of the nitro and sulfone groups align for this position.

  • Position C6: Meta to the sulfone, para to the nitro group, and meta to the fluoro group. This position is also strongly deactivated.

Based on a qualitative analysis, position C5 is the most likely, albeit highly unfavorable, site for electrophilic attack. The meta-directing influence of the powerful nitro and sulfone groups converge on this position, and it is also an ortho position relative to the weakly activating (by resonance) fluoro group.

The following diagram illustrates the cumulative deactivating effects and the predicted site of electrophilic attack.

Caption: Predicted regioselectivity for electrophilic attack on a phenyl ring of this compound.

The Predominance of Nucleophilic Aromatic Substitution (SNAr)

The extreme electron deficiency that hinders EAS is precisely what facilitates SNAr. The nitro and sulfone groups stabilize the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. The fluorine atom at the C4 position is an excellent leaving group and is activated by the para-sulfone group and the ortho-nitro group.

The workflow for a typical SNAr reaction on this substrate is straightforward and highly efficient, making it a preferred method for derivatization.

SNAr_Workflow substrate This compound reaction Reaction Mixture (Heat) substrate->reaction nucleophile Nucleophile (e.g., R-NH2, R-OH) nucleophile->reaction solvent Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->reaction base Base (e.g., K2CO3, Et3N) base->reaction workup Aqueous Workup & Extraction reaction->workup product Substituted Product workup->product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Theoretical Protocols for Electrophilic Aromatic Substitution

While no specific examples of EAS on this compound are readily found in the literature, we can propose theoretical protocols based on conditions required for other severely deactivated aromatic compounds. These protocols are presented for illustrative purposes and would likely result in very low to no yield.

Forced Nitration

Standard nitrating conditions (HNO₃/H₂SO₄) would almost certainly be ineffective. More potent nitrating agents would be required.[6]

Hypothetical Protocol:

  • In a flask equipped with a stirrer and cooled to 0°C, cautiously add 1.0 g of this compound to 10 mL of fuming sulfuric acid (oleum, 20% SO₃).

  • Stir until dissolution is complete.

  • Slowly add 1.5 equivalents of nitronium tetrafluoroborate (NO₂BF₄) in small portions, maintaining the temperature below 5°C.

  • Allow the reaction to slowly warm to room temperature and then heat to 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If any conversion is observed, quench the reaction by pouring it over crushed ice and extract with an appropriate organic solvent.

Expected Outcome: The anticipated product would be bis(4-fluoro-3,5-dinitrophenyl) sulfone. However, the extreme deactivation makes any significant conversion highly improbable. Decomposition of the starting material under such harsh conditions is a more likely outcome.

Forced Halogenation

Halogenation of deactivated rings requires a strong Lewis acid catalyst and often elevated temperatures.[5]

Hypothetical Protocol for Bromination:

  • To a solution of 1.0 g of this compound in a suitable inert solvent (e.g., 1,2-dichloroethane), add 1.2 equivalents of anhydrous iron(III) bromide (FeBr₃).

  • Slowly add 1.1 equivalents of bromine (Br₂) dropwise at room temperature.

  • Heat the mixture to reflux for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (or cessation of reaction), cool the mixture and quench with an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extract the product with an organic solvent, wash with brine, and purify by chromatography.

Expected Outcome: The predicted major product would be bis(5-bromo-4-fluoro-3-nitrophenyl) sulfone. The yield is expected to be extremely low.

Conclusion: A Substrate Defined by its Nucleophilicity

This compound is a testament to the profound influence of substituents on aromatic reactivity. The convergence of three powerful electron-withdrawing groups on each phenyl ring creates a system that is exceptionally deactivated towards electrophilic attack. While a theoretical analysis predicts that any potential EAS would occur at the C5 position, the energy barrier for such a transformation is prohibitively high for most, if not all, standard electrophilic reagents.

Researchers and drug development professionals should recognize that the synthetic utility of this compound lies not in its reactivity as a nucleophile, but in its exceptional susceptibility to nucleophilic aromatic substitution. Its structure is purpose-built for SNAr chemistry. Attempts to force electrophilic substitution are likely to be unrewarding and may lead to decomposition. A thorough understanding of its electronic nature allows for its rational and efficient application in the synthesis of complex molecular architectures.

References

  • Wikipedia. Electrophilic halogenation. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • ChemBK. Sulfone, bis(4-fluoro-3-nitrophenyl). Available at: [Link]

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A Technical Guide to Bis(4-fluoro-3-nitrophenyl) sulfone for the Synthesis of Advanced Polyether Sulfones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Bis(4-fluoro-3-nitrophenyl) sulfone, a key monomer for the synthesis of functionalized polyether sulfones (PES). We will delve into the monomer's characteristics, the mechanistic principles of its polymerization, detailed experimental protocols, and the properties of the resultant polymers. A significant focus will be placed on the unique attributes conferred by the nitro functional groups and their potential for advanced applications, particularly in the realm of drug development and biomedical materials.

Introduction: The Strategic Importance of this compound

This compound, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is an aromatic organic compound that serves as a critical building block in the synthesis of high-performance polymers.[1] Its molecular structure, featuring a sulfone bridge and two phenyl rings each substituted with a fluorine atom and a nitro group, is pivotal to its reactivity and the unique properties of the polymers derived from it.[1] The potent electron-withdrawing nature of both the sulfone and nitro groups significantly activates the fluorine atoms towards nucleophilic aromatic substitution (SNAr), making this monomer highly suitable for step-growth polymerization.[1]

The resulting polyether sulfones are a class of amorphous thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[2][3] The incorporation of nitro groups onto the polymer backbone, however, introduces a layer of functionality that opens up a new frontier of applications beyond traditional engineering plastics, particularly in the life sciences.[4] These nitro groups can be chemically modified post-polymerization, offering a versatile platform for the development of advanced materials for drug delivery, biocompatible membranes, and other biomedical devices.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone
CAS Number 312-30-1
Molecular Formula C₁₂H₆F₂N₂O₆S
Molecular Weight 344.25 g/mol
Appearance White to light yellow crystalline powder
Melting Point 191-194 °C
Purity ≥ 98% (GC)

The Chemistry of Polymerization: A Mechanistic Perspective

The synthesis of polyether sulfones from this compound proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. This mechanism is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex formed during the reaction.[4]

In this specific polymerization, the sulfone group and, crucially, the nitro groups in the ortho position to the fluorine atoms, create a significant electron deficiency at the carbon atom attached to the fluorine. This facilitates the attack by a nucleophile, typically a bisphenate anion generated in situ from a bisphenol monomer (e.g., Bisphenol A) and a weak base like potassium carbonate.[6] The reaction proceeds through an addition-elimination mechanism, where the fluoride ion is displaced as a leaving group. The stepwise nature of this reaction allows for the formation of high molecular weight polymers under controlled conditions.

SNAr_Polymerization_Mechanism Monomer1 This compound Intermediate Meisenheimer Complex (Stabilized by NO₂ and SO₂ groups) Monomer1->Intermediate Nucleophilic Attack Monomer2 Bisphenate Anion (from Bisphenol A) Monomer2->Intermediate Polymer Poly(ether sulfone) with pendant NO₂ groups Intermediate->Polymer Elimination LeavingGroup Fluoride Ion Intermediate->LeavingGroup Base K₂CO₃ Base->Monomer2 Deprotonation

Figure 1: Mechanism of Nucleophilic Aromatic Substitution Polymerization.

Experimental Protocol: Synthesis of Nitro-Functionalized Polyether Sulfone

This section provides a detailed, step-by-step methodology for the synthesis of a polyether sulfone using this compound and Bisphenol A.

Materials:

  • This compound (≥98%)

  • Bisphenol A (BPA) (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

Procedure:

  • Reactor Setup and Inert Atmosphere: Assemble the reaction flask and purge with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Charging of Reactants: To the flask, add equimolar amounts of this compound and Bisphenol A. Add a slight excess of anhydrous potassium carbonate (approximately 1.1 to 1.2 molar equivalents with respect to the bisphenol).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 25-35% (w/v). Add toluene as an azeotropic agent (approximately 10-20% of the NMP volume).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected, ensuring the formation of the potassium bisphenate in situ.

  • Polymerization: After the complete removal of water, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180-190°C to initiate polymerization. Maintain this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymer chains grow.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot deionized water to remove any residual salts and solvent. Repeat the washing process with methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours or until a constant weight is achieved.

Synthesis_Workflow Start Start Setup Reactor Setup (Inert Atmosphere) Start->Setup Charge Charge Reactants (Monomers, K₂CO₃) Setup->Charge Solvents Add Solvents (NMP, Toluene) Charge->Solvents Dehydration Azeotropic Dehydration (140-150°C) Solvents->Dehydration Polymerization Polymerization (180-190°C) Dehydration->Polymerization Precipitation Precipitation (in Methanol/Water) Polymerization->Precipitation Washing Washing (Water and Methanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying End End Product: Nitro-Functionalized PES Drying->End

Figure 2: Workflow for the Synthesis of Nitro-Functionalized Polyether Sulfone.

Properties of the Resulting Polyether Sulfone

The polyether sulfone synthesized from this compound exhibits a combination of the robust properties characteristic of the PES family, with the added functionality of the nitro groups.

Table 2: Typical Properties of Nitro-Functionalized Polyether Sulfone

PropertyTypical Value RangeSignificance
Glass Transition Temperature (Tg) 190 - 230 °CHigh Tg indicates excellent thermal stability and retention of mechanical properties at elevated temperatures.[2]
Decomposition Temperature (Td, 5% weight loss) > 450 °CDemonstrates the inherent thermal stability of the polyether sulfone backbone.[2]
Tensile Strength 70 - 90 MPaHigh tensile strength signifies a strong and durable material.[7]
Young's Modulus 2.4 - 2.8 GPaIndicates the material's stiffness and resistance to elastic deformation.[7]
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMF, DMSO)Good solubility is advantageous for processing, such as casting films and spinning fibers.

The Role of Nitro Groups in Drug Development Applications

The presence of nitro groups along the polymer backbone is a key feature that distinguishes this polyether sulfone for applications in drug development. These groups can be leveraged in several ways:

  • Prodrug Strategies: The nitro group is a well-known functional group in medicinal chemistry that can be bioreduced in hypoxic environments, such as those found in solid tumors.[7][8] This allows for the design of polymer-drug conjugates where the drug is released in a targeted manner.

  • Versatile Chemical Handle for Functionalization: The nitro groups can be readily reduced to amino groups.[9][10] These amino groups serve as versatile chemical handles for the covalent attachment of drugs, targeting ligands, or other bioactive molecules. This post-polymerization modification allows for the creation of a wide range of functional biomaterials.[11][12]

  • Modulation of Physicochemical Properties: The introduction of amino groups can significantly alter the hydrophilicity and surface properties of the polymer. This is crucial for improving biocompatibility, controlling drug release kinetics, and enhancing interactions with biological systems.[11][5]

Post-Polymerization Modification: Reduction of Nitro Groups

A common and highly useful post-polymerization modification is the reduction of the nitro groups to primary amines.

Experimental Protocol: Reduction of Nitro-Functionalized PES to Amino-Functionalized PES

Materials:

  • Nitro-functionalized polyether sulfone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Dissolution: Dissolve the nitro-functionalized PES in DMF in a round-bottom flask.

  • Addition of Reducing Agent: In a separate flask, prepare a solution of SnCl₂·2H₂O in concentrated HCl or a suspension of Fe powder in ethanol and HCl.

  • Reduction Reaction: Slowly add the reducing agent solution/suspension to the polymer solution at room temperature with stirring. The reaction is typically exothermic. The reaction can be heated to 50-70°C to ensure complete reduction. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the nitro group peaks.

  • Neutralization and Precipitation: After the reaction is complete, cool the solution and precipitate the amino-functionalized polymer by pouring it into a large volume of deionized water. Neutralize the acidic solution by the dropwise addition of an ammonium hydroxide solution until the pH is neutral to slightly basic.

  • Purification and Drying: Filter the precipitated polymer, wash it extensively with deionized water until the washings are neutral, and then dry it in a vacuum oven at 80-100°C.

Post_Polymerization_Modification NitroPES Nitro-Functionalized Polyether Sulfone AminoPES Amino-Functionalized Polyether Sulfone NitroPES->AminoPES Reduction ReducingAgent Reducing Agent (e.g., SnCl₂/HCl) ReducingAgent->AminoPES FurtherFunctionalization Further Functionalization (Drug Conjugation, etc.) AminoPES->FurtherFunctionalization

Figure 3: Post-Polymerization Modification of Nitro-Functionalized PES.

Conclusion and Future Perspectives

This compound is a highly valuable monomer for the synthesis of advanced polyether sulfones. The straightforward SNAr polymerization allows for the creation of high-performance polymers with the added advantage of reactive nitro groups. The ability to convert these nitro groups into amino functionalities provides a versatile platform for the development of sophisticated materials for drug delivery, regenerative medicine, and advanced membrane technologies. As the demand for functional and intelligent biomaterials grows, the polyether sulfones derived from this monomer are poised to play an increasingly important role in addressing complex challenges in the pharmaceutical and biomedical fields.

References

  • Arsala, M., et al. (2021). Modified polyether-sulfone membrane: a mini review. Journal of Polymer Research, 28(8), 1-13. [Link]

  • Polymer Science Learning Center. Poly(ether sulfones). [Link]

  • ChemBK. Sulfone, bis(4-fluoro-3-nitrophenyl). [Link]

  • Google Patents.
  • SpecAU. This compound. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • MDPI. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. [Link]

  • ResearchGate. On-resin reduction of nitro group of Hmnb. [Link]

  • MDPI. Spiropyran-Modified Cellulose for Dual Solvent and Acid/Base Vapor Sensing. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. [Link]

  • ResearchGate. Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4'-dichlorodiphenyl sulfone. [Link]

  • Dielectric Manufacturing. Polyethersulfone (PES). [Link]

  • MDPI. Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PubMed Central. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • ResearchGate. Modification of a Polyethersulfone Matrix by Grafting Functional Groups and the Research of Biomedical Performance. [Link]

  • MDPI. Polyethersulfone Polymer for Biomedical Applications and Biotechnology. [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging Bis(4-fluoro-3-nitrophenyl) sulfone for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Doubly-Activated Sulfone Cross-linker

In the landscape of bioconjugation, the ability to covalently link biological macromolecules with precision and stability is paramount.[1][2] While numerous amine-reactive cross-linkers exist, Bis(4-fluoro-3-nitrophenyl) sulfone presents a unique combination of features that make it a powerful tool for researchers in proteomics, diagnostics, and therapeutic development.[3] This homobifunctional cross-linker is designed to react with primary amines, which are readily available on the N-terminus of proteins and the side chains of lysine residues, forming highly stable covalent bonds.[1][4]

What distinguishes this reagent is its reaction mechanism: a Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms, which are typically poor leaving groups on an aromatic ring, are rendered exceptionally labile by the powerful electron-withdrawing effects of two activating groups: the adjacent nitro group (-NO₂) and the para-sulfone group (-SO₂-). This dual activation facilitates a rapid and efficient reaction with nucleophilic primary amines under controlled pH conditions, resulting in a stable aryl-amine bond that is resistant to hydrolysis.[5] This enhanced stability is a critical advantage, particularly in applications like antibody-drug conjugates (ADCs), where linker integrity in systemic circulation is essential to prevent premature drug release and minimize off-target toxicity.[4][6]

This guide provides an in-depth exploration of the mechanism, applications, and detailed protocols for utilizing this compound, empowering researchers to harness its full potential for creating stable and well-defined bioconjugates.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The cross-linking reaction proceeds in a two-step SNAr process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting experiments.

  • First Substitution: A primary amine from the first biomolecule (e.g., a lysine residue on Protein A) acts as a nucleophile, attacking one of the electron-deficient carbons bonded to a fluorine atom.

  • Formation of Meisenheimer Complex: This attack forms a temporary, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the electron-withdrawing nitro and sulfone groups.

  • Fluoride Elimination: The complex rapidly collapses, eliminating the fluoride ion and re-establishing aromaticity, resulting in a stable covalent bond between the protein and the cross-linker.

  • Second Substitution: The process repeats with a primary amine from a second biomolecule (or the same molecule for intramolecular cross-linking) attacking the remaining fluoro-substituted ring, completing the cross-link.

SNAr_Mechanism cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation Crosslinker This compound Intermediate Mono-conjugated Intermediate Crosslinker->Intermediate + Protein A (-NH₂) ProteinA Protein A (with -NH₂ group) ProteinB Protein B (with -NH₂ group) Product Cross-linked Product (Protein A - Linker - Protein B) Intermediate->Product + Protein B (-NH₂) HF1 HF Intermediate->HF1 - F⁻ HF2 HF Product->HF2 - F⁻

Caption: Workflow of the two-step SNAr cross-linking reaction.

Core Applications & Strategic Considerations

The robust nature of the aryl-amine bond formed by this compound makes it suitable for applications demanding high stability.

  • Stabilizing Protein-Protein Interactions: For capturing and identifying interacting protein partners, the stability of the cross-link ensures that complexes do not dissociate during purification and analysis by techniques like SDS-PAGE or mass spectrometry.[7][8]

  • Antibody-Drug Conjugate (ADC) Development: Sulfone-based linkers are gaining traction as alternatives to maleimides for conjugating cytotoxic payloads to antibodies.[6][9] Their resistance to thioether exchange in plasma can lead to more stable ADCs with improved therapeutic windows.[6]

  • Biomaterial Functionalization: Immobilizing proteins or peptides onto surfaces for biosensors or functionalized materials requires a linkage that can withstand various buffer conditions and temperatures.

Experimental Design Parameters

Successful cross-linking requires careful optimization of several key parameters. The following table provides a starting point for experimental design.

ParameterRecommended RangeRationale & Key Considerations
pH 8.0 - 9.5The primary amine nucleophile must be deprotonated (-NH₂) to be reactive. A slightly alkaline pH ensures a sufficient population of reactive amines. Buffers must NOT contain primary amines (e.g., Tris, Glycine). Use PBS, HEPES, or borate buffers.[5][10]
Molar Ratio 10:1 to 50:1 (Cross-linker:Protein)Start with a 20-fold molar excess.[11] Lower ratios risk incomplete cross-linking, while excessively high ratios can lead to protein modification, aggregation, or precipitation. This must be empirically determined.
Temperature 4°C to Room Temperature (25°C)Reactions can be performed at 4°C overnight for sensitive proteins or accelerated at room temperature for 1-2 hours.
Reaction Time 30 min - 4 hoursMonitor reaction progress by SDS-PAGE. Longer incubation times increase the yield of cross-linked products but also risk sample degradation.[7]
Protein Conc. 1 - 5 mg/mLHigher protein concentrations favor intermolecular cross-linking. Lower concentrations may favor intramolecular cross-linking.
Co-solvent 5-10% (v/v) DMSO or DMFThis compound has low aqueous solubility. A stock solution should be prepared in an organic co-solvent and added to the protein solution to the lowest effective final concentration.

Detailed Experimental Protocols

Protocol 4.1: Cross-linking Two Purified Proteins (Protein A & Protein B)

This protocol details a general procedure for identifying or stabilizing the interaction between two purified proteins.

Materials:

  • Purified Protein A and Protein B

  • This compound

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE analysis equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Note: Prepare this fresh immediately before use as the reagent can hydrolyze in the presence of moisture.

    • Prepare a solution containing both Protein A and Protein B at a desired molar ratio (e.g., 1:1) in the Reaction Buffer. A final protein concentration of 2 mg/mL is a good starting point.

  • Cross-linking Reaction:

    • Add the 10 mM cross-linker stock solution to the protein mixture to achieve a 20-fold molar excess of cross-linker relative to the total protein concentration. For example, for a 100 µL reaction containing 5 nmol of total protein, add 10 µL of the 10 mM stock solution.

    • Gently mix and incubate the reaction at room temperature for 1 hour. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.[7] The primary amines in Tris will react with and consume any excess cross-linker.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. Compare the cross-linked sample to a negative control (no cross-linker added).

    • Successful cross-linking will result in the appearance of a new, higher molecular weight band corresponding to the Protein A-Protein B conjugate.

    • Further analysis can be performed by Western Blotting or Mass Spectrometry to confirm the identity of the cross-linked species.[7]

Protocol_Workflow A 1. Prepare Reagents (Proteins in pH 8.5 PBS, Fresh Cross-linker in DMSO) B 2. Initiate Reaction (Add Cross-linker to Protein Mix) A->B Molar Ratio Calc. C 3. Incubate (1 hr @ RT or 4 hrs @ 4°C) B->C Time & Temp. D 4. Quench Reaction (Add 1M Tris-HCl) C->D Stop Reaction E 5. Analyze Results (SDS-PAGE, Western Blot, Mass Spectrometry) D->E Visualize & Confirm

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Highly Activated Electrophile

Bis(4-fluoro-3-nitrophenyl) sulfone is a crystalline solid organic compound distinguished by its highly electron-deficient aromatic rings.[1][2] This defining characteristic stems from the potent electron-withdrawing effects of two nitro groups positioned ortho to the fluorine leaving groups, and a bridging sulfone group, which is also strongly deactivating. This unique electronic arrangement renders the fluorine atoms exceptionally labile towards nucleophilic aromatic substitution (SNAr). Consequently, this compound serves as a powerful building block and crosslinking agent in both materials science and pharmaceutical development.[1][3] Its primary application lies in the synthesis of high-performance polymers such as polyether sulfones, prized for their thermal stability and mechanical strength.[4][5] Additionally, its bifunctional nature allows for the creation of well-defined molecular architectures and the conjugation of various molecules.[6]

This guide provides an in-depth exploration of the mechanistic underpinnings of SNAr reactions involving this compound and offers detailed, field-proven protocols for its application in both polymerization and small molecule synthesis.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[7] This is in contrast to SN1 and SN2 reactions, which are not feasible for aryl halides due to the instability of the phenyl cation and the steric hindrance of the aromatic ring, respectively.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The exceptional stability of this complex is a direct consequence of the delocalization of the negative charge across the aromatic ring and, crucially, onto the ortho- and para-positioned nitro and sulfone groups.

  • Elimination of the Leaving Group and Re-aromatization : In the second, typically rapid step, the fluoride ion is expelled as the leaving group, and the aromaticity of the ring is restored. The high electronegativity of fluorine, which is generally a poor leaving group in SN2 reactions, paradoxically accelerates the initial nucleophilic attack in SNAr reactions by inductively withdrawing electron density from the ring, thereby enhancing its electrophilicity.

Visualizing the Mechanism

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reagent Preparation & Drying C 3. Charge Reactor with Reagents A->C B 2. Assemble & Flame-Dry Glassware B->C D 4. Add Solvents C->D E 5. Azeotropic Dehydration (if applicable) D->E F 6. Heat to Reaction Temperature E->F G 7. Monitor Reaction (TLC, GPC, Viscosity) F->G H 8. Cool & Quench/Precipitate G->H Reaction Complete I 9. Filter & Wash Product H->I J 10. Purify (Recrystallization/Chromatography) I->J K 11. Dry Final Product J->K L 12. Characterize (NMR, GPC, TGA) K->L

Sources

The Versatility of Bis(4-fluoro-3-nitrophenyl) sulfone in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for High-Performance Polymers

Bis(4-fluoro-3-nitrophenyl) sulfone is a versatile monomer extensively utilized in materials science for the development of advanced polymers and coatings that demand exceptional thermal stability and chemical resistance.[1] Its unique chemical structure, featuring a sulfone group that enhances reactivity and stability, coupled with strong electron-withdrawing nitro groups, makes it an invaluable intermediate in the synthesis of complex organic molecules.[1] The fluorine atoms are highly activated towards nucleophilic aromatic substitution, providing a reactive handle for polymerization, while the nitro groups offer a pathway for post-polymerization modifications, such as reduction to amines, enabling further functionalization and cross-linking.

These characteristics make this compound a key component in the design of novel materials for a range of applications, including high-performance thermoplastics, gas separation membranes, and advanced coatings.[1] This guide provides detailed application notes and protocols for researchers and scientists working with this powerful monomer.

Core Applications in Materials Science

The primary application of this compound in materials science lies in its use as a monomer for the synthesis of poly(arylene ether sulfone)s (PAES). These polymers are renowned for their outstanding thermal and mechanical properties. The resulting nitro-functionalized PAES can be further modified to tailor their properties for specific applications.

High-Performance Thermoplastics

The direct polycondensation of this compound with various bisphenol monomers via nucleophilic aromatic substitution yields high-molecular-weight poly(ether sulfone)s. The presence of the sulfone and nitro groups in the polymer backbone contributes to high glass transition temperatures (Tg) and excellent thermal stability.

Precursor for Functional Polymers

The nitro groups along the polymer chain are readily reduced to amino groups. These amino-functionalized poly(ether sulfone)s can serve as precursors for a variety of functional materials:

  • Cross-linkable Resins: The amino groups can react with cross-linking agents like epoxies or isocyanates to form thermosetting resins with enhanced solvent resistance and dimensional stability.

  • Modified Membranes: The amine functionality allows for the grafting of other chemical moieties to modify the surface properties of membranes, for instance, to improve hydrophilicity or introduce specific binding sites.

  • Polymer Blends and Composites: The amino groups can form hydrogen bonds with other polymers or fillers, improving the compatibility and interfacial adhesion in polymer blends and composites.

Gas Separation Membranes

The rigid backbone and the potential for creating specific free volume architectures make poly(ether sulfone)s derived from this compound promising candidates for gas separation membranes. The ability to functionalize the polymer allows for tuning the membrane's selectivity and permeability for specific gas pairs.

Experimental Protocols

Safety Precautions: this compound is a chemical that requires careful handling. It can cause skin and serious eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Refer to the Safety Data Sheet (SDS) for complete safety information.[2][3]

Protocol 1: Synthesis of Nitro-Functionalized Poly(arylene ether sulfone)

This protocol describes a general procedure for the synthesis of a poly(arylene ether sulfone) via nucleophilic aromatic substitution polymerization of this compound and a bisphenol monomer, such as Bisphenol A.

Materials:

  • This compound

  • Bisphenol A (or other suitable bisphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Mechanical stirrer

  • Nitrogen or Argon inlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

Procedure:

  • Drying of Reagents: Ensure all glassware is thoroughly dried. Dry Bisphenol A and potassium carbonate in a vacuum oven before use.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet, add equimolar amounts of this compound and Bisphenol A.

  • Addition of Base and Solvent: Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of bisphenol). Add anhydrous DMAc or NMP to achieve a solids concentration of 20-30% (w/v).

  • Azeotropic Dehydration: Add anhydrous toluene to the reaction mixture (approximately half the volume of the polar aprotic solvent). Heat the mixture to reflux (around 140-150°C) with vigorous stirring under a nitrogen atmosphere. The toluene-water azeotrope will collect in the Dean-Stark trap, removing any residual water. Continue this process for 2-4 hours.

  • Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180°C to initiate the polymerization. The reaction mixture will become more viscous as the polymer forms.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. Continue the reaction for 6-12 hours.

  • Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture. The polymer will precipitate as fibrous strands or a powder.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with deionized water to remove any inorganic salts and residual solvent. Further washing with hot methanol can help remove low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The nucleophilic aromatic substitution reaction is sensitive to water, which can react with the activated halide and terminate the polymerization. The azeotropic dehydration step with toluene is crucial for achieving high molecular weight polymers.

  • Excess Base: An excess of potassium carbonate is used to ensure the complete deprotonation of the bisphenol hydroxyl groups, forming the more nucleophilic phenoxide species required for the reaction.

  • High Temperature: The polymerization is conducted at elevated temperatures to ensure a sufficient reaction rate and to keep the growing polymer in solution.

  • Polar Aprotic Solvent: Solvents like DMAc and NMP are used because they can dissolve the monomers and the resulting polymer, and they can solvate the potassium phenoxide, enhancing its nucleophilicity.

Protocol 2: Reduction of Nitro Groups to Amino Groups

This protocol outlines the reduction of the nitro-functionalized poly(ether sulfone) to an amino-functionalized polymer using a reducing agent like tin(II) chloride.

Materials:

  • Nitro-functionalized poly(ether sulfone) (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF) or NMP

  • Sodium hydroxide (NaOH) solution

  • Methanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • pH meter or pH paper

Procedure:

  • Dissolution: Dissolve the nitro-functionalized poly(ether sulfone) in DMF or NMP in a round-bottom flask.

  • Addition of Reducing Agent: In a separate flask, dissolve an excess of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Reduction Reaction: Slowly add the tin(II) chloride solution to the polymer solution with stirring. Heat the reaction mixture to 60-80°C and stir for 4-8 hours. The progress of the reduction can be monitored by FTIR spectroscopy by observing the disappearance of the nitro group peaks (typically around 1530 and 1350 cm⁻¹).

  • Precipitation and Neutralization: After the reaction is complete, cool the solution and precipitate the polymer by pouring it into an excess of deionized water. The resulting polymer will be in its hydrochloride salt form.

  • Conversion to Free Amine: Collect the polymer by filtration and resuspend it in a dilute sodium hydroxide solution to neutralize the amine hydrochloride and form the free amine. Stir until the polymer is fully neutralized (pH > 8).

  • Washing and Drying: Filter the amino-functionalized polymer and wash it thoroughly with deionized water until the washings are neutral. Finally, wash with methanol and dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-70°C) to avoid oxidation of the amino groups.

Data Presentation

The properties of polymers derived from this compound can be tailored by the choice of the comonomer. Below is a table summarizing typical properties of a poly(arylene ether sulfone) synthesized from this compound and Bisphenol A.

PropertyTypical Value Range
Glass Transition Temp. (Tg)200 - 250 °C
5% Weight Loss Temp. (TGA)> 450 °C
Tensile Strength70 - 90 MPa
Tensile Modulus2.0 - 2.5 GPa
SolubilitySoluble in polar aprotic solvents (DMAc, NMP, DMSO)

Visualizations

Polymerization Workflow

polymerization_workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Monomer1 This compound Setup Reaction Setup (N2 atmosphere) Monomer1->Setup Monomer2 Bisphenol A Monomer2->Setup Base K2CO3 Base->Setup Solvent DMAc/Toluene Solvent->Setup Dehydration Azeotropic Dehydration (140-150°C) Setup->Dehydration Polymerization Polymerization (160-180°C) Dehydration->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Washing Washing (Water & Methanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Product Nitro-Functionalized Poly(ether sulfone) Drying->Product modification_pathway StartPolymer Nitro-Functionalized Poly(ether sulfone) Reduction Reduction (SnCl2/HCl) StartPolymer->Reduction AminoPolymer Amino-Functionalized Poly(ether sulfone) Reduction->AminoPolymer Crosslinking Cross-linking (e.g., with Epoxy) AminoPolymer->Crosslinking Grafting Grafting (Functional Molecules) AminoPolymer->Grafting EndProduct1 Cross-linked Thermoset Crosslinking->EndProduct1 EndProduct2 Functionalized Material Grafting->EndProduct2

Caption: Pathway for post-polymerization modification of the synthesized polymer.

References

  • SID. (n.d.). Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, May 24). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Retrieved from [Link]

Sources

Application Notes & Protocols: Bis(4-fluoro-3-nitrophenyl) sulfone for High-Performance Gas Separation Membrane Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers and material scientists on the utilization of Bis(4-fluoro-3-nitrophenyl) sulfone, also known as 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone (DFDNPS), as a key monomer for the synthesis of advanced polymers tailored for gas separation applications. The strong electron-withdrawing nature of the nitro and sulfone groups activates the fluorine atoms for nucleophilic aromatic substitution, making DFDNPS an exemplary building block for high-performance poly(ether sulfone)s. This document details the synthesis of a representative polymer, outlines a robust protocol for dense film membrane fabrication via solution casting, and describes the standard methodology for evaluating gas transport properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the structure-property relationships that govern membrane performance.

Introduction: The Role of DFDNPS in Advanced Polymer Synthesis

This compound (DFDNPS) is a highly functionalized aromatic monomer with the chemical formula C₁₂H₆F₂N₂O₆S.[1][2] Its molecular structure, characterized by two fluorophenyl rings linked by a sulfone bridge and activated by nitro groups at the meta position to the fluorine atoms, makes it exceptionally reactive towards nucleophilic substitution.[1] This high reactivity is the cornerstone of its utility in step-growth polymerization to create high-performance polymers such as poly(ether sulfone)s (PES) and, after chemical modification, polyimides.

The resulting polymers are sought after for gas separation membrane applications due to their:

  • Excellent Thermal Stability : The aromatic backbone and sulfone linkages impart high thermal resistance.[3]

  • Good Mechanical Properties : These polymers typically form tough, durable films suitable for membrane applications.

  • Tailorable Gas Transport Properties : The polymer's chemical structure can be fine-tuned by selecting appropriate co-monomers, allowing for the optimization of gas permeability and selectivity. The rigidity of the sulfone linkage and the potential for creating a high fractional free volume (FFV) are key to this tunability.

This guide focuses on the synthesis of a poly(ether sulfone) from DFDNPS and a readily available bisphenol, a direct and efficient polymerization route.

Monomer Characteristics:
PropertyValueReference
Chemical Name This compound[1]
Synonyms 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone (DFDNPS)[4]
CAS Number 312-30-1[5][6]
Molecular Formula C₁₂H₆F₂N₂O₆S[1][2]
Molecular Weight 344.25 g/mol [1][5]
Appearance White to light yellow crystalline powder[4]
Melting Point 191-197 °C[4][5]

Polymer Synthesis: Poly(ether sulfone) via Nucleophilic Aromatic Substitution

The synthesis of high-molecular-weight poly(ether sulfone) from DFDNPS proceeds via a nucleophilic aromatic substitution polycondensation reaction. In this process, a bisphenol is deprotonated by a weak base to form a more nucleophilic bisphenoxide, which then attacks the electron-deficient carbon atoms bonded to the fluorine atoms on the DFDNPS monomer.

Causality : The choice of an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is critical. These solvents effectively solvate the polymer chains, preventing premature precipitation and allowing for the attainment of high molecular weights.[3] Potassium carbonate (K₂CO₃) is a commonly used base due to its suitable basicity to deprotonate the phenol without causing side reactions. Toluene is used as an azeotroping agent to facilitate the removal of water generated during the reaction, which drives the polymerization equilibrium towards the product.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions DFDNPS This compound (DFDNPS) Polymerization Polycondensation (Nucleophilic Aromatic Substitution) DFDNPS->Polymerization BisphenolA Bisphenol A BisphenolA->Polymerization Solvent NMP/Toluene Solvent->Polymerization Solvent Base K₂CO₃ Base->Polymerization Base Temperature ~180 °C Temperature->Polymerization Heat Polymer Poly(ether sulfone) Polymerization->Polymer Water Water (removed by azeotropic distillation) Polymerization->Water

Protocol 2.1: Synthesis of a Representative Poly(ether sulfone)

This protocol describes the synthesis using Bisphenol A as the co-monomer.

Materials:

  • This compound (DFDNPS)

  • Bisphenol A (BPA)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized water

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Drying: Dry DFDNPS and BPA in a vacuum oven at 100 °C overnight. Dry K₂CO₃ at 120 °C for at least 4 hours.

  • Reaction Setup: Assemble the glassware and flame-dry it under a nitrogen stream to ensure anhydrous conditions.

  • Charging the Flask: To the flask, add equimolar amounts of DFDNPS and Bisphenol A. Add a 10% molar excess of K₂CO₃.

  • Solvent Addition: Add NMP to achieve a solids concentration of approximately 20-25% (w/v) and enough toluene to fill the Dean-Stark trap (typically 30-50% of the NMP volume).

  • Azeotropic Dehydration: Under a steady nitrogen flow and with vigorous stirring, heat the reaction mixture to 140-150 °C. Toluene will begin to reflux, and the toluene/water azeotrope will collect in the Dean-Stark trap. Continue this process for 3-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 180-190 °C to initiate polymerization. The viscosity of the solution will increase noticeably as the polymer chains grow. Maintain this temperature for 8-12 hours.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with additional NMP if necessary. Slowly pour the solution into a large excess of vigorously stirred methanol or a methanol/water mixture (80/20 v/v) to precipitate the polymer.

  • Washing: Filter the fibrous polymer precipitate. Wash it thoroughly by boiling it in deionized water twice to remove residual salts and solvent, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours until a constant weight is achieved.

Membrane Fabrication by Solution Casting

Solution casting is a widely used method to prepare dense, non-porous polymer films for gas permeation studies. The quality of the cast film is paramount for obtaining reliable and reproducible gas transport data.

Causality : The choice of casting solvent is crucial; it must fully dissolve the polymer to form a homogeneous solution. The slow, controlled evaporation of the solvent is necessary to prevent the formation of pinholes or defects in the membrane. A multi-stage thermal annealing process under vacuum well above the boiling point of the solvent ensures the complete removal of any residual solvent, which could otherwise plasticize the polymer and alter its gas transport properties. The final annealing step above the polymer's glass transition temperature (Tg) erases the film's thermal history and allows the polymer chains to relax into a stable, equilibrium conformation.

G cluster_prep Preparation cluster_drying Drying & Annealing A Dissolve Polymer in Solvent (e.g., NMP) B Filter Solution (0.45 µm filter) A->B C Pour onto Level Glass Substrate B->C D Initial Drying (e.g., 80 °C, 12h) C->D E Vacuum Annealing (Stepwise heating to >Tg) D->E F Controlled Cooling to Room Temp. E->F G Final Membrane Film F->G

Protocol 3.1: Fabrication of a Dense Polymer Film

Materials:

  • Synthesized and dried poly(ether sulfone)

  • N-methyl-2-pyrrolidone (NMP) or other suitable solvent (e.g., Chloroform, DMF)

  • Syringe filter (0.45 µm, PTFE)

  • Flat, level glass plate

  • Casting knife or doctor blade

  • Programmable vacuum oven

Procedure:

  • Solution Preparation: Prepare a 3-5% (w/v) polymer solution by dissolving the dried polymer in NMP. Stir at room temperature until a homogeneous, viscous solution is obtained. This may take several hours.

  • Filtration: Filter the polymer solution through a 0.45 µm PTFE syringe filter to remove any dust or undissolved particles. This step is critical to prevent defects in the final membrane.

  • Casting: Place a clean, dry glass plate on a perfectly level surface. Pour the filtered polymer solution onto the plate. Use a casting knife to spread the solution to a uniform thickness. Cover the setup loosely to allow for slow solvent evaporation over 24 hours at room temperature.

  • Initial Drying: Place the glass plate with the cast film into an oven and dry at 80 °C for 12 hours to remove the bulk of the solvent.

  • Thermal Annealing: Carefully peel the membrane from the glass plate. Place the free-standing film in a vacuum oven. Perform a stepwise annealing process to remove residual solvent and erase thermal history. A representative program is:

    • 100 °C for 2 hours

    • 150 °C for 2 hours

    • 200 °C for 2 hours

    • Increase temperature to ~20 °C above the polymer's glass transition temperature (Tg) and hold for 1 hour.

  • Cooling: Slowly cool the membrane to room temperature under vacuum before removing it from the oven. The resulting film should be tough, flexible, and transparent.

Characterization and Performance Evaluation

Polymer Characterization

Before membrane casting, it is essential to characterize the synthesized polymer to confirm its structure and properties.

TechniquePurposeExpected Outcome
FTIR Spectroscopy Confirm functional groups and successful polymerization.Appearance of ether linkage (~1240 cm⁻¹) and disappearance of O-H bands from bisphenol.
¹H NMR Spectroscopy Confirm chemical structure.Characteristic peaks corresponding to the aromatic protons in the polymer backbone.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mw, Mn) and polydispersity index (PDI).High molecular weight (Mw > 40,000 g/mol ) and a PDI around 2.0 indicate successful polymerization.
Thermogravimetric Analysis (TGA) Evaluate thermal stability.High decomposition temperature (Td5% > 450 °C), indicating excellent thermal stability.[1]
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).A high Tg (e.g., > 180 °C) indicates a rigid polymer backbone, which is desirable for gas separation.[3]
Gas Permeation Testing

The performance of the membrane is evaluated by measuring its permeability to different gases and calculating the ideal selectivity for specific gas pairs. This is typically done using a constant-volume/variable-pressure apparatus.

Methodology:

  • Membrane Mounting: A circular sample of the membrane is placed in a permeation cell, sealed with O-rings, effectively separating an upstream (high-pressure) and downstream (low-pressure) volume.

  • Vacuum: The entire system, especially the downstream volume, is evacuated to a high vacuum.

  • Gas Feed: The test gas (e.g., CO₂, CH₄, O₂, N₂) is introduced to the upstream side at a constant pressure (e.g., 2 atm).

  • Permeation Measurement: As gas molecules permeate through the membrane, the pressure in the downstream volume increases over time. This pressure rise is recorded by a high-precision pressure transducer.

  • Permeability Calculation: The gas permeability coefficient (P), typically expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg), is calculated from the steady-state rate of pressure increase.

  • Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeabilities: α(A/B) = P(A) / P(B).

Representative Performance Data

The following table presents representative gas permeation data for high-performance sulfone-based polymers, which can be considered a target for membranes synthesized from DFDNPS-based copolymers. Actual performance will depend on the specific co-monomer and fabrication conditions.

Gas PairPermeability P(A) [Barrer]Ideal Selectivity α(A/B)
CO₂ / CH₄ P(CO₂) ≈ 10 - 4030 - 50
O₂ / N₂ P(O₂) ≈ 2 - 75 - 7
H₂ / CH₄ P(H₂) ≈ 30 - 80> 100

Conclusion

This compound is a versatile and highly reactive monomer for creating advanced poly(ether sulfone)s with significant potential in gas separation applications. The protocols outlined in this guide provide a robust foundation for the synthesis of high-molecular-weight polymers, the fabrication of defect-free membranes, and the rigorous evaluation of their gas transport properties. By understanding the causal relationships between chemical structure, synthesis conditions, and membrane performance, researchers can effectively leverage DFDNPS to develop next-generation membranes tailored for specific industrial separation challenges.

References

  • Scientific Information Database (SID). Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. Available from: [Link]

  • MDPI. Polyphenylsulfone (PPSU)-Based Copolymeric Membranes: Effects of Chemical Structure and Content on Gas Permeation and Separation. Available from: [Link]

  • AZoM. Polyimide Synthesis Explained: Shaping Modern Electronics. Available from: [Link]

  • NASA Technical Reports Server. The synthesis of a novel polyimide precursor. Available from: [Link]

  • Pharmaffiliates. CAS No : 312-30-1 | Product Name : this compound. Available from: [Link]

  • VTechWorks. Synthesis and Characterization of Novel Polyimide Gas Separation Membrane Material Systems. Available from: [Link]

  • MDPI. Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application. Available from: [Link]

  • ChemBK. Sulfone, bis(4-fluoro-3-nitrophenyl). Available from: [Link]

  • Google Patents. US4405550A - Manufacture of polyimide film by solvent casting.
  • MDPI. Gas Permeability, Fractional Free Volume and Molecular Kinetic Diameters: The Effect of Thermal Rearrangement on ortho-hydroxy Polyamide Membranes Loaded with a Porous Polymer Network. Available from: [Link]

  • MDPI. Gas Permeability through Polyimides: Unraveling the Influence of Free Volume, Intersegmental Distance and Glass Transition Temperature. Available from: [Link]

Sources

Application Note: Synthesis of High-Performance Poly(arylene ether sulfone)s using Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Bis(4-fluoro-3-nitrophenyl) sulfone in Polymer Chemistry

High-performance polymers are essential in advanced applications requiring exceptional thermal, mechanical, and chemical stability. Among these, poly(arylene ether sulfone)s (PAES) are a prominent class of amorphous thermoplastics known for their high glass transition temperatures, excellent strength, and resistance to hydrolysis and oxidation.[1] The properties of these polymers are directly derived from their molecular architecture, specifically the monomers used in their synthesis.

This compound, also known as 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone (DFDNPS), is a critical monomer for the synthesis of advanced PAES. Its molecular structure is uniquely suited for creating polymers with superior heat resistance and mechanical integrity. The key features of this monomer are:

  • Highly Activated Fluorine Atoms: The fluorine atoms are positioned para to the powerfully electron-withdrawing sulfone (-SO2-) group and ortho to a nitro (-NO2) group. This electronic arrangement significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating efficient polymerization.[2][3]

  • Rigid Sulfone Linkage: The sulfone bridge imparts rigidity and thermal stability to the resulting polymer backbone, contributing to a high glass transition temperature (Tg) and excellent mechanical properties at elevated temperatures.[4][5]

  • Nitro Groups for Potential Post-Functionalization: The nitro groups offer latent reactivity, providing opportunities for subsequent chemical modification of the polymer, such as reduction to amines, to tailor properties like solubility or to introduce cross-linking sites.

This application note provides a comprehensive guide to the use of this compound in the synthesis of heat-resistant polymers, detailing the underlying chemical principles, a step-by-step synthesis protocol, and methods for polymer characterization.

Mechanism of Polymerization: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of PAES from this compound and a bisphenol comonomer proceeds via a step-growth polycondensation reaction. The operative mechanism is Nucleophilic Aromatic Substitution (SNAr).[6] Unlike SN1 or SN2 reactions, the SNAr mechanism is characteristic of aromatic compounds bearing strong electron-withdrawing groups.[3][7]

The key steps are as follows:

  • Deprotonation: A weak base, typically anhydrous potassium carbonate (K2CO3), deprotonates the hydroxyl groups of the bisphenol monomer to form a more nucleophilic bisphenoxide.

  • Nucleophilic Attack: The bisphenoxide attacks the electron-deficient carbon atom bonded to the fluorine on the this compound monomer. This step forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[3][7] The negative charge of this complex is delocalized across the aromatic ring and is stabilized by the ortho nitro and para sulfone groups.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. The fluoride ion reacts with the potassium carbonate, forming potassium fluoride and releasing carbon dioxide.

  • Chain Propagation: This process repeats, alternating between the two monomers, to build the high molecular weight poly(arylene ether sulfone) chain.

The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), which can solvate the ionic intermediates and operate at the high temperatures required for polymerization.[6][8] An azeotroping agent like toluene is used initially to remove water, as its presence can hydrolyze the monomers and terminate chain growth.

Visualization of the Polymerization Workflow

The following diagram illustrates the overall process from monomer preparation to the final, characterized polymer.

G cluster_prep 1. Preparation cluster_reaction 2. Polymerization Reaction cluster_workup 3. Isolation & Purification cluster_char 4. Characterization Monomers Monomers: - this compound - Bisphenol A Solvents Solvents/Reagents: - NMP/Toluene - K2CO3 Dehydration Azeotropic Dehydration (Toluene/NMP, ~140-160°C) Monomers->Dehydration Polymerize Polymerization (NMP, ~180-190°C) Dehydration->Polymerize Remove Toluene, Increase Temp Precipitate Precipitate in Methanol/Water Polymerize->Precipitate Wash Wash with Water & Methanol Precipitate->Wash Dry Dry under Vacuum Wash->Dry Structural Structural Analysis (FTIR, NMR) Dry->Structural Thermal Thermal Analysis (TGA, DSC) MW Molecular Weight (GPC/SEC)

Caption: Experimental workflow for PAES synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a high molecular weight poly(arylene ether sulfone) from this compound and 4,4'-isopropylidenediphenol (Bisphenol A).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • This compound is an irritant to the skin and eyes.[9][10][11] Avoid inhalation of dust and direct contact.[9][10]

  • The solvents used (NMP, Toluene) are hazardous. Consult their respective Safety Data Sheets (SDS) before use.

Materials:

  • This compound (DFDNPS), MW: 344.25 g/mol [12]

  • 4,4'-Isopropylidenediphenol (Bisphenol A, BPA), MW: 228.29 g/mol

  • Potassium Carbonate (K2CO3), anhydrous, finely ground

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized Water

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen or Argon inlet

  • Thermocouple and heating mantle

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, Dean-Stark trap, condenser, and a nitrogen inlet. Ensure the system is dry and can be purged with inert gas.

  • Charging Reagents: Into the flask, charge:

    • This compound (e.g., 10.00 mmol, 3.4425 g)

    • Bisphenol A (e.g., 10.00 mmol, 2.2829 g)

    • Anhydrous Potassium Carbonate (e.g., 12.00 mmol, 1.658 g - a 20% molar excess is typical to ensure complete reaction).

    • Anhydrous NMP (volume to achieve ~20-25% solids concentration).

    • Toluene (approximately half the volume of NMP).

  • Azeotropic Dehydration:

    • Begin stirring and purge the system with nitrogen for 15-20 minutes.

    • Heat the mixture to ~140-150 °C. Toluene will begin to reflux, and the toluene/water azeotrope will collect in the Dean-Stark trap.

    • Continue this process for 2-4 hours, or until no more water is observed collecting in the trap. This step is critical for achieving high molecular weight.

  • Polymerization:

    • Carefully drain the toluene from the Dean-Stark trap.

    • Slowly increase the reaction temperature to 180-190 °C to drive the polymerization.

    • The viscosity of the solution will increase significantly as the polymer chains grow. The solution will often turn dark and viscous.

    • Maintain the reaction at this temperature for 6-12 hours. Monitor the viscosity as an indicator of polymerization progress.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to below 100 °C. Dilute the viscous solution with additional NMP or DMAc if necessary to facilitate handling.

    • Slowly pour the polymer solution into a large beaker containing a vigorously stirred excess of methanol or a methanol/water mixture (e.g., 10:1 v/v).

    • A fibrous or powdered precipitate of the polymer will form.

    • Continue stirring for 30 minutes, then collect the polymer by vacuum filtration.

  • Washing:

    • Wash the collected polymer extensively by re-slurrying it in hot deionized water several times to remove inorganic salts (e.g., KF).

    • Perform a final wash with methanol to remove residual solvent and low molecular weight oligomers.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 100-120 °C overnight or until a constant weight is achieved. The final product should be a light-colored powder or fibrous solid.

Polymer Characterization

Characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.

Table 1: Key Polymer Properties and Characterization Techniques

PropertyCharacterization TechniqueExpected Result/Information Gained
Chemical Structure FT-IR SpectroscopyConfirmation of functional groups: C-O-C ether linkage (~1240 cm⁻¹), -SO₂- sulfone stretches (~1150 cm⁻¹ and ~1320 cm⁻¹), -NO₂ stretches (~1350 cm⁻¹ and ~1530 cm⁻¹).
Chemical Structure ¹H & ¹³C NMR SpectroscopyVerification of the polymer repeat unit structure and confirmation of successful polymerization.
Molecular Weight Gel Permeation Chromatography (GPC/SEC)Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).[13]
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)Measures the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[14][15] Expect Tg > 200 °C.
Thermal Stability Thermogravimetric Analysis (TGA)Determines the temperature at which the polymer begins to decompose. Expect 5% weight loss temperature to be well above 400 °C in an inert atmosphere.[1][14]
Visualization of the Polymerization Mechanism

The following diagram depicts the core SNAr reaction forming the ether linkage.

Sources

Application Note & Protocol Guide: Bis(4-fluoro-3-nitrophenyl) sulfone as a Versatile Precursor for Advanced Functionalized Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Bis(4-fluoro-3-nitrophenyl) sulfone

This compound (BFNPS) is a highly valuable monomer in the synthesis of high-performance aromatic polymers, particularly the poly(arylene ether sulfone) (PAES) family.[1][2] Its chemical architecture is uniquely suited for creating materials with both exceptional intrinsic properties and latent reactivity for subsequent functionalization. The molecule's utility is rooted in two key structural features:

  • Activated Halogen Sites: The fluorine atoms are positioned para to a powerful electron-withdrawing sulfone group and ortho to a nitro group. This electronic arrangement strongly activates the C-F bond, making it highly susceptible to displacement via nucleophilic aromatic substitution (SNAr). This facilitates polymerization under accessible conditions, allowing for the formation of high molecular weight polymers.[3][4][5]

  • Pendant Reactive Groups: The nitro (-NO₂) groups do not participate in the initial polymerization but remain as pendant functionalities along the polymer backbone. These groups serve as versatile chemical handles for a wide array of post-polymerization modifications, most notably reduction to primary amines (-NH₂).[6]

This dual-functionality allows researchers to first build a robust, thermally stable polymer backbone and then precisely tailor its chemical and physical properties for specific, demanding applications, ranging from fuel cell membranes to advanced aerospace composites.

Part 1: Synthesis of Nitro-Functionalized Poly(arylene ether sulfone) (NO₂-PAES) via SₙAr Polycondensation

The synthesis of PAES from BFNPS is achieved through a step-growth polycondensation reaction. The core mechanism involves the reaction of the activated BFNPS monomer with a bisphenolic comonomer, which is first converted in situ to its more nucleophilic bisphenoxide salt.

Reaction Principle & Workflow

The process begins with the deprotonation of a bisphenol using a weak base like potassium carbonate (K₂CO₃). The resulting bisphenoxide then attacks the electron-deficient carbon atom bearing the fluorine on the BFNPS molecule, displacing the fluoride ion and forming a stable aryl ether linkage. This process repeats to build a high molecular weight polymer chain.

G cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products & Purification BFNPS This compound (BFNPS) Polymerization SNAr Polycondensation (NMP/Toluene, ~180-190°C) BFNPS->Polymerization Bisphenol Bisphenol Monomer (e.g., Bisphenol A) Deprotonation In situ Deprotonation (Formation of Bisphenoxide) Bisphenol->Deprotonation Base K₂CO₃ (Base) Base->Deprotonation Deprotonation->Polymerization Bisphenoxide Nucleophile Polymer Nitro-PAES Polymer Solution Polymerization->Polymer Precipitation Precipitation (in Methanol/Water) Polymer->Precipitation FinalPolymer Purified NO₂-PAES Polymer Precipitation->FinalPolymer

Caption: Workflow for the synthesis of NO₂-PAES from BFNPS.

Detailed Laboratory Protocol: Synthesis of NO₂-PAES (Bisphenol A comonomer)

Materials & Equipment:

  • Monomers: this compound (BFNPS), 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A)

  • Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • Solvents: Anhydrous N-methyl-2-pyrrolidone (NMP), Toluene

  • Precipitation/Washing: Methanol, Deionized Water

  • Apparatus: 250 mL four-neck round-bottom flask, overhead mechanical stirrer, Dean-Stark trap, condenser, nitrogen or argon gas inlet, heating mantle with temperature controller.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure it is moisture-free. Maintain a slight positive pressure of inert gas (N₂) throughout the reaction.

  • Charging Reactants: To the flask, add BFNPS (e.g., 10 mmol), Bisphenol A (10 mmol), and K₂CO₃ (12 mmol, a 20% molar excess).

  • Solvent Addition: Introduce anhydrous NMP (e.g., 40 mL) to dissolve the reactants, followed by toluene (e.g., 20 mL).[7][8]

  • Azeotropic Dehydration: Heat the mixture to reflux (~140-150 °C). Toluene will form an azeotrope with any water present (from reactants or solvent), which is collected in the Dean-Stark trap. This step is critical for forming the anhydrous potassium bisphenoxide salt, which is essential for achieving high molecular weight. Continue for 2-4 hours until no more water is collected.

  • Polymerization: Carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-190 °C.[9]

  • Monitoring: Maintain this temperature for 6-12 hours. The progress of the polymerization is indicated by a significant increase in the viscosity of the solution.

  • Isolation: Once the desired viscosity is reached, cool the reaction mixture to about 80 °C. Dilute the viscous solution with additional NMP if necessary to facilitate handling.

  • Precipitation: Slowly pour the polymer solution into a vigorously stirred beaker containing a 10:1 mixture of methanol and water. A fibrous or powdered polymer will precipitate.

  • Purification: Allow the precipitate to stir for at least one hour. Filter the polymer and wash it thoroughly several times with hot deionized water to remove potassium salts (KF, K₂CO₃) and then with methanol to remove residual NMP.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to yield the final NO₂-PAES product.

Expert Insights:

  • Why K₂CO₃? It is a moderately weak base, which is sufficient to deprotonate the phenolic hydroxyl groups without promoting side reactions like ether bond cleavage that can occur with stronger bases. The excess ensures the reaction goes to completion.

  • The Role of Toluene: Toluene's sole purpose is to act as an azeotropic agent to remove water.[8][9] Water can react with the activated fluoro-groups, leading to chain termination and limiting the final molecular weight.

  • Temperature Control: The higher polymerization temperature is necessary to ensure the SNAr reaction kinetics are fast enough to achieve high molecular weight in a reasonable timeframe.

Part 2: Post-Polymerization Modification: Reduction to Amino-PAES (NH₂-PAES)

The true versatility of BFNPS-derived polymers comes from the ability to chemically modify the pendant nitro groups. The most fundamental and useful transformation is the reduction of the nitro groups to primary amines (-NH₂), which are highly reactive and can be used for cross-linking, grafting, or introducing other functionalities.

Reaction Principle

The conversion of an aromatic nitro group to an amine is a classic transformation in organic chemistry.[10] For polymers, a method that is high-yielding, avoids degradation of the polymer backbone, and allows for easy product purification is required. Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a robust and widely used method that meets these criteria.[11]

G StartPolymer NO₂-PAES Polymer (in DMF or NMP) Reaction Reduction Reaction (Room Temp to 60°C) StartPolymer->Reaction Reagent Reducing Agent (e.g., SnCl₂ / HCl) Reagent->Reaction Neutralization Neutralization & Precipitation (in Basic Water) Reaction->Neutralization EndPolymer Purified NH₂-PAES Polymer Neutralization->EndPolymer G cluster_apps Applications BFNPS BFNPS Monomer NO2_PAES NO₂-PAES BFNPS->NO2_PAES Polymerization NH2_PAES NH₂-PAES (Key Intermediate) NO2_PAES->NH2_PAES Reduction Membranes Ion-Exchange Membranes (Fuel Cells, Water Treatment) NH2_PAES->Membranes Sulfonation or Quaternization Thermosets High-Temp Thermosets (Aerospace, Electronics) NH2_PAES->Thermosets Reaction with Epoxies, Bismaleimides Composites Advanced Composites (Matrix for Fillers) NH2_PAES->Composites Covalent Bonding to Functional Fillers GasSep Gas Separation Films (CO₂ Capture) NH2_PAES->GasSep Further Functionalization

Caption: Application pathways originating from the BFNPS monomer.

Application Examples:

  • Ion-Exchange Membranes: The stable PAES backbone provides excellent mechanical and thermal integrity. [8][12] * Proton Exchange Membranes (PEMs): The amine groups can be readily sulfonated to produce materials with high proton conductivity, suitable for fuel cell applications. [8][13] * Anion Exchange Membranes (AEMs): The amine groups can be alkylated and quaternized to create positively charged sites for anion transport, used in AEM fuel cells and water purification. [14]* Cross-Linkable Thermosets: The amine groups can react with cross-linking agents like epoxy resins or bismaleimides. [8][15]This converts the thermoplastic PAES into a rigid thermoset network, dramatically increasing its glass transition temperature, solvent resistance, and mechanical strength for use in structural adhesives and composites for the aerospace and electronics industries.

  • Advanced Composite Materials: The amine functions on the polymer backbone can form strong covalent or hydrogen bonds with the surface of reinforcing fillers like functionalized graphene oxide, carbon fibers, or silica nanoparticles. [13][16]This enhanced interfacial adhesion is critical for transferring load from the polymer matrix to the reinforcement, resulting in materials with superior strength and stiffness.

Data Presentation & Characterization

Table 1: Properties of this compound Precursor
PropertyValueReference
CAS Number 312-30-1[6][17]
Molecular Formula C₁₂H₆F₂N₂O₆S[6]
Molecular Weight 344.24 g/mol [6]
Appearance White to light yellow crystalline powder[6]
Melting Point 193 - 197 °C[6][17]
Table 2: Representative Properties of Functionalized Polymers

Note: These values are typical and can vary significantly based on the specific bisphenol comonomer used, molecular weight, and degree of functionalization.

PropertyNO₂-PAES (from Bisphenol A)NH₂-PAES (from Bisphenol A)
Glass Transition Temp. (T₉) 190 - 210 °C200 - 220 °C
Decomposition Temp. (T_d, 5% wt loss) > 450 °C> 430 °C
Solubility Soluble in NMP, DMAc, DMFSoluble in NMP, DMAc, DMF

(Data compiled from typical values reported for PAES systems in literature) [15][18][19]

Essential Characterization Techniques
  • FT-IR Spectroscopy: Indispensable for tracking the reaction progress. Key for confirming the disappearance of phenolic -OH during polymerization and the conversion of -NO₂ groups to -NH₂ groups during reduction.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the final chemical structure of the synthesized polymers.

  • Gel Permeation Chromatography (GPC): Used to determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI) of the polymers, providing crucial information about the success of the polymerization. [1]* Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (T₉), while Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature of the polymers. [18]

References

  • National Center for Biotechnology Information. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review. PubMed Central. Available from: [Link]

  • MDPI. (n.d.). Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel Cell Applications. Available from: [Link]

  • ACS Publications. (2016). Imidazolium-Functionalized Poly(arylene ether sulfone) Anion-Exchange Membranes Densely Grafted with Flexible Side Chains for Fuel Cells. ACS Applied Materials & Interfaces. Available from: [Link]

  • ScienceDirect. (2024). Poly (arylene ether ketone sulfone)s functionalized with diethylenetriamine-modified graphene oxide as proton exchange membranes for fuel cells. Available from: [Link]

  • ResearchGate. (2023). Poly(arylene ether ketone sulfone)s functionalized with adenosine triphosphate-modified graphene oxide as proton exchange membranes for fuel cells. Available from: [Link]

  • CORE. (n.d.). Synthesis and Characterization of Functionalized Poly(arylene ether sulfone)s using Click Chemistry. Available from: [Link]

  • ResearchGate. (2020). Synthesis of poly(arylene ether sulfone) copolymers. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available from: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]

  • SID. (n.d.). Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. Available from: [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by nitro compound reduction. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals. Available from: [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution of fluorinated, fully conjugated.... Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. Polymer Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure, Mechanical and Thermal Properties of Polyphenylene Sulfide and Polysulfone Impregnated Carbon Fiber Composites. PubMed Central. Available from: [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

  • ResearchGate. (n.d.). Study on Thermal Properties and Mechanical Properties of Short-cut Polyimide-Fiber Reinforced Polyphenyl Sulfone Composites. Available from: [Link]

Sources

Application Note: High-Throughput Analytical Strategies for Monitoring the Synthesis of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of Bis(4-fluoro-3-nitrophenyl) sulfone (BFNPS), a critical intermediate in pharmaceutical and materials science applications.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for reaction tracking, purity assessment, and impurity profiling. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing not only step-by-step instructions but also the scientific rationale behind the selection of each technique and its specific parameters.

Introduction: The Significance of BFNPS and the Need for Rigorous Analytical Control

This compound, also known as 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone[2], is a pivotal building block in organic synthesis. Its unique structure, featuring a sulfone group flanked by two nitrophenyl rings each activated by a fluorine atom, makes it highly valuable for creating complex molecules through nucleophilic aromatic substitution (SNAr) reactions.[1][3] These reactions are fundamental in the development of novel pharmaceuticals and advanced polymers.[1][3]

The synthesis of BFNPS typically proceeds via a nucleophilic aromatic substitution pathway.[4][5][6] A common synthetic route involves the reaction of 1,4-difluoro-2-nitrobenzene with a sulfur source. The strongly electron-withdrawing nitro groups in the ortho and para positions to the fluorine atoms activate the aryl halide towards nucleophilic attack.[5][6][7] Given the potential for side reactions and the formation of impurities that can impact the yield, purity, and safety of the final product, stringent in-process analytical monitoring is imperative.[8]

This application note will equip you with the necessary analytical tools to effectively monitor the synthesis of BFNPS, ensuring a high-quality product.

The Synthetic Pathway: A Framework for Analytical Monitoring

A plausible and common synthetic route to this compound is the reaction of an appropriate sulfone precursor with 1-fluoro-2-nitrobenzene under basic conditions. For the purpose of this guide, we will consider the synthesis of BFNPS from a suitable starting material, which undergoes a nucleophilic aromatic substitution. The progress of this reaction, including the consumption of starting materials, the formation of intermediates, the appearance of the final product, and the emergence of any byproducts, can be meticulously tracked using the analytical techniques detailed below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediates cluster_products Products cluster_impurities Potential Impurities Starting Material 1 1-fluoro-2-nitrobenzene Reaction Conditions Base, Solvent, Heat Starting Material 1->Reaction Conditions Starting Material 2 Sulfone Precursor Starting Material 2->Reaction Conditions Meisenheimer Complex Meisenheimer Complex Reaction Conditions->Meisenheimer Complex Unreacted SM Unreacted Starting Materials Reaction Conditions->Unreacted SM Side Products Side Reaction Products Reaction Conditions->Side Products BFNPS This compound Meisenheimer Complex->BFNPS Degradation Products Degradation Products BFNPS->Degradation Products

Caption: Synthetic pathway of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring

HPLC is the primary technique for monitoring the progress of the BFNPS synthesis due to its ability to separate non-volatile and thermally labile compounds with high resolution.[9] A reversed-phase HPLC (RP-HPLC) method is particularly effective for this application.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Nonpolar compounds, like BFNPS and its precursors, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. By employing a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, we can effectively separate compounds with a wide range of polarities.

Protocol: RP-HPLC Method for BFNPS Reaction Monitoring

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[10]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v) in water (Mobile Phase A)

  • Formic acid, 0.1% (v/v) in ACN (Mobile Phase B)

Procedure:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 5 µL
  • Data Analysis:

    • Monitor the chromatogram for the appearance and disappearance of peaks corresponding to the starting materials, intermediates, and the final product.

    • The retention time of each compound will be characteristic under these conditions. BFNPS, being more nonpolar, is expected to have a longer retention time than the starting materials.

    • Quantify the relative peak areas to determine the percentage conversion of starting materials and the purity of the product.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Starting Materials

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] In the context of BFNPS synthesis, it is particularly useful for identifying and quantifying residual starting materials and low molecular weight, thermally stable impurities.

When to Use GC-MS

While BFNPS itself is not ideal for GC analysis due to its high molecular weight and low volatility, GC-MS is invaluable for:

  • Assessing the purity of volatile starting materials (e.g., 1-fluoro-2-nitrobenzene).

  • Detecting volatile byproducts that might not be easily resolved by HPLC.

  • Analyzing for residual solvents from the reaction and workup.

Protocol: Headspace GC-MS for Residual Solvent Analysis

Instrumentation:

  • GC-MS system with a headspace autosampler

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the crude or purified BFNPS (e.g., 100 mg) into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide, DMSO) to dissolve the sample.

    • Seal the vial and place it in the headspace autosampler.

  • GC-MS Conditions:

ParameterValue
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow of 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Mass Range 35-350 amu
  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.

    • Quantify the amount of each solvent using an external or internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the final BFNPS product and for identifying any structurally related impurities.[12][13][14] Both ¹H and ¹³C NMR should be employed.

The Power of NMR in BFNPS Analysis
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic region of the ¹H NMR spectrum will be particularly informative for confirming the substitution pattern on the phenyl rings.

  • ¹³C NMR: Provides information about the carbon framework of the molecule. The number of signals will indicate the symmetry of the molecule.

  • ¹⁹F NMR: Given the presence of fluorine atoms, ¹⁹F NMR is a highly sensitive technique to confirm the presence and chemical environment of the fluorine atoms in the final product.

Protocol: NMR Analysis of BFNPS

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified BFNPS in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

ExperimentKey Parameters
¹H NMR 32 scans, 16 ppm spectral width, 2s relaxation delay
¹³C NMR 1024 scans, 240 ppm spectral width, 2s relaxation delay
¹⁹F NMR 128 scans, 300 ppm spectral width, 2s relaxation delay
  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to confirm the structure of BFNPS.

    • Compare the obtained spectra with reference spectra or predicted spectra to confirm the identity and purity of the compound.

Integrated Analytical Workflow

For a comprehensive and efficient monitoring of the BFNPS synthesis, an integrated analytical approach is recommended.

G cluster_synthesis Synthesis cluster_monitoring In-Process Monitoring cluster_characterization Final Product Characterization Reaction Mixture Reaction Mixture HPLC HPLC (Reaction Progress, Purity) Reaction Mixture->HPLC Decision Point Decision Point HPLC->Decision Point Reaction Complete? NMR NMR (Structural Confirmation, Purity) GC-MS GC-MS (Residual Solvents, Volatile Impurities) Final HPLC HPLC (Final Purity Assay) Work-up & Purification Work-up & Purification Decision Point->Work-up & Purification Yes Continue Reaction Continue Reaction Decision Point->Continue Reaction No Purified BFNPS Purified BFNPS Work-up & Purification->Purified BFNPS Continue Reaction->Reaction Mixture Purified BFNPS->NMR Purified BFNPS->GC-MS Purified BFNPS->Final HPLC

Caption: Integrated analytical workflow for BFNPS synthesis.

Conclusion

The successful synthesis of high-purity this compound relies on the diligent application of appropriate analytical techniques. This application note has provided a detailed framework for utilizing HPLC, GC-MS, and NMR spectroscopy to monitor the reaction, identify impurities, and confirm the structure and purity of the final product. By implementing these protocols, researchers and drug development professionals can ensure the quality and consistency of their BFNPS, a critical component in the advancement of pharmaceuticals and material science.

References

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (2025, April 30). Retrieved January 9, 2026, from [Link]

  • Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliododnium Salts - AWS. (n.d.). Retrieved January 9, 2026, from [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). Sci Pharm., 79(4), 837–847. Retrieved January 9, 2026, from [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed. (2011, August 18). Retrieved January 9, 2026, from [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. (2011, August 18). Retrieved January 9, 2026, from [Link]

  • This compound - SpecAU. (n.d.). Retrieved January 9, 2026, from [Link]

  • Impurities Analysis - SHIMADZU CORPORATION. (n.d.). Retrieved January 9, 2026, from [Link]

  • Efficient Synthesis of Aliphatic Sulfones by Mg Mediated Coupling Reactions of Sulfonyl Chlorides and Aliphatic Halides. (n.d.). Retrieved January 9, 2026, from [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). Retrieved January 9, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved January 9, 2026, from [Link]

  • This compound >= 97.0% (HPLC) - Research Scientific. (n.d.). Retrieved January 9, 2026, from [Link]

  • New Regioselective Syntheses of Diaryl Sulfones, Arenesulfonamides, and Arenesulfonic Acid Sodium Salts - ElectronicsAndBooks. (n.d.). Retrieved January 9, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved January 9, 2026, from [Link]

  • A Green and Efficient Approach for Preparation of Diaryl Sulfones: Fe3O4@DABA-PA-CuBr2 Nanocomposite Catalyzed One-Pot Three-Component Aryl Iodides, Aryl Boronic Acids, and DABSO (as SO2 Source) - ResearchGate. (2023, May 25). Retrieved January 9, 2026, from [Link]

  • Impurities Application Notebook. (n.d.). Retrieved January 9, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 9, 2026, from [Link]

  • CAS No : 312-30-1 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 9, 2026, from [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021, March 16). Retrieved January 9, 2026, from [Link]

  • Sulfone, bis(4-fluoro-3-nitrophenyl) - ChemBK. (2024, April 10). Retrieved January 9, 2026, from [Link]

  • (PDF) Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent: alalevonadifloxacin mesylate - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

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A Comprehensive Guide to the Purification of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step guide for the purification of Bis(4-fluoro-3-nitrophenyl) sulfone, a key intermediate in various fields including pharmaceutical development and materials science.[1][2] The protocols outlined below are designed to ensure high purity of the final compound, which is crucial for its subsequent applications.

Introduction

This compound, also known as 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone (DFDNPS), is a synthetic organic compound with the molecular formula C₁₂H₆F₂N₂O₆S.[1][3] Its structure, featuring two nitro groups and a sulfone linkage, imparts unique electron-withdrawing properties that make it a valuable building block in organic synthesis.[1] This compound serves as a critical intermediate in the creation of more complex molecules, finding use in the development of advanced polymers, coatings, and potentially as a starting point for new drug candidates.[1][2]

Given its role as a precursor, the purity of this compound is of paramount importance. Impurities can lead to undesirable side reactions, lower yields of the final product, and in the context of drug development, could introduce toxicological risks. This guide details the most effective methods for its purification, with a focus on recrystallization, a widely adopted and efficient technique.

Health and Safety Precautions

Before commencing any purification protocol, it is essential to review the Safety Data Sheet (SDS) for this compound. The compound is classified as a skin and eye irritant.[3][4]

Key Safety Measures:

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Avoid inhalation of dust and direct contact with skin and eyes.[4]

  • In case of contact, wash the affected area with plenty of soap and water.[3][4] If eye contact occurs, rinse cautiously with water for several minutes.[4]

Purification by Recrystallization: A Step-by-Step Protocol

Recrystallization is a robust method for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For this compound, a mixture of acetone and water is a commonly recommended solvent system.[5][6]

Materials and Equipment:

  • Crude this compound

  • Acetone (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol:

  • Solvent Preparation: Prepare a 5:1 (v/v) mixture of acetone and water. The acetone acts as the primary solvent in which the sulfone is soluble at elevated temperatures, while water serves as the anti-solvent, reducing its solubility as the solution cools.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the pre-mixed acetone/water (5:1) solvent to the flask.

    • Gently heat the mixture on a heating mantle or hot plate while stirring continuously with a magnetic stir bar. The goal is to dissolve the compound completely in the minimum amount of hot solvent. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes any particulate matter that could interfere with crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the purified crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the perforated surface.

    • Wet the filter paper with a small amount of the cold acetone/water solvent mixture.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Transfer the purified crystals from the filter paper to a watch glass or a drying dish.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved. The melting point of pure this compound is in the range of 191-197 °C.[5][7]

Workflow for Recrystallization of this compound

G cluster_prep Preparation cluster_process Purification Process cluster_output Result A Crude Sulfone C Dissolve in Hot Solvent A->C B Acetone/Water (5:1) B->C D Hot Filtration (Optional) C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Drying F->G H Pure Crystals G->H

Caption: Recrystallization workflow for this compound.

Alternative Purification Method: Column Chromatography

For instances where recrystallization does not yield the desired purity, or for the separation of closely related impurities, column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase.

General Considerations:

  • Stationary Phase: Silica gel is a common choice for the purification of polar organic compounds like this compound.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A good starting point would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio would need to be determined by thin-layer chromatography (TLC).

Protocol Outline:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary to move the desired compound down the column.

  • Fraction Collection: Collect the eluate in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Characterization of Purified Product

To confirm the purity of the final product, several analytical techniques can be utilized.

Technique Purpose Expected Result for Pure Compound
Melting Point Assess purity and identity.A sharp melting point in the range of 191-197 °C.[5][7]
Gas Chromatography (GC) Determine purity.A single major peak corresponding to the product. Purity is often >98.0%.[3]
Nuclear Magnetic Resonance (NMR) Confirm chemical structure.The spectrum should be consistent with the structure of this compound.[3]
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single, sharp peak indicating the absence of significant impurities.
Troubleshooting Common Purification Issues
Problem Possible Cause Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add more solvent to the hot solution. Ensure the cooling process is slow.
Poor crystal yield Too much solvent was used, or the cooling was not sufficient.Concentrate the filtrate by evaporating some solvent and re-cool. Ensure the use of an ice bath.
Colored impurities remain Impurities are co-crystallizing with the product.Consider a hot filtration step if not already performed. A second recrystallization may be necessary.
Streaking on TLC plate (Column Chromatography) The sample is too concentrated, or the compound is interacting strongly with the silica gel.Dilute the sample before loading. Add a small amount of a more polar solvent to the eluent.
Conclusion

The purification of this compound is a critical step in ensuring the success of subsequent synthetic procedures. Recrystallization from an acetone/water mixture is a reliable and efficient method for obtaining a high-purity product. For more challenging separations, column chromatography offers a powerful alternative. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently purify this important chemical intermediate for their specific applications in drug discovery and materials science.

References

  • SDS Manager AS. (2025, June 11). This compound SDS. Retrieved from [Link]

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Application Notes and Protocols: Bis(4-fluoro-3-nitrophenyl) sulfone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bis(4-fluoro-3-nitrophenyl) sulfone

This compound, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is a highly versatile and reactive intermediate in modern organic synthesis.[1] Its unique molecular architecture, featuring two electron-deficient aromatic rings connected by a strongly electron-withdrawing sulfone bridge, makes it an exceptional building block in the synthesis of high-performance polymers and complex pharmaceutical agents.[1][2] The presence of fluorine atoms ortho to the nitro groups activates the molecule for facile nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic introduction of a wide array of functionalities.[1] This guide provides an in-depth exploration of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols for its use in both materials science and drug discovery.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 312-30-1[3]
Molecular Formula C₁₂H₆F₂N₂O₆S[3]
Molecular Weight 344.24 g/mol [4]
Appearance White to light yellow crystalline powder[3]
Melting Point 191-197 °C[3][4]
Solubility Almost transparent in Acetonitrile[3]
Storage Temperature 2-8°C[3]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effects of the nitro and sulfone groups render the aromatic rings highly electrophilic, facilitating the displacement of the fluoride ions by a wide range of nucleophiles.

Mechanistic Insights

The SNAr reaction of this compound is believed to proceed through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. However, recent studies suggest that a concerted SNAr pathway may also be operative, particularly with highly reactive nucleophiles.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the nitration of 4,4'-difluorodiphenyl sulfone. The following protocol provides a detailed procedure for its preparation and subsequent purification.

Experimental Protocol: Synthesis via Nitration

Materials:

  • 4,4'-Difluorodiphenyl sulfone

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Acetone

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 4,4'-difluorodiphenyl sulfone to the cooled sulfuric acid with continuous stirring until it is completely dissolved.

  • From the dropping funnel, add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product under vacuum.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Acetone

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetone.

  • To the hot solution, add deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a cold acetone/water (1:1) mixture, and dry under vacuum to yield pure this compound as a white to light yellow crystalline powder.[5]

Application in Materials Science: Synthesis of Polyether Sulfones (PES)

This compound is a key monomer in the synthesis of high-performance polyether sulfones (PES). These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, including membranes for separation processes and advanced engineering plastics.[2]

Experimental Protocol: Synthesis of a Polyether Sulfone from this compound and Bisphenol A

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • In a resin kettle equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound, Bisphenol A, potassium carbonate, DMAc, and toluene.

  • Heat the mixture to reflux (approximately 140-150 °C) under a gentle stream of nitrogen to azeotropically remove the water formed during the reaction.

  • After the complete removal of water, slowly increase the temperature to 160-170 °C to remove the toluene.

  • Continue the polymerization at this temperature for 6-8 hours.

  • Cool the viscous polymer solution to room temperature and dilute with DMAc.

  • Precipitate the polymer by slowly pouring the solution into a stirred mixture of methanol and water (1:1).

  • Collect the fibrous polymer by filtration, wash it thoroughly with deionized water and then with methanol.

  • Dry the polyether sulfone in a vacuum oven at 120 °C for 24 hours.

Application in Drug Development: A Versatile Intermediate

The activated aromatic rings of this compound make it an attractive starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A common synthetic strategy involves the displacement of the fluoride atoms with nucleophiles containing desired pharmacophores, followed by the reduction of the nitro groups to amines, which can be further functionalized.

Downstream Modification: Reduction of Nitro Groups

The reduction of the nitro groups in the polyether sulfone or in smaller molecule intermediates derived from this compound is a crucial step in many synthetic pathways. This transformation introduces reactive amino groups that can be used for further chemical modifications.

Experimental Protocol: Reduction of a Dinitro Sulfone Derivative

This protocol is adapted from the reduction of a similar dinitro sulfone compound and can be applied to derivatives of this compound.

Materials:

  • Dinitro sulfone derivative

  • Reduced iron powder

  • Ammonium chloride

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the dinitro sulfone derivative in DMSO.

  • Add an aqueous solution of ammonium chloride to the flask.

  • Heat the mixture to 50 °C with stirring.

  • Add reduced iron powder portion-wise to the reaction mixture, maintaining the temperature at 50-60 °C.

  • After the addition is complete, continue stirring at 60 °C until the reaction is complete (monitor by TLC).

  • Filter the hot reaction mixture to remove the iron oxides.

  • Wash the filter cake with hot DMSO.

  • Combine the filtrates and remove the DMSO under reduced pressure.

  • The resulting diamino sulfone derivative can be purified by crystallization or chromatography.[6][7]

Application in Kinase Inhibitor Synthesis

Sulfone-containing compounds have emerged as a promising class of kinase inhibitors, which are crucial in the treatment of various cancers and other diseases.[8] The scaffold provided by this compound can be elaborated through sequential SNAr reactions and nitro group reductions to generate libraries of potential kinase inhibitors for screening and drug discovery.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its high reactivity in SNAr reactions, coupled with the potential for further functionalization of the resulting products, makes it an invaluable tool for both materials scientists and medicinal chemists. The protocols provided in this guide offer a starting point for the exploration of its vast synthetic potential.

Visualizations

Synthesis of this compound

G cluster_0 Synthesis 4,4'-Difluorodiphenyl sulfone 4,4'-Difluorodiphenyl sulfone This compound This compound 4,4'-Difluorodiphenyl sulfone->this compound HNO₃, H₂SO₄

Caption: Synthesis of this compound.

Application in Polyether Sulfone (PES) Synthesis

G cluster_1 Polymerization This compound This compound Polyether Sulfone Polyether Sulfone This compound->Polyether Sulfone K₂CO₃, DMAc Bisphenol A Bisphenol A Bisphenol A->Polyether Sulfone

Caption: Synthesis of Polyether Sulfone (PES).

Downstream Modification for Pharmaceutical Applications

G cluster_2 Functionalization This compound This compound Dinitro Sulfone Derivative Dinitro Sulfone Derivative This compound->Dinitro Sulfone Derivative Nucleophilic Aromatic Substitution (SNAr) Diamino Sulfone Derivative Diamino Sulfone Derivative Dinitro Sulfone Derivative->Diamino Sulfone Derivative Reduction (e.g., Fe/NH₄Cl) Bioactive Molecules (e.g., Kinase Inhibitors) Bioactive Molecules (e.g., Kinase Inhibitors) Diamino Sulfone Derivative->Bioactive Molecules (e.g., Kinase Inhibitors) Further Functionalization

Caption: Synthetic pathway to bioactive molecules.

References

  • Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC . (n.d.). ResearchGate. Retrieved from [Link]

  • This compound . (n.d.). SpecAU. Retrieved from [Link]

  • Preparation method of polyether sulfone. (n.d.). Google Patents.
  • Method for the production of polysulfones, and polysulfones. (n.d.). Google Patents.
  • Process for preparing polysulfone. (n.d.). Google Patents.
  • Bis(3-nitrophenyl) sulfone . (2008). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1378. Retrieved from [Link]

  • 4,4'-diaminodiphenylsulfone . (n.d.). Organic Syntheses. Retrieved from [Link]

  • Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone. (n.d.). Google Patents.
  • Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography . (2014). Asian Journal of Chemistry, 26(14), 4277-4280. Retrieved from [Link]

  • PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE . (n.d.). European Patent Office. Retrieved from [Link]

  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins . (2024). Molecules, 29(15), 3426. Retrieved from [Link]

  • Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 . (2022). ACS Omega, 7(39), 35384-35392. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors . (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Retrieved from [Link]

Sources

Application Notes and Protocols for Bis(4-fluoro-3-nitrophenyl) sulfone in Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bis(4-fluoro-3-nitrophenyl) sulfone in Advanced Polymer Synthesis

This compound is a highly activated aromatic monomer that serves as a critical building block for a new generation of high-performance polymers tailored for advanced electronic applications. Its unique molecular architecture, featuring a central electron-withdrawing sulfone group and two nitro groups positioned ortho to highly reactive fluorine atoms, imparts a distinct set of properties to the resulting polymers. These characteristics include exceptional thermal stability, robust chemical resistance, and, most notably, favorable electronic properties for use in organic electronic devices.

The strong electron-withdrawing nature of both the sulfone and the nitro groups significantly enhances the reactivity of the fluorine atoms toward nucleophilic aromatic substitution (SNAr).[1] This heightened reactivity allows for polymerization under milder conditions than those required for less activated sulfone monomers, providing greater control over the polymer structure and molecular weight. The resulting poly(ether sulfone)s (PES) are amorphous thermoplastics known for their high glass transition temperatures (Tg) and excellent mechanical strength.[2]

Furthermore, the electron-deficient nature of the polymer backbone derived from this compound makes these materials prime candidates for use as electron transport layers (ETL) in Organic Light-Emitting Diodes (OLEDs). The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level facilitated by the sulfone and nitro moieties aids in the efficient injection and transport of electrons from the cathode to the emissive layer, a critical factor in achieving high-performance OLED devices.

This document provides a comprehensive guide for researchers and scientists, detailing the synthesis of high-performance polymers from this compound and their subsequent application in the fabrication of electronic materials. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to ensure both reproducibility and a deeper understanding of the material's potential.

Part 1: Synthesis of High-Performance Poly(ether sulfone)s

The primary application of this compound in electronic materials is its use as a monomer in the synthesis of poly(ether sulfone)s. The following section details a robust protocol for the synthesis of a poly(ether ether sulfone) (PEES) via nucleophilic aromatic substitution polycondensation with a common bisphenol, Bisphenol A.

Causality Behind Experimental Choices:
  • Monomer Selection: this compound is chosen for its highly activated fluorine leaving groups, which are susceptible to nucleophilic attack. Bisphenol A is a readily available, rigid bisphenol that imparts good mechanical and thermal properties to the resulting polymer.

  • Solvent System: A high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), is essential to dissolve the monomers and the growing polymer chain. An azeotroping agent, typically toluene, is used to facilitate the removal of water generated during the initial salt formation, which is crucial as water can interfere with the polymerization reaction.

  • Base Selection: Anhydrous potassium carbonate (K2CO3) is a moderately strong base used in slight excess to ensure the complete deprotonation of the bisphenol hydroxyl groups, forming the more nucleophilic phenoxide species.

  • Temperature Profile: The reaction is initially heated to a moderate temperature to facilitate the azeotropic removal of water. The temperature is then raised to a higher level (around 180°C) to drive the polymerization to completion and achieve high molecular weight.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide and other reactive species at elevated temperatures.

Experimental Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification Setup 1. Assemble Reaction Apparatus (Flask, Condenser, Dean-Stark Trap, N2 Inlet) Charge 2. Charge Monomers & Solvents (Bisphenol A, K2CO3, NMP, Toluene) Setup->Charge Azeotrope 3. Azeotropic Dehydration (Heat to reflux, remove water) Charge->Azeotrope AddMonomer 4. Add this compound Azeotrope->AddMonomer Polymerize 5. Polymerization (Increase temperature, maintain for several hours) AddMonomer->Polymerize Cool 6. Cool Reaction Mixture Polymerize->Cool Precipitate 7. Precipitate Polymer (Pour into Methanol/Water) Cool->Precipitate FilterWash 8. Filter and Wash Polymer Precipitate->FilterWash Dry 9. Dry under Vacuum FilterWash->Dry End End Dry->End Characterization

Caption: Workflow for the synthesis of poly(ether sulfone).

Detailed Protocol: Synthesis of PEES from this compound and Bisphenol A

Materials:

  • This compound (1.00 eq)

  • Bisphenol A (1.00 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (1.05 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Mechanical stirrer

  • Nitrogen or Argon inlet

  • Thermocouple and heating mantle

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Charging Reagents: Under a positive flow of nitrogen, charge the flask with Bisphenol A, anhydrous K2CO3, NMP, and toluene. The amount of NMP should be sufficient to create a 15-20% (w/w) solution of the final polymer. Toluene should be about 30-50% of the volume of NMP.

  • Azeotropic Dehydration: Begin stirring and heat the mixture to reflux (approximately 140-150°C). Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Monomer Addition: After dehydration, drain the toluene from the Dean-Stark trap. Allow the reaction mixture to cool slightly, then add this compound to the flask.

  • Polymerization: Increase the temperature of the reaction mixture to 170-180°C and maintain for 6-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation: After the reaction is complete, cool the viscous solution to below 100°C and dilute with additional NMP if necessary to reduce viscosity. Slowly pour the polymer solution into a vigorously stirred beaker of methanol or a methanol/water mixture (80/20 v/v) to precipitate the polymer as fibrous strands.

  • Washing: Collect the polymer by filtration using a Buchner funnel. Thoroughly wash the polymer with hot deionized water to remove any residual salts and NMP, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.

Part 2: Characterization of the Synthesized Polymer

The resulting nitro-functionalized poly(ether sulfone) should be characterized to confirm its structure and determine its physical and electronic properties.

Typical Properties of Nitro-Functionalized Poly(ether sulfone)s
PropertyTypical Value RangeSignificance for Electronic Applications
Glass Transition Temp. (Tg) 180 - 220 °CHigh Tg indicates excellent thermal stability, crucial for device fabrication and operation.
Decomposition Temp. (Td, 5% wt. loss) > 450 °CHigh thermal stability prevents degradation during processing and use.
Molecular Weight (Mw) 30,000 - 80,000 g/mol High molecular weight is necessary for good film-forming properties and mechanical integrity.
Solubility Soluble in polar aprotic solvents (NMP, DMF, DMSO)Good solubility is required for solution-based processing, such as spin-coating of thin films.
Dielectric Constant 3.0 - 4.0A moderate dielectric constant is important for insulating layers in electronic devices.
Electron Affinity (LUMO) -3.0 to -3.5 eV (estimated)A low LUMO level facilitates electron injection from common cathode materials in OLEDs.
Ionization Potential (HOMO) -6.0 to -6.5 eV (estimated)A deep HOMO level provides good hole-blocking properties when used as an ETL.

Part 3: Application in Organic Light-Emitting Diodes (OLEDs)

Polymers derived from this compound are particularly well-suited for use as electron transport materials in OLEDs. The strong electron-withdrawing sulfone and nitro groups create a polymer backbone with a low-lying LUMO level, which is essential for efficient electron injection and transport.

Mechanism of Electron Transport in Nitro-Functionalized PES

OLED_Mechanism cluster_device OLED Device Structure cluster_process Charge Transport & Recombination Cathode Cathode (-) e_inject Electron Injection Cathode->e_inject e- ETL Electron Transport Layer (Nitro-PES) e_transport Electron Transport ETL->e_transport EML Emissive Layer HTL Hole Transport Layer h_transport Hole Transport HTL->h_transport Anode Anode (+) h_inject Hole Injection Anode->h_inject h+ e_inject->ETL e_transport->EML recomb Recombination (Light Emission) e_transport->recomb h_inject->HTL h_transport->EML h_transport->recomb

Sources

Application Notes and Protocols for Bis(4-fluoro-3-nitrophenyl) sulfone in Aerospace Material Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of High-Performance Polymers in Aerospace

The aerospace industry demands materials that exhibit exceptional performance under extreme conditions, including high temperatures, significant mechanical stress, and exposure to corrosive chemicals.[1] High-performance polymers, particularly poly(arylene ether sulfone)s (PAES), have emerged as critical materials in this sector due to their outstanding thermal stability, high strength-to-weight ratio, and excellent chemical resistance. Bis(4-fluoro-3-nitrophenyl) sulfone is a key monomer in the synthesis of advanced PAES, offering unique property enhancements due to the presence of both fluorine and nitro functional groups.

The fluorine atoms on the aromatic ring activate the molecule for nucleophilic aromatic substitution, facilitating polymerization. The resulting poly(ether sulfone) backbone provides inherent thermal and oxidative stability. Furthermore, the presence of the nitro group offers a potential site for subsequent chemical modification, allowing for the tailoring of polymer properties such as cross-linking density, solubility, and interfacial adhesion in composites. This unique combination of attributes makes polymers derived from this compound highly promising for a range of aerospace applications, from structural components and adhesives to high-temperature coatings and composite matrices.

This document provides detailed application notes and protocols for the synthesis and characterization of high-performance poly(arylene ether sulfone)s using this compound. It is intended for researchers and scientists in the field of aerospace materials development.

Chemical and Physical Properties of this compound

A thorough understanding of the monomer's properties is essential for successful polymerization and material development.

PropertyValueReference
CAS Number 312-30-1N/A
Molecular Formula C₁₂H₆F₂N₂O₆SN/A
Molecular Weight 344.25 g/mol N/A
Appearance White to light yellow crystalline powderN/A
Melting Point 191-194 °CN/A
Solubility Soluble in polar aprotic solvents (e.g., DMSO, NMP, DMF)

Synthesis of High-Performance Poly(arylene ether sulfone)

The primary method for synthesizing poly(arylene ether sulfone)s from this compound is through nucleophilic aromatic substitution (SNAr) polymerization with a bisphenol.[2] The reaction involves the displacement of the activated fluoride ions by the phenoxide ions of the bisphenol.

SynthesisWorkflow Monomers Monomers: This compound Bisphenol A Polymerization Polymerization (Nucleophilic Aromatic Substitution) Monomers->Polymerization Solvent Aprotic Polar Solvent (e.g., NMP, DMSO) Solvent->Polymerization Base Base (e.g., K₂CO₃) Base->Polymerization Precipitation Precipitation (in Methanol/Water) Polymerization->Precipitation Reaction Mixture Washing Washing Precipitation->Washing Crude Polymer Drying Drying Washing->Drying Polymer High-Performance Poly(arylene ether sulfone) Drying->Polymer Purified Polymer CharacterizationWorkflow Polymer Purified Poly(arylene ether sulfone) FTIR FTIR Spectroscopy Polymer->FTIR Structural Analysis NMR NMR Spectroscopy (¹H and ¹³C) Polymer->NMR Structural Analysis TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Thermal Transitions Mechanical Mechanical Testing Polymer->Mechanical Mechanical Performance Properties Material Properties FTIR->Properties NMR->Properties TGA->Properties DSC->Properties Mechanical->Properties

Caption: Workflow for the characterization of the synthesized polymer.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the ether linkages and the presence of the key functional groups. Expected characteristic peaks include:

    • ~1240 cm⁻¹ (Ar-O-Ar stretching)

    • ~1320 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric SO₂ stretching)

    • ~1520 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure of the polymer, confirming the successful incorporation of both monomers into the polymer backbone.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of the polymer. High-performance PAES for aerospace applications should exhibit high decomposition temperatures, typically above 450°C. [4][5]* Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is a critical parameter as it defines the upper service temperature of the material. For amorphous aerospace polymers, a high Tg is desirable. [4]The Tg of poly(ether sulfone)s can range from 180°C to over 250°C depending on the specific monomer composition. [1]

Mechanical Properties

The mechanical performance of the polymer is paramount for structural applications in aerospace. Key properties to be evaluated include:

  • Tensile Strength and Modulus: These properties indicate the material's ability to withstand pulling forces.

  • Flexural Strength and Modulus: These properties measure the material's resistance to bending.

  • Impact Strength: This indicates the material's toughness and resistance to fracture under sudden loads.

Expected Properties of Poly(arylene ether sulfone)s from this compound

The unique chemical structure of this monomer is expected to yield polymers with a desirable combination of properties for aerospace applications.

PropertyExpected RangeSignificance in Aerospace
Glass Transition Temperature (Tg) 190 - 260 °CHigh service temperature capability.
Decomposition Temperature (Td, 5% weight loss) > 450 °CExcellent thermal stability under extreme heat.
Tensile Strength 70 - 90 MPaHigh strength for load-bearing applications. [6]
Tensile Modulus 2.0 - 2.5 GPaHigh stiffness and rigidity. [6]
Dielectric Constant 3.0 - 3.5Good electrical insulation properties.

Applications in Aerospace Materials

Polymers derived from this compound are candidates for a variety of demanding aerospace applications:

  • Composite Matrices: Their high thermal stability and mechanical strength make them excellent matrix materials for carbon and glass fiber reinforced composites used in aircraft primary and secondary structures.

  • High-Temperature Adhesives and Coatings: The inherent thermal resistance and chemical inertness are beneficial for bonding and protecting components in hot sections of the aircraft.

  • Interior Components: Due to their flame retardancy and low smoke emission, these polymers can be used for interior panels, ducting, and electrical connectors.

  • Membranes for Separation Processes: The polymer's properties can be tailored for use in on-board gas separation and water purification systems.

Safety and Handling

This compound should be handled in accordance with good laboratory practice. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The polymerization reaction should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable monomer for the development of high-performance poly(arylene ether sulfone)s for the aerospace industry. The synthesis via nucleophilic aromatic substitution is a robust and versatile method to produce polymers with exceptional thermal, mechanical, and chemical resistance properties. The protocols and characterization techniques outlined in this document provide a comprehensive guide for researchers and scientists working to advance the next generation of aerospace materials. The ability to potentially modify the nitro groups post-polymerization opens up further avenues for creating multifunctional materials with tailored properties for specific and demanding aerospace applications.

References

  • Ahn, J., Choi, Y., et al. (2012). Synthesis and Characterization of Sulfonated Poly (Arylene ether Sulfone)
  • Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. (n.d.). SID.
  • Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. (2010).
  • (A) FTIR and (B) 1 H NMR spectra of EFN, respectively. (n.d.).
  • Zhansitov, A., et al. (2026). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI.
  • Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. (n.d.). Royal Society of Chemistry.
  • Synthesis and properties of ternary polysulfone copolymer containing bisphenol fluorene. (n.d.). Journal of Functional Polymers.
  • Thermal behavior description by TGA and DSC. (n.d.).
  • Graphene Oxide-terminated Partially Fluorinated Poly(arylene ether sulfone). (2025).
  • New poly(arylene ether sulfone)s based on 4,4′-[trans-1,4-cyclohexanediylbis(methylene)] bisphenol. (2025).
  • Comparison of thermal degradation characteristics of poly(arylene sulfone)s using thermogravimetric analysis/mass spectrometry. (2025).
  • fluoromethyl phenyl sulfone. (n.d.). Organic Syntheses.
  • Altarawneh, S. S., et al. (2023).
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI.
  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (n.d.). Pendidikan Kimia.
  • Ding, J., et al. (2007). Highly Fluorinated Poly(arylene alkylene ether sulfone)s: Synthesis and Thermal Properties.
  • Poly(ether sulfones). (n.d.). Polymer Science Learning Center.
  • Sulfonated Poly Ether Sulfone Membrane Reinforced with Bismuth-Based Organic and Inorganic Additives for Fuel Cells. (2023).
  • Fourier transform infrared (FTIR) spectra of pure polyether sulfone... (n.d.).
  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.
  • Poly ether sulfone. (n.d.). Sigma-Aldrich.
  • Polymers | Free Full-Text | Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers | Notes. (2026). MDPI.
  • New sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains as proton exchange membranes. (n.d.). Royal Society of Chemistry.
  • Poly(Arylene Ether Sulfone)s. (n.d.).
  • Sulfonated poly (arylene ether sulfone) proton exchange membranes for fuel cell applications. (2025).
  • Sulfonated poly(arylene ether sulfone) composite membrane having sulfonated polytriazole grafted graphene oxide for high-performance proton exchange membrane fuel cells. (2020).
  • Poly (arylene ether ketone sulfone)s functionalized with diethylenetriamine-modified graphene oxide as proton exchange membranes for fuel cells. (2024). DOI.

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Troubleshooting & Optimization

Side reactions in Bis(4-fluoro-3-nitrophenyl) sulfone polymerization and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Polymerization of Bis(4-fluoro-3-nitrophenyl) sulfone

Welcome to the technical support center for the synthesis of advanced poly(aryl ether sulfone)s using this compound. This guide is designed for researchers, scientists, and drug development professionals engaged in high-performance polymer synthesis. Here, we address common challenges, particularly side reactions, and provide field-proven troubleshooting strategies and preventative protocols to ensure the successful and reproducible synthesis of your target polymers.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Polycondensation

The polymerization of this compound with a bisphenol monomer is a step-growth polycondensation that proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is driven by the strong electron-withdrawing effects of the sulfone (-SO₂-) and nitro (-NO₂) groups, which activate the fluorine atoms for displacement by a nucleophile.[1][2] The process typically involves the in situ formation of a diphenoxide from a bisphenol using a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.[3][4]

The general reaction scheme is illustrated below.

SNAr_Polymerization cluster_activation Step 1: Nucleophile Activation cluster_polymerization Step 2: Polymerization MonomerA This compound (Activated Electrophile) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) MonomerA->Meisenheimer Nucleophilic Attack MonomerB Bisphenol (e.g., Bisphenol A) (Nucleophile Precursor) Phenoxide Bisphenoxide (Active Nucleophile) MonomerB->Phenoxide + K₂CO₃ - H₂O, - KHCO₃ Base K₂CO₃ (Base) Base->MonomerB Solvent NMP or DMAc (Polar Aprotic Solvent) Solvent->MonomerA Phenoxide->Meisenheimer Nucleophilic Attack Polymer Poly(aryl ether sulfone) (Final Polymer) Meisenheimer->Polymer Fluoride Elimination Salt KF + KHCO₃ (Byproducts)

Caption: General SNAr polymerization workflow.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most common issues encountered during the polymerization of this compound.

Q1: Why is the molecular weight of my polymer lower than expected?

Low molecular weight is a frequent issue stemming from several potential causes. Achieving a high degree of polymerization requires stringent control over reaction conditions.

Possible Cause 1: Incorrect Stoichiometry

  • Explanation: Step-growth polymerization is extremely sensitive to the stoichiometric balance between the functional groups. An excess of either the dihalo-monomer or the bisphenol will lead to chain ends of the same type, preventing further polymerization and limiting molecular weight.

  • Solution:

    • High-Purity Monomers: Use monomers with the highest possible purity (≥99.8%). Purify this compound and the chosen bisphenol by recrystallization.

    • Accurate Weighing: Use a calibrated analytical balance to weigh the monomers precisely to ensure a 1:1 molar ratio.

    • Account for Purity: If the purity is less than 100%, adjust the masses accordingly to achieve a true 1:1 molar ratio of functional groups.

Possible Cause 2: Presence of Water

  • Explanation: Water is detrimental to the reaction. It can react with the highly activated this compound via hydrolysis, converting a C-F bond to a C-OH group. This monofunctional species acts as a chain terminator.[4] Additionally, water can hydrolyze the phenoxide, reducing the concentration of the active nucleophile.

  • Solution:

    • Azeotropic Dehydration: Before polymerization, rigorously remove water from the reaction mixture. This is typically achieved by adding a co-solvent like toluene or chlorobenzene and heating the mixture to reflux using a Dean-Stark trap to collect the water azeotrope.[4][5]

    • Dry Reagents: Ensure all reagents, including the base (K₂CO₃) and the solvent (NMP, DMAc), are thoroughly dried before use. Potassium carbonate can be dried in a vacuum oven at >120 °C.

Possible Cause 3: Monofunctional Impurities

  • Explanation: Monofunctional impurities in either monomer act as chain-capping agents, prematurely terminating polymer growth.[6] Examples include monophenols in the bisphenol monomer or monofluorinated compounds in the dihalo-monomer.

  • Solution:

    • Monomer Purification: As mentioned, recrystallization is the most effective method to remove these impurities.

    • Supplier Validation: Use monomers from reputable suppliers and check their certificate of analysis for purity and impurity profiles.

Possible Cause 4: Premature Polymer Precipitation

  • Explanation: If the growing polymer chain becomes insoluble in the reaction solvent, it will precipitate out, preventing further reaction of the chain ends and halting molecular weight growth.

  • Solution:

    • Solvent Selection: Use a high-boiling polar aprotic solvent in which the final polymer is known to be soluble, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[7]

    • Concentration Control: Adjust the solids concentration. A concentration of 15-25% (w/v) is often a good starting point to maintain solubility without excessively high viscosity.

Q2: My reaction mixture turned into an insoluble gel. What happened and how can I prevent it?

Gelation is a catastrophic event indicating the formation of a cross-linked polymer network. In this specific polymerization, the primary culprit is the nitro group.[8]

Primary Cause: Side Reactions of the Nitro Group

  • Explanation: At the elevated temperatures (typically 160-190 °C) and basic conditions required for polymerization, the nitro groups can undergo side reactions. The protons on the aromatic ring ortho to the nitro group become acidic and can be abstracted by the phenoxide or carbonate base. This can initiate a cascade of reactions leading to branching and, ultimately, cross-linking. Another potential pathway involves the nucleophilic attack of a phenoxide on the nitro group itself, especially at higher temperatures.

  • Prevention Strategies:

    • Strict Temperature Control: Do not exceed the optimal polymerization temperature. For this system, maintaining the temperature between 160-180 °C is often sufficient. Use a temperature controller and ensure uniform heating of the reaction vessel.

    • Use a Weak Base: Employ potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). K₂CO₃ is basic enough to deprotonate the phenol but not so aggressive as to promote side reactions with the nitro group.[3]

    • Limit Reaction Time: Monitor the reaction viscosity and stop the polymerization once the desired molecular weight is achieved. Excessively long reaction times increase the probability of side reactions.

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., high-purity Argon or Nitrogen) to prevent oxidative side reactions that can also lead to branching.

Gelation_Mechanism PolymerChain Polymer Backbone (-Ar-O-Ar-SO₂-Ar(NO₂)-) ActivatedSite Activated Site on Ring (Proton abstraction ortho to -NO₂) PolymerChain->ActivatedSite High Temp + Strong Base PhenoxideEnd Phenoxide Chain End (-Ar-O⁻) Crosslink Cross-linked Network (GEL) PhenoxideEnd->Crosslink Base Base (K₂CO₃ or Ar-O⁻) Base->ActivatedSite ActivatedSite->Crosslink Attack by another polymer chain

Caption: Proposed pathway to gelation via nitro group side reactions.

Q3: The final polymer is dark-colored (brown or black) instead of the expected yellow. Why?

Discoloration is a sign of undesirable chemical changes in the polymer backbone, creating chromophoric structures.

Possible Cause 1: Oxidation

  • Explanation: Phenoxide end groups are susceptible to oxidation at high temperatures, which can form highly colored quinone-like structures. The presence of trace oxygen can be highly detrimental.

  • Solution: Maintain a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen for its higher density) throughout the entire reaction, including the cooling phase. Use solvents that have been sparged with inert gas to remove dissolved oxygen.

Possible Cause 2: Nitro Group Side Reactions

  • Explanation: Similar to the cause of gelation, side reactions involving the nitro groups can form colored byproducts that become incorporated into the polymer chain.

  • Solution: Adhere to the same preventative measures for gelation: precise temperature control, use of a weak base, and avoiding prolonged reaction times.

Possible Cause 3: Impure Solvents or Monomers

  • Explanation: Impurities in the solvent (e.g., NMP can degrade to form amines and other colored species) or monomers can introduce color from the start or react to form chromophores at high temperatures.

  • Solution: Use high-purity, freshly distilled, or commercially available anhydrous-grade solvents. Ensure monomers are purified to a colorless or pale-yellow state.

Frequently Asked Questions (FAQs)

Q: How do I effectively control the molecular weight of the final polymer? A: Molecular weight can be precisely controlled by two main methods:

  • Stoichiometric Imbalance: Deliberately create a slight excess of one monomer. For example, a small excess of this compound will result in fluoro-terminated chains of a predictable molecular weight. The Carothers equation can be used to calculate the required offset for a target molecular weight.

  • End-Capping: After the polymerization has reached a high molecular weight, introduce a calculated amount of a monofunctional reagent (an "end-capper") to terminate all chain ends.[9][10] For example, adding a small amount of a monophenol will cap any fluoro-terminated chains. This is a very robust method for achieving a specific molecular weight and enhancing the long-term thermal stability of the polymer by removing reactive phenoxide end groups.

Q: What is the optimal reaction temperature and time? A: The optimal conditions depend on the specific bisphenol used. However, a general guideline is to perform the azeotropic dehydration at 140-150 °C for 2-4 hours, then increase the temperature to 160-180 °C for the polymerization step.[5] The reaction progress should be monitored by observing the increase in viscosity of the solution. Typical reaction times range from 6 to 24 hours. A small sample can be periodically taken, precipitated, and its inherent viscosity measured to track molecular weight build-up.

Q: Which is a better leaving group in this SNAr polymerization: Fluorine or Chlorine? A: For SNAr reactions, fluorine is generally a better leaving group than chlorine.[11] Although chlorine is more stable as a free anion (Cl⁻ vs. F⁻), the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The extreme electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate complex, thus lowering the activation energy of this first step.[2][12] Therefore, this compound is significantly more reactive than its chloro-analogue, allowing for polymerization under milder conditions.[13][14]

Q: Can I use solvents other than NMP or DMAc? A: Yes, other high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane can be used.[4][15] The key requirements for the solvent are:

  • High boiling point (>180 °C) to allow for effective polymerization temperatures.

  • Polar and aprotic nature to dissolve the polymer and stabilize the charged intermediates of the SNAr reaction.[16]

  • High thermal and chemical stability under the basic reaction conditions. NMP and DMAc are most commonly used due to their excellent balance of these properties and their strong solvating power for poly(aryl ether sulfone)s.

Appendices

Appendix A: Detailed Experimental Protocol

Objective: Synthesis of a high molecular weight poly(aryl ether sulfone) from this compound and Bisphenol A.

Materials:

  • This compound (BFNPS), recrystallized: 10.327 g (30.0 mmol)

  • Bisphenol A (BPA), recrystallized: 6.849 g (30.0 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous powder, dried: 4.56 g (33.0 mmol, 10% molar excess)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous grade: 80 mL

  • Toluene, anhydrous grade: 40 mL

  • Methanol (for precipitation)

  • Deionized Water

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a glass stir rod/paddle

  • Dean-Stark trap with a condenser

  • Nitrogen or Argon gas inlet and oil bubbler outlet

  • Heating mantle with a temperature controller and thermocouple

Procedure:

  • Setup: Assemble the glassware and flame-dry it under vacuum or dry in an oven at 150 °C overnight. Allow to cool under a stream of inert gas.

  • Charging the Reactor: Charge the flask with BFNPS, BPA, K₂CO₃, and NMP.

  • Inert Atmosphere: Begin purging the system with inert gas. A slow, steady flow should be maintained throughout the reaction.

  • Azeotropic Dehydration: Add toluene to the flask. Begin stirring and heat the mixture to 145 °C. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4 hours, or until no more water is observed to be collecting.

  • Polymerization: Carefully drain the toluene from the Dean-Stark trap. Slowly increase the temperature of the reaction mixture to 175 °C. The solution will become progressively more viscous as the polymerization proceeds.

  • Monitoring: Maintain the temperature at 175 °C for 10-16 hours. The reaction is typically complete when the solution is very viscous and the stirrer struggles to maintain agitation (a "Weissenberg effect" or rod-climbing may be observed).

  • Work-up: Allow the reaction to cool to ~80 °C. Slowly pour the viscous polymer solution into a large beaker containing rapidly stirring methanol (1 L) to precipitate the polymer as a fibrous solid.

  • Purification:

    • Filter the polymer and wash it thoroughly with methanol to remove residual NMP and unreacted monomers.

    • Boil the polymer in deionized water for 1 hour to remove inorganic salts (KF, excess K₂CO₃). Filter again.

    • Repeat the water wash.

  • Drying: Dry the final polymer in a vacuum oven at 120 °C for 24 hours to a constant weight. The final product should be a tough, pale-yellow material.

Appendix B: Data & Troubleshooting Summary

Table 1: Common Solvents for Polymerization

SolventBoiling Point (°C)Dielectric Constant (ε)Notes
N-Methyl-2-pyrrolidone (NMP)20232.2Excellent solvent for most poly(sulfone)s. Can degrade at high temps.
N,N-Dimethylacetamide (DMAc)16537.8Good solvent, lower boiling point may limit MW in some systems.
Dimethyl Sulfoxide (DMSO)18947.2Strong solvent, but potential for oxidation side reactions.
Sulfolane28543.3Very high thermal stability, but higher melting point (29°C).

Table 2: Troubleshooting Workflow

Problem Observed Primary Suspect(s) Immediate Action / Verification Long-Term Prevention Strategy
Low Molecular Weight 1. Water Contamination2. Stoichiometric Imbalance3. Monofunctional ImpuritiesCheck inherent viscosity. Review monomer purity data and weighing accuracy.Implement rigorous azeotropic drying. Use recrystallized, high-purity monomers.
Gel Formation Nitro Group Side ReactionsStop reaction immediately. Check temperature logs for excursions.Use a weak base (K₂CO₃), maintain strict temperature control (<180°C), limit reaction time.
Dark Color 1. Oxidation of Phenoxides2. Impurities in Solvent/MonomerCheck for leaks in the inert gas setup.Use high-purity inert gas. Purify all reagents and solvents before use.
Reaction Stalls 1. Loss of Base Activity2. Polymer PrecipitationCheck solubility of a small sample. Titrate a sample for basicity.Ensure sufficient base is used. Select a better solvent or adjust concentration.

References

  • (PDF) Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. (2025). ResearchGate. [Link]

  • Preliminary studies on the gelation time of poly(ether sulfones) membrane-forming system with an elongation method. (n.d.). ScienceDirect. [Link]

  • Chain end analysis of bisphenol A polysulfone and its relation to molecular weight. (n.d.). lsu.edu. [Link]

  • US7855252B2 - End capping additive for polycondensate polymer resins. (n.d.).
  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. (n.d.). Royal Society of Chemistry. [Link]

  • Preparation of poly(phthalazinone-ether-sulfone) sponge-like ultrafiltration membrane. (2013). PubMed. [Link]

  • Poly(arylene Ether Sulfones): Synthesis, Modifications and Application. (n.d.). lsu.edu. [Link]

  • Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. (n.d.). MDPI. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. (2023). ACS Publications. [Link]

  • Modified Polysulfones. I. Synthesis And Characterization Of Polysulfones With Unsaturated End Groups. (n.d.). ResearchGate. [Link]

  • Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. (2021). National Institutes of Health (NIH). [Link]

  • Polysulfone. (n.d.). Wikipedia. [Link]

  • Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. (2020). Royal Society of Chemistry. [Link]

  • Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. (n.d.). MDPI. [Link]

  • Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. (2022). National Institutes of Health (NIH). [Link]

  • Formation of Conductive Networks in Polysulfone Filled with Graphite-Derived Materials. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. (n.d.). SID.ir. [Link]

  • A facile and highly efficient protocol for synthesis of poly(ether sulfone)s in ionic liquid/zwitterion. (n.d.). ResearchGate. [Link]

  • 14.7: Aryl Halides. (2021). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Bis(4-fluoro-3-nitrophenyl) sulfone (DFDNPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As a versatile bifunctional crosslinker and a key intermediate in the synthesis of advanced polymers and pharmaceutical agents, robust and reproducible synthesis of DFDNPS is critical.[1] This document provides direct answers to specific issues you may encounter, explaining the causality behind experimental choices to ensure your success.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and efficient route for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing properties of the nitro (NO₂) and sulfonyl (SO₂) groups activate the aromatic ring, making the fluorine atoms susceptible to displacement by a suitable nucleophile.[2][3]

cluster_intermediates Intermediate Stage cluster_final_product Final Product start_material 1-chloro-4-fluoro-2-nitrobenzene sulfide_intermediate Bis(4-fluoro-3-nitrophenyl) sulfide start_material->sulfide_intermediate Step 1: SNAr Reaction (Displacement of Chlorine) nucleophile Sulfide Source (e.g., Na2S) nucleophile->sulfide_intermediate final_product This compound sulfide_intermediate->final_product Step 2: Oxidation (e.g., H2O2, Oxone)

Caption: A common two-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and issues that may arise during the synthesis of this compound.

Q1: My SNAr reaction is showing low yield and incomplete conversion. What are the most critical parameters to investigate?

A1: Low conversion in SNAr reactions is a common issue that can typically be traced back to one of four key parameters: the solvent, the base, the temperature, or water contamination.

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, or THF are essential.[4] These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃), which "frees" the anion, making it a more potent nucleophile. If you are using a less polar solvent, your reaction rate will be significantly slower.

  • Base Strength and Solubility: A suitable base is required to drive the reaction, often by deprotonating a precursor or neutralizing an acid byproduct. For reactions involving sulfinate salts, common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium carbonate is more soluble and can accelerate reaction rates compared to potassium carbonate, albeit at a higher cost. Ensure the base is finely powdered and anhydrous for maximum surface area and reactivity.

  • Reaction Temperature: SNAr reactions are highly temperature-dependent. While elevated temperatures increase the reaction rate, excessively high temperatures (>150 °C) can lead to decomposition of the starting materials or product, often indicated by the reaction mixture turning dark brown or black. We recommend starting at a moderate temperature (e.g., 80-100 °C) and monitoring the reaction progress by TLC or HPLC. If the reaction is sluggish, incrementally increase the temperature by 10-15 °C.

  • Anhydrous Conditions: Water can competitively react with your nucleophile and hydrolyze your starting materials. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The presence of water can significantly reduce your yield.

Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products and how can I minimize them?

A2: The formation of multiple byproducts often points to side reactions or impurities in the starting material. The most common culprits are:

  • Incomplete Oxidation: If you are following a two-step route involving the oxidation of a sulfide intermediate, a common byproduct is the corresponding sulfoxide .[5] This occurs when an insufficient amount of oxidizing agent is used or the reaction time is too short. To minimize this, ensure you use a slight excess of the oxidant (e.g., 2.2-2.5 equivalents of H₂O₂) and allow the reaction to proceed to completion, as monitored by TLC.

  • Displacement of the Nitro Group: While less common, under harsh conditions (very strong nucleophiles or very high temperatures), the nitro group itself can act as a leaving group, leading to undesired byproducts.[2][6] Adhering to the optimized temperature range is the best way to prevent this.

  • Starting Material Impurities: Always check the purity of your starting materials, such as 1-chloro-4-fluoro-2-nitrobenzene or the sulfide precursor. Impurities will carry through the reaction and complicate purification.

Q3: What is the most effective method for purifying the final product to high purity (>98%)?

A3: Achieving high purity is critical, especially for applications in pharmaceuticals and materials science.[1] The crude product is typically a solid.

  • Recrystallization: This is the most effective and scalable method for purifying this compound. A recommended solvent system is a mixture of acetone and water (approximately 5:1 v/v).[7] Dissolve the crude solid in a minimal amount of hot acetone, and then slowly add water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of the crystalline product. The product should appear as a white to light yellow crystalline powder.[1][7]

  • Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution. However, this method is less scalable for large quantities.

Q4: How do I select the right oxidizing agent for converting the sulfide intermediate to the sulfone?

A4: The choice of oxidant is critical for a clean and complete conversion without over-oxidation or dangerous exotherms.

  • Hydrogen Peroxide (H₂O₂): A 30% solution of H₂O₂ in acetic acid is a common, cost-effective choice. The reaction is typically exothermic and requires careful temperature control with an ice bath during the initial addition.

  • Oxone® (Potassium Peroxymonosulfate): Oxone is a versatile and stable solid oxidant that works well in a methanol/water solvent system.[5] It is often considered a safer alternative to other peroxy acids and provides high yields.

  • m-Chloroperoxybenzoic acid (m-CPBA): While highly effective, m-CPBA is more expensive and can be shock-sensitive, requiring careful handling and storage.

We recommend Oxone® for its balance of reactivity, safety, and ease of handling.[5]

Troubleshooting Guide at a Glance

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Reaction 1. Reaction temperature too low.2. Ineffective solvent.3. Poor quality base or nucleophile.4. Presence of water.1. Increase temperature in 10-15 °C increments.2. Switch to a polar aprotic solvent (DMSO, DMF).3. Use a fresh, anhydrous, finely powdered base (e.g., K₂CO₃).4. Ensure all glassware is dry and use anhydrous solvents.
Dark Brown/Black Color 1. Reaction temperature is too high, causing decomposition.1. Immediately reduce the temperature.2. For future runs, establish the optimal temperature by starting lower and gradually increasing.
Product Fails to Crystallize 1. Solution is supersaturated or contains oily impurities.2. Incorrect solvent ratio for recrystallization.1. Scratch the inside of the flask with a glass rod to induce nucleation.2. Add a seed crystal from a previous batch.3. Adjust the solvent ratio (e.g., add more water to the acetone/water mix).[7]
Low Melting Point of Final Product 1. Presence of impurities (e.g., solvent, starting material, sulfoxide).1. Perform a second recrystallization.2. Dry the product thoroughly under high vacuum to remove residual solvent. The expected melting point is in the range of 193-197 °C.[1][7]

Recommended Experimental Protocol: Two-Step Synthesis

This protocol describes a reliable method starting from 1-chloro-4-fluoro-2-nitrobenzene. Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step 1: Synthesis of Bis(4-fluoro-3-nitrophenyl) sulfide

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium sulfide nonahydrate (1.0 eq) and ethanol.

  • Stir the mixture until the sodium sulfide is fully dissolved.

  • Add 1-chloro-4-fluoro-2-nitrobenzene (2.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting yellow precipitate, wash thoroughly with water, and dry under vacuum to yield the crude sulfide intermediate.

Step 2: Oxidation to this compound

  • Suspend the crude sulfide intermediate from Step 1 in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice-water bath.

  • Slowly add hydrogen peroxide (30% aq. solution, 2.5 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the sulfide and sulfoxide intermediates are no longer visible.

  • Pour the reaction mixture into a beaker of ice-water.

  • Filter the white/light-yellow precipitate, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from an acetone/water mixture to obtain the pure sulfone.[7]

Product Characterization Data

PropertyValueSource(s)
CAS Number 312-30-1[1][8]
Molecular Formula C₁₂H₆F₂N₂O₆S[1]
Molecular Weight 344.24 g/mol [1]
Appearance White to light yellow crystalline powder[1][7]
Melting Point 193 - 197 °C[1][7][9]
Purity (Typical) ≥ 98% (GC/HPLC)[1]

Troubleshooting Logic Flow

start Low Yield or Incomplete Reaction check_tlc Analyze TLC Plate: Multiple Spots or Only Starting Material? start->check_tlc multi_spots Multiple Spots Observed check_tlc->multi_spots Multiple Spots start_material_only Mainly Starting Material check_tlc->start_material_only Starting Material is_sulfoxide Is a major spot the sulfoxide intermediate? multi_spots->is_sulfoxide incomplete_ox Incomplete Oxidation is_sulfoxide->incomplete_ox Yes other_byproducts Other Byproducts is_sulfoxide->other_byproducts No solution_ox Solution: Increase oxidant amount or reaction time. incomplete_ox->solution_ox solution_temp Solution: Lower reaction temperature to avoid decomposition. other_byproducts->solution_temp check_conditions Review Reaction Conditions: Solvent, Base, Temp, Water start_material_only->check_conditions solution_conditions Solution: 1. Use polar aprotic solvent. 2. Use fresh, anhydrous base. 3. Increase temperature gradually. check_conditions->solution_conditions

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction . ResearchGate. Available from: [Link]

  • This compound . SpecAU. Available from: [Link]

  • Selected syntheses and reactions of sulfones . ResearchGate. Available from: [Link]

  • fluoromethyl phenyl sulfone . Organic Syntheses Procedure. Available from: [Link]

  • CAS No : 312-30-1 | Product Name : this compound . Pharmaffiliates. Available from: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers . ACS Publications. Available from: [Link]

  • Optimization of the conversion of diarylsulfone 3a into sulfonic acid 2a . ResearchGate. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions . NIH National Center for Biotechnology Information. Available from: [Link]

  • Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions . NIH National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides . ResearchGate. Available from: [Link]

  • Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4 . Nanomaterials Chemistry. Available from: [Link]

  • A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones . ResearchGate. Available from: [Link]

  • Sulfone, bis(4-fluoro-3-nitrophenyl) . ChemBK. Available from: [Link]

Sources

Technical Support Center: Purification of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(4-fluoro-3-nitrophenyl) sulfone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we address common purification challenges and provide practical, field-proven solutions. Our focus is on not just the "how," but the critical "why" behind each step, ensuring you have the knowledge to adapt and troubleshoot effectively in your own laboratory setting.

I. Troubleshooting Guide: Common Purification Issues

This section tackles specific problems you might encounter during the purification of this compound, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: The purified product is an off-white or yellow powder, not the expected white to light yellow crystalline solid.

Answer:

A yellow coloration in the final product often indicates the presence of residual starting materials, byproducts from side reactions, or degradation products.[1][2] this compound itself should be a white to light yellow crystalline powder.[2] The nitro groups in the molecule can contribute to color, and impurities can intensify this.

Root Cause Analysis & Solution Workflow:

Color_Impurity_Troubleshooting start Start: Off-White/Yellow Product check_synthesis Review Synthesis Protocol Focus on nitration and sulfonation steps start->check_synthesis Initial Observation recrystallization Primary Solution: Recrystallization Acetone/Water System check_synthesis->recrystallization Identify Potential Impurities chromatography Secondary Solution: Column Chromatography For stubborn impurities recrystallization->chromatography Color Persists end_success Result: White to Light Yellow Crystalline Solid recrystallization->end_success Successful Purification chromatography->end_success Successful Separation end_fail Still Colored? Re-evaluate Synthesis chromatography->end_fail Minor Improvement

Caption: Troubleshooting workflow for color impurities.

Detailed Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot acetone. The solubility in acetonitrile is also noted to be good.[2]

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration to remove them. This step is crucial for achieving high purity.

  • Crystallization: Slowly add deionized water to the hot acetone solution until the solution becomes slightly turbid. A common and effective ratio is approximately 5 parts acetone to 1 part water.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a cold acetone/water mixture and then with cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to remove residual solvents.

Why this works: The principle of recrystallization relies on the difference in solubility of the desired compound and the impurities in a given solvent system at different temperatures. This compound is significantly more soluble in hot acetone than in cold acetone/water. As the solution cools, the sulfone crystallizes out, leaving the more soluble impurities behind in the mother liquor.

Issue 2: The melting point of the purified product is broad or lower than the expected 191-194 °C.

Answer:

A broad or depressed melting point is a classic indicator of impurities.[1][3] Impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range.

Troubleshooting Steps:

  • Confirm Purity with Analytical Techniques: Before proceeding with further purification, it is advisable to assess the purity using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4] This will give you a quantitative measure of the purity and may help in identifying the impurities if standards are available.

  • Re-evaluate the Recrystallization Process:

    • Solvent Choice: While acetone/water is a good starting point, other solvent systems might be more effective for removing specific impurities. Consider exploring solvents like ethanol, isopropanol, or mixtures thereof.

    • Cooling Rate: Ensure the cooling process is slow. Crashing the product out of solution by rapid cooling is a common cause of impurity inclusion in the crystal lattice.

  • Consider Column Chromatography: If recrystallization fails to yield a product with a sharp melting point, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective for separating aromatic nitro compounds. The exact ratio will need to be determined by Thin Layer Chromatography (TLC) first.

Issue 3: Low yield after purification.

Answer:

Low recovery can be attributed to several factors, from mechanical losses to the inherent solubility of the product in the purification solvents.

Strategies to Maximize Yield:

  • Optimize Recrystallization Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Recover Product from Mother Liquor: After the first crop of crystals has been collected, concentrate the mother liquor by partially evaporating the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be of lower purity and should be analyzed separately.

  • Scraping and Transfer: Be meticulous in scraping and transferring the product at each step to minimize mechanical losses.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route. Common synthesis involves the reaction of diphenoxide with bis(4-fluorophenyl)sulfone, which can be used as an alternative to bis(4-chlorophenyl)sulfone.[5] Potential impurities could include:

  • Unreacted starting materials.
  • Mono-nitrated or other positional isomers of the desired product.
  • Byproducts from side reactions, such as hydrolysis of the fluoro or nitro groups under certain conditions.[6]
  • Residual solvents from the synthesis or purification steps.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques provides the most comprehensive picture of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[7]
  • Gas Chromatography (GC): Suitable for assessing purity, especially for volatile impurities.[4]
  • Melting Point Analysis: A sharp melting point within the expected range (191-194 °C) is a good qualitative indicator of high purity.[1][3]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any structural isomers or impurities.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (sulfone, nitro, C-F bonds).

Purity Analysis Methods Comparison:

Analytical TechniqueInformation ProvidedAdvantagesLimitations
HPLC Quantitative Purity, Number of ImpuritiesHigh sensitivity and resolutionRequires reference standards for impurity identification
GC Quantitative PurityExcellent for volatile impurities and residual solventsNot suitable for thermally labile compounds
Melting Point Qualitative PurityQuick, inexpensiveInsensitive to small amounts of impurities with similar melting points
NMR Structural Confirmation, Isomeric PurityProvides detailed structural informationLower sensitivity for minor impurities compared to HPLC/GC
FTIR Functional Group ConfirmationFast, non-destructiveProvides limited information on purity

Q3: Can this compound degrade during purification?

A3: Yes, under certain conditions. The nitro and fluoro groups are electron-withdrawing, making the aromatic rings susceptible to nucleophilic attack.[8]

  • Hydrolysis: Prolonged exposure to strong bases or high temperatures in the presence of water can lead to hydrolysis of the C-F or C-NO₂ bonds. It's important to use neutral or slightly acidic conditions where possible.
  • Thermal Decomposition: While generally thermally stable, prolonged heating at very high temperatures can lead to decomposition. It is a precursor for high-performance polymers like polysulfones, which are known for their thermal stability.[5]

Q4: What are the safety considerations when handling this compound?

A4: Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
  • Handling: Avoid inhalation of dust and contact with skin and eyes. It is listed as irritating to the eyes, respiratory system, and skin.[3]
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at room temperature, but a cool and dark place below 15°C is also suggested.[4]

Workflow for Purity Assessment:

Purity_Assessment_Workflow start Start: Purified Product mp Melting Point Analysis Range: 191-194 °C start->mp hplc_gc hplc_gc mp->hplc_gc Sharp MP repurify Action: Re-purify (Recrystallization/Chromatography) mp->repurify Broad/Low MP nmr_ftir Structural Verification: NMR & FTIR hplc_gc->nmr_ftir Purity OK hplc_gc->repurify Purity Not OK final_product Final Product: High Purity Confirmed nmr_ftir->final_product Structure Confirmed repurify->start Re-processed

Caption: A systematic workflow for assessing product purity.

References

  • Guiver, M. D., et al. (n.d.). Synthesis and characterization of carboxylated polysulfones. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024). Sulfone, bis(4-fluoro-3-nitrophenyl). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Polysulfone. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic hydrolysis of a thioketal through a bis(sulfone). Retrieved from [Link]

  • SpecAU. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • MDPI. (n.d.). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bis(3-nitrophenyl) sulfone. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Mechanical Properties of Polysulfone Blends. Retrieved from [Link]

  • MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

Sources

How to control molecular weight in polyether sulfone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Molecular Weight

Welcome to the technical support center for polyether sulfone (PES) synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of PES, with a specific focus on the critical parameter of molecular weight control. As Senior Application Scientists, we understand that achieving the desired molecular weight is paramount to obtaining the specific physical and mechanical properties required for your advanced applications, from high-performance membranes to biocompatible materials.

This resource is structured to address common challenges in a direct question-and-answer format, explaining the underlying scientific principles and offering actionable, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My synthesized polyether sulfone has a significantly lower molecular weight than targeted. What are the most likely causes?

Low molecular weight in PES is a common issue that can often be traced back to several key experimental parameters. The synthesis of PES typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a type of step-growth polymerization.[1][2][3] The properties of polymers made through this method are highly dependent on achieving a high degree of polymerization, which directly correlates with molecular weight.[4]

Underlying Causes and Explanations:

  • Imprecise Monomer Stoichiometry: Step-growth polymerization is exceptionally sensitive to the molar ratio of the reacting monomers, typically a dihalide (like 4,4'-dichlorodiphenyl sulfone, DCDPS) and a bisphenol (like bisphenol S, BPS).[5][6] Any deviation from a precise 1:1 molar ratio will result in an excess of one monomer at the end of the reaction. This excess monomer will cap the growing polymer chains, prematurely terminating polymerization and leading to a lower average molecular weight.[6]

  • Presence of Monofunctional Impurities: Impurities with a single reactive group (monofunctional impurities) in your monomers can act as chain terminators. These impurities react with the growing polymer chain on one end but lack a second reactive site to continue propagation, effectively capping the chain and limiting molecular weight.

  • Incomplete Salt Formation: The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K2CO3), to deprotonate the hydroxyl groups of the bisphenol, forming a more nucleophilic phenoxide.[1][5][7] Incomplete reaction of the bisphenol to form the bisphenoxide salt will lead to a lower concentration of the active nucleophile, slowing down the polymerization rate and potentially leading to lower molecular weight, especially if side reactions occur over the extended reaction time.

  • Water in the Reaction System: The presence of water can be detrimental. Water can react with the activated dihalide monomer and can also hydrolyze the phenoxide, reducing the concentration of the active nucleophile. This is why a dehydrating agent or azeotropic distillation is often employed to remove water before and during the polymerization.[8]

Troubleshooting Protocol:

  • Verify Monomer Purity and Stoichiometry:

    • Ensure the purity of your monomers using techniques like NMR, HPLC, or melting point analysis.

    • Accurately weigh the monomers to ensure a 1:1 molar ratio. Even a small error can significantly impact the final molecular weight.[6]

  • Optimize Salt Formation:

    • Use anhydrous potassium carbonate and ensure it is finely powdered to maximize its surface area and reactivity.

    • Allow sufficient time and temperature for the salt formation step before proceeding to the polymerization temperature. A typical procedure involves heating the monomers, solvent, and K2CO3 to 140-150°C for 3-5 hours.[5]

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents. Common solvents for PES synthesis include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[5][9]

    • Employ an azeotropic distillation step with a suitable solvent like toluene to remove any trace amounts of water from the reaction mixture before initiating polymerization.[10]

  • Characterize the Product:

    • Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the molecular weight and molecular weight distribution (MWD) of your polymer.[4] This will provide quantitative data to assess the effectiveness of your troubleshooting steps.

How can I precisely control the molecular weight of my polyether sulfone to a specific target value?

Achieving a specific molecular weight is crucial for tailoring the properties of the final material.[11][12] For instance, higher molecular weight PES generally leads to membranes with higher strength but potentially lower porosity.[12] The primary methods for controlling molecular weight in step-growth polymerization are precise control of monomer stoichiometry and the use of an end-capping agent.

Causality Behind Experimental Choices:

  • Controlled Monomer Imbalance: Intentionally creating a slight excess of one monomer is a reliable way to control the final molecular weight. The excess monomer will be present at all chain ends once the deficient monomer is completely consumed, preventing further polymerization. The degree of imbalance directly dictates the theoretical number-average degree of polymerization. For example, a larger excess of one monomer will result in a lower final molecular weight.[6]

  • End-Capping Agents: Introducing a controlled amount of a monofunctional reagent, known as an end-capping agent, is another effective method.[8][13] This agent competes with the bifunctional monomers to react with the growing chain ends. Once an end-capping agent reacts, that chain end is no longer active, and the polymer chain's growth is terminated. The amount of end-capping agent added directly influences the final average molecular weight.

Experimental Protocol for Molecular Weight Control:

Method 1: Controlled Monomer Stoichiometry

  • Calculate the Required Monomer Imbalance: Use the Carothers equation to estimate the required molar ratio for a target degree of polymerization (and thus molecular weight).

  • Precise Weighing: Accurately weigh the dihalide and bisphenol monomers to achieve the calculated molar imbalance.

  • Standard Polymerization: Proceed with the polymerization reaction under optimal conditions (anhydrous solvent, inert atmosphere, appropriate temperature and time).

Molar Ratio (Dihalide:Bisphenol) Expected Impact on Molecular Weight
1:1Highest possible molecular weight
1:0.98Lower molecular weight
1.02:1Lower molecular weight

Table 1: Effect of Monomer Ratio on PES Molecular Weight. A deviation from a 1:1 stoichiometry limits the degree of polymerization.

Method 2: Using an End-Capping Agent

  • Select an Appropriate End-Capping Agent: Common end-capping agents are monofunctional phenols (like p-cresol) or monochlorinated aromatic compounds.[13] The choice depends on the excess monomer at the chain ends.

  • Calculate the Amount of End-Capping Agent: The amount needed will depend on the target molecular weight. A higher concentration of the end-capping agent will lead to a lower final molecular weight.

  • Addition of End-Capping Agent: The end-capping agent can be added at the beginning of the reaction or towards the end to cap the remaining reactive groups.[8]

  • Reaction and Purification: Allow the polymerization to proceed to completion. The final polymer can be purified by precipitation in a non-solvent to remove unreacted monomers and the end-capping agent.

The molecular weight of my polyether sulfone is too high, leading to processing difficulties. How can I reduce it?

Excessively high molecular weight can lead to high melt viscosity, making the polymer difficult to process.[6] This is often a result of achieving a near-perfect 1:1 stoichiometric ratio and allowing the reaction to proceed for an extended period.

Troubleshooting High Molecular Weight:

  • Retrospective End-Capping: If the polymerization is still in progress (i.e., the reaction mixture is still hot and under an inert atmosphere), a calculated amount of a monofunctional end-capping agent can be added to the reactor to terminate the growing chains.[8]

  • Adjusting Reaction Time and Temperature: Shorter reaction times or slightly lower reaction temperatures can limit the extent of polymerization, resulting in a lower molecular weight.[14] However, this can be difficult to control precisely.

  • Deliberate Stoichiometric Imbalance in Future Syntheses: For subsequent batches, intentionally use a slight excess of one of the monomers as described in the previous section to target a lower molecular weight.[6]

Logical Flow for Troubleshooting High Molecular Weight:

G start High Molecular Weight PES Observed check_viscosity Is the polymer solution too viscous for processing? start->check_viscosity action_endcap Add a calculated amount of end-capping agent to the hot reaction mixture. check_viscosity->action_endcap Yes, during synthesis action_reproduce For the next synthesis, introduce a slight stoichiometric imbalance of monomers. check_viscosity->action_reproduce Yes, post-synthesis end Achieve Target Molecular Weight action_endcap->end action_time_temp Consider reducing reaction time or temperature in future experiments. action_reproduce->action_time_temp action_time_temp->end

Caption: Troubleshooting workflow for high molecular weight PES.

What is the role of reaction temperature and time, and how do they affect the molecular weight of polyether sulfone?

Reaction temperature and time are critical kinetic parameters that significantly influence the rate of polymerization and, consequently, the final molecular weight.

Detailed Explanation:

  • Reaction Temperature: The nucleophilic aromatic substitution reaction for PES synthesis has a significant activation energy. Therefore, a sufficiently high temperature is required to achieve a practical reaction rate. Typically, these polymerizations are carried out at temperatures between 150°C and 200°C.[15]

    • Too Low Temperature: If the temperature is too low, the polymerization will be very slow, and it may not reach a high molecular weight within a reasonable timeframe.

    • Too High Temperature: Excessively high temperatures can lead to side reactions, such as ether linkage cleavage or other degradation pathways, which can limit the molecular weight or even lead to cross-linking. It can also cause the solvent to boil if not properly controlled.

  • Reaction Time: The molecular weight of the polymer increases with reaction time as more monomer units are added to the growing chains.[14]

    • Too Short Time: Insufficient reaction time will not allow the polymerization to proceed to a high conversion, resulting in a low molecular weight.

    • Optimal Time: The reaction is typically allowed to proceed until the desired molecular weight is achieved, which is often monitored by measuring the viscosity of the reaction mixture. As the molecular weight increases, the viscosity of the solution will also increase significantly. The reaction is often stopped when the viscosity reaches a point where stirring becomes difficult or when a target viscosity is reached.

Experimental Workflow for Optimizing Temperature and Time:

G start Start PES Synthesis set_temp Set initial reaction temperature (e.g., 160°C). start->set_temp monitor_viscosity Monitor the viscosity of the reaction mixture over time. set_temp->monitor_viscosity check_viscosity Has the target viscosity been reached? monitor_viscosity->check_viscosity increase_temp If the reaction is too slow, cautiously increase the temperature (e.g., in 10°C increments). check_viscosity->increase_temp No terminate_reaction Terminate the polymerization by cooling and precipitation. check_viscosity->terminate_reaction Yes increase_temp->monitor_viscosity analyze_mw Analyze the molecular weight using GPC/SEC. terminate_reaction->analyze_mw end Optimized Conditions Achieved analyze_mw->end

Caption: Workflow for optimizing reaction temperature and time.

By carefully controlling these key parameters—monomer stoichiometry, purity, reaction conditions, and the use of end-capping agents—researchers can effectively control the molecular weight of polyether sulfone to meet the specific demands of their applications.

References

  • Agilent Technologies, Inc. Characterization of Polysulfone and Polyethersulfone with GPC/SEC.
  • Viswanathan, R., et al. Synthesis and characteristics of polyarylene ether sulfones. NASA Technical Reports Server.
  • Al-Araj, A., et al. (2023). Polysulfone Membranes: Here, There and Everywhere. Membranes, 13(1), 35.
  • CN112851942A - Preparation method of polyether sulfone. Google Patents.
  • CN110903480B - Preparation method of controllable molecular weight polysulfone. Google Patents.
  • CN117264215A - Method for synthesizing polysulfone, polyether sulfone and segmented copolymer thereof by dehydration synchronous polymerization. Google Patents.
  • Zhou, C., et al. (2010). Effect of Polyethersulfone Molecular Weight on Structure and Performance of Ultrafiltration Membranes. Industrial & Engineering Chemistry Research, 49(20), 10007-10014.
  • Pashkin, I. I., et al. (2023). Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone. Polymers, 15(9), 2199.
  • Li, Y., et al. (2018). The synthesis and characterization of a new cross-linkable copolymerization poly(arylene ether sulfone) End-Capped with Phthalonitrile. IOP Conference Series: Materials Science and Engineering, 394, 022026.
  • ResearchGate. Effect of solvents on performance of polyethersulfone ultrafiltration membranes: Investigation of metal ion separations.
  • ResearchGate. Effect of Polyethersulfone Molecular Weight on Structure and Performance of Ultrafiltration Membranes.
  • Khan, A. A., et al. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 15(23), 4589.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • ResearchGate. The effect of time and temperature of polymerization reaction on the extraction ability of the fabricated fibers.
  • Dr. Paul Lohmann GmbH & Co. KGaA. Potassium Carbonate in Biopharmaceutical Production.

Sources

Technical Support Center: Enhancing the Reactivity of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Bis(4-fluoro-3-nitrophenyl) sulfone (CAS 312-30-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you enhance the reactivity of this versatile building block and overcome common experimental challenges.

This compound, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is a highly valuable reagent in organic synthesis, material science, and pharmaceutical development.[1][2] Its structure, featuring two aromatic rings activated by both nitro (NO₂) and sulfone (SO₂) electron-withdrawing groups, makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.[1][3] The fluorine atoms serve as excellent leaving groups, enabling the construction of complex molecules, particularly poly(ether sulfone)s and other advanced polymers.[4][5]

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Part 1: Troubleshooting Common Experimental Issues

This section addresses the most frequent problems encountered during reactions involving this compound.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low conversion is a common issue that can almost always be traced back to one of four key areas: solvent, base, temperature, or reagent quality. The SNAr reaction is highly sensitive to these parameters.

Causality and Solutions:

  • Inappropriate Solvent: The SNAr mechanism involves the formation of a charged intermediate known as a Meisenheimer complex.[3][6] This intermediate must be stabilized to lower the activation energy of the reaction. Dipolar aprotic solvents are essential for this role.

    • Solution: Switch to a high-boiling point, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP). These solvents excel at solvating cations while leaving the nucleophile relatively "bare" and more reactive.[7] Avoid protic solvents like alcohols, as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[8]

  • Insufficiently Strong or Soluble Base: The role of the base is typically to deprotonate a protic nucleophile (e.g., a phenol or amine), making it more potent. If the base is too weak or does not dissolve in the reaction medium, the nucleophile will not be generated in a sufficient concentration.

    • Solution: For phenolic nucleophiles, potassium carbonate (K₂CO₃) is a standard choice. Ensure it is finely powdered and anhydrous. For even greater reactivity, especially with less acidic phenols, consider cesium carbonate (Cs₂CO₃), which has higher solubility in organic solvents. For non-protic nucleophiles or very weak C-H acids, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) may be necessary, although care must be taken to avoid side reactions.[9]

  • Inadequate Temperature: SNAr reactions on diaryl sulfones often require significant thermal energy to overcome the activation barrier, even with highly activated substrates.

    • Solution: Gradually increase the reaction temperature. Reactions are often run between 80 °C and 160 °C. Use a high-boiling solvent (like DMSO or NMP) to safely reach the required temperature. Monitor the reaction by TLC or LC-MS to check for product formation versus starting material decomposition.

  • Reagent Purity and Water Contamination: Water is detrimental. It can hydrolyze the substrate, protonate the activated nucleophile, and reduce the effectiveness of the base. The purity of the nucleophile and the sulfone itself is also critical.

    • Solution: Dry all solvents and reagents thoroughly before use. Use anhydrous grade solvents and dry bases by heating under vacuum. Recrystallize the this compound if its purity is in doubt; a common method is recrystallization from acetone and water.[10][11] Ensure your nucleophile is pure and free of contaminants that could interfere with the reaction.

Below is a logical workflow for troubleshooting low conversion:

G start Low or No Conversion Observed reagent_check 1. Verify Reagent Quality - Anhydrous Solvents? - Dry Base? - Pure Nucleophile? start->reagent_check temp_check 2. Increase Temperature - Incrementally raise to 80-160 °C - Monitor by TLC/LC-MS reagent_check->temp_check If reagents are pure fail Consult Specialist reagent_check->fail If reagents are impure base_check 3. Re-evaluate Base - Is it strong enough? - Is it soluble? - Switch K2CO3 to Cs2CO3? temp_check->base_check If conversion still low success Reaction Successful temp_check->success If conversion improves solvent_check 4. Change Solvent - Switch to higher-boiling polar aprotic (e.g., DMSO, NMP)? base_check->solvent_check If conversion still low base_check->success If conversion improves solvent_check->success If conversion improves solvent_check->fail If all else fails

Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation usually arises from the high reactivity of the substrate or instability of the reactants/products under harsh conditions (high temperature, strong base).

Common Side Reactions and Mitigation Strategies:

  • Bis-Substitution: Since the molecule has two reactive sites, reaction with more than two equivalents of a monofunctional nucleophile can lead to substitution at both fluorine atoms. This is often the desired outcome in polymerization but is a side reaction if mono-substitution is the goal.

    • Mitigation: Use a strict 1:1 stoichiometry of the sulfone to the nucleophile. Add the nucleophile slowly to the reaction mixture to avoid local high concentrations. Running the reaction at a lower temperature for a longer time can also improve selectivity for the mono-adduct.

  • Decomposition/Degradation: The nitro groups make the aromatic rings highly electron-deficient and susceptible to degradation at very high temperatures or in the presence of extremely strong bases. This can result in a complex mixture of colored impurities.

    • Mitigation: Avoid excessive temperatures (>180 °C). Use the mildest base and lowest temperature that afford a reasonable reaction rate. If possible, use a more reactive nucleophile that allows for milder conditions.

  • Reactions Involving the Nitro Group: While less common under SNAr conditions, strong reducing agents or certain nucleophiles can potentially react with the nitro groups.

    • Mitigation: Ensure your nucleophile and other reagents do not have reducing properties. For example, some sulfur nucleophiles can reduce nitro groups under certain conditions.

Part 2: Frequently Asked Questions for Reaction Optimization

This section explores the fundamental principles behind optimizing SNAr reactions with this compound.

Q1: How do I choose the optimal solvent for my reaction?

A1: The choice of solvent is critical for SNAr reactions.[12] The ideal solvent must be (1) aprotic to avoid deactivating the nucleophile, (2) highly polar to stabilize the charged Meisenheimer intermediate, and (3) have a sufficiently high boiling point to allow for necessary heating.

SolventBoiling Point (°C)Dielectric Constant (ε)Key Considerations & Use Cases
DMSO 18947Excellent choice. Superior solvating power for a wide range of salts and nucleophiles. Can be difficult to remove under vacuum.
NMP 20232Very high boiling point, good for sluggish reactions requiring high temperatures. Thermally very stable.
DMF 15337Good general-purpose solvent. Lower boiling point than DMSO/NMP, which can be an advantage for purification but limits reaction temperature.
DMAc 16538Similar to DMF but with a slightly higher boiling point. Good alternative if DMF shows reactivity issues.
Sulfolane 28543Extremely high boiling point and polarity. Used for very unreactive systems, but its high viscosity and boiling point make workup challenging.
Q2: What is the general mechanism of nucleophilic substitution on this substrate?

A2: The reaction proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[3]

  • Step 1 (Addition): The nucleophile attacks one of the carbon atoms bearing a fluorine atom. This is the rate-determining step. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate called a Meisenheimer complex.[6]

  • Step 2 (Stabilization): The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro and sulfone groups. This resonance stabilization is what makes the reaction feasible.

  • Step 3 (Elimination): The aromaticity is restored by the expulsion of the fluoride leaving group, yielding the final substituted product.

Caption: The SNAr addition-elimination mechanism.
Q3: Are there any specific safety precautions for this compound?

A3: Yes. This compound is classified as an irritant.[13][14] It can cause skin, eye, and respiratory irritation.[15][16]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Exposure: In case of skin contact, wash off immediately with plenty of water.[14] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[14]

  • Stability: The compound is stable under normal conditions but should be kept away from strong oxidizing agents.[15] Hazardous polymerization does not occur.[14]

Part 3: Detailed Experimental Protocols

This section provides step-by-step guidance for common procedures.

Q: How do I perform a typical SNAr reaction with a phenolic nucleophile?

A: Protocol: Synthesis of a Diaryl Ether Sulfone

This protocol describes the reaction between this compound and a generic phenol (Ar-OH).

Materials:

  • This compound (1.0 eq)

  • Phenol derivative (2.1 eq for bis-substitution)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a Dean-Stark trap under a nitrogen atmosphere, add this compound (1.0 eq), the phenol derivative (2.1 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add DMSO and Toluene in a ratio that allows for efficient azeotropic removal of water (e.g., 4:1 DMSO:Toluene by volume). The toluene is used to remove any trace amounts of water from the reagents and glassware.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approx. 130-140 °C). Water will be collected in the Dean-Stark trap. Continue until no more water is collected (typically 2-4 hours).

  • Reaction: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the temperature of the reaction mixture to 150-160 °C and maintain for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting sulfone indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into a beaker of acidified water (e.g., 1M HCl), which will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with deionized water until the filtrate is neutral, then wash with a small amount of methanol or ethanol to remove colored impurities.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., DMAc/ethanol or chloroform/methanol).

References

  • Acevedo, O., & Jorgensen, W. L. (2009). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Retrieved from [Link]

  • Habibi, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly, 144, 1367-1375. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • ChemBK. (2024, April 10). Sulfone, bis(4-fluoro-3-nitrophenyl). Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(48), 11251-11260. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups. Polymer Chemistry, 6, 6274-6284. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of novel fluorine-containing poly(ether sulfone)s by using chemical modification reaction. Journal of Polymer Science Part A: Polymer Chemistry, 39(12), 1978-1986. Retrieved from [Link]

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Technical Support Center: Storage and Handling of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bis(4-fluoro-3-nitrophenyl) sulfone (CAS 312-30-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. Improper storage and handling can lead to degradation, compromising the accuracy and reproducibility of your experimental results. This guide provides in-depth, evidence-based answers to common questions and troubleshooting strategies to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The ideal storage conditions for this compound are crucial for maintaining its chemical integrity. Based on manufacturer safety data sheets (SDS) and common laboratory practice, the following conditions are recommended:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[1][2] Some suppliers may indicate room temperature storage is acceptable for shorter periods, but refrigerated conditions are preferable to minimize the risk of thermal degradation.[3]

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen. This is particularly important to prevent hydrolysis from atmospheric moisture.

  • Light: Protect from light. As with many nitroaromatic compounds, there is a potential for photodegradation.[4][5][6][7] Store the container in a dark place or use an amber vial.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8] This prevents the ingress of moisture and other atmospheric contaminants.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation
Atmosphere Inert Gas (Argon, Nitrogen)Prevents hydrolysis
Light Protect from lightAvoids photodegradation
Container Tightly sealedPrevents moisture ingress
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A color change, typically to a more yellow or brownish hue from its usual white to light yellow appearance, is a common indicator of degradation.[3] The primary culprits are often:

  • Photodegradation: Exposure to UV or even ambient light can initiate photochemical reactions in nitroaromatic compounds, leading to the formation of colored byproducts.[4][6][7]

  • Hydrolysis: Reaction with ambient moisture can lead to the hydrolysis of the sulfone or displacement of the fluorine atoms, especially in the presence of any basic or acidic impurities.

  • Thermal Stress: Although aromatic sulfones are generally thermally stable, prolonged exposure to elevated temperatures can accelerate degradation processes.[9][10][11]

If you observe a significant color change, it is advisable to verify the purity of the compound before use.

Q3: Can I dissolve this compound in a solvent for long-term storage?

A3: Storing this compound in solution is generally not recommended for long-term storage. The stability of the compound can be significantly lower in solution compared to its solid, crystalline form. The choice of solvent can also influence the rate and pathway of degradation. If you must store it in solution for a short period, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent. Acetonitrile is a possible option.[2] Avoid protic solvents like water or alcohols, which can participate in nucleophilic substitution reactions.

  • Storage Conditions: If stored in solution, it should be for the shortest possible time, at a low temperature (e.g., -20°C), and protected from light.

  • Purity Check: Always re-evaluate the purity of the solution if it has been stored for any length of time.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing variability in your experimental outcomes where this compound is a key reagent, its degradation may be a contributing factor.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Assess Purity of this compound A->B C Purity Confirmed? B->C D Review Experimental Protocol (Solvent, Temperature, pH) C->D Yes E Purify Reagent (e.g., Recrystallization) C->E No G Problem Resolved D->G H Problem Persists D->H E->B F Source New Batch of Reagent E->F F->B

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Guidance:
  • Assess Purity: The first step is to confirm the purity of your starting material. Refer to the "Protocol for Purity Assessment" section below.

  • Review Experimental Protocol: If the purity is confirmed, scrutinize your experimental conditions. Are you using dry solvents? Is the reaction temperature appropriate? Are there any potential incompatibilities with other reagents?

  • Purify or Replace: If degradation is detected, you may attempt to purify the reagent. Recrystallization from a mixture of acetone and water (5:1) has been reported as a purification method.[12] Alternatively, it is often more time-efficient and reliable to source a new, high-purity batch of the compound.

Issue 2: Visible Degradation of Solid Reagent

As mentioned in the FAQs, visible changes like clumping, discoloration, or a change in texture suggest degradation.

Degradation Pathway Overview:

cluster_0 Degradation Initiators cluster_1 Degradation Pathways Light Light Photodegradation Photodegradation Light->Photodegradation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Heat Heat Thermal Decomposition Thermal Decomposition Heat->Thermal Decomposition Degraded Product\n(Colored Impurities) Degraded Product (Colored Impurities) Photodegradation->Degraded Product\n(Colored Impurities) Degraded Product\n(e.g., Hydroxylated species) Degraded Product (e.g., Hydroxylated species) Hydrolysis->Degraded Product\n(e.g., Hydroxylated species) Degraded Product\n(e.g., SO2, Phenols) Degraded Product (e.g., SO2, Phenols) Thermal Decomposition->Degraded Product\n(e.g., SO2, Phenols)

Caption: Potential degradation pathways for this compound.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be 60:40 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Best Practices for Handling and Weighing

Minimizing exposure to atmospheric moisture and light during handling is critical.

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: If possible, weigh the compound in a glove box under an inert atmosphere. If a glove box is not available, perform the weighing quickly in a well-ventilated area with low humidity.

  • Resealing: Immediately after dispensing the required amount, securely reseal the container, preferably after flushing with an inert gas.

  • Cleaning: Clean any spills promptly to avoid contamination of the work area.

By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure the reliability of your experimental data.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. (n.d.).
  • Sulfone, bis(4-fluoro-3-nitrophenyl) - ChemBK. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources - PubMed. (n.d.).
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications. (2021).
  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis | Environmental Science & Technology - ACS Publications. (n.d.).
  • This compound CAS#: 312-30-1 - ChemicalBook. (n.d.).
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  • Full article: Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane - Taylor & Francis. (n.d.).
  • Fluorescent Aromatic Polyether Sulfones: Processable, Scalable, Efficient, and Stable Polymer Emitters and Their Single-Layer Polymer Light-Emitting Diodes - MDPI. (2024).
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  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
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  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025).
  • A Comparative Guide to Analytical Methodologies for Bis(3-allyl-4-hydroxyphenyl)sulfone (CAS 41481-66-7) - Benchchem. (n.d.).
  • Diaryl Sulfone Synthesis - ChemistryViews. (2013).
  • Drugs with diaryl sulfone and catechol skeletons. - ResearchGate. (n.d.).
  • This compound 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
  • US4822916A - Preparation of diaryl sulfones - Google Patents. (n.d.).
  • Triflic Acid-Catalyzed Reaction Gives Diaryl Sulfones - ChemistryViews. (2022).
  • Diaryl sulfone | chemical compound | Britannica. (n.d.).
  • Bis-(3-allyl-4-hydroxyphenyl) sulfone decreases embryonic viability and alters hepatic mRNA expression at two distinct developmental stages in chicken embryos exposed via egg injection - PubMed. (2017).

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Navigating the Scale-Up of Bis(4-fluoro-3-nitrophenyl) Sulfone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Bis(4-fluoro-3-nitrophenyl) sulfone. As Senior Application Scientists with extensive field experience, we have compiled this comprehensive guide to assist you in transitioning this critical synthesis from the laboratory bench to the pilot plant. This resource addresses common challenges, provides in-depth troubleshooting, and offers detailed protocols to ensure a safe, efficient, and scalable process.

Section 1: Understanding the Synthesis - A Mechanistic Overview

The synthesis of this compound, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is a cornerstone for the development of advanced polymers and pharmaceutical intermediates.[1] Its molecular structure, featuring two nitro groups and a sulfone linkage, imparts unique reactivity and thermal stability.[1] The primary synthetic route involves the electrophilic nitration of 4,4'-difluorodiphenyl sulfone using a mixed acid solution of nitric acid and sulfuric acid.

The reaction mechanism proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric and sulfuric acid.[2] The electron-rich aromatic rings of the 4,4'-difluorodiphenyl sulfone then undergo electrophilic aromatic substitution, where the nitronium ion attacks the rings to form the dinitro product.

Section 2: Laboratory-Scale Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound at a laboratory scale.

Materials and Equipment:

Material/EquipmentSpecifications
4,4'-Difluorodiphenyl sulfone>98% purity
Concentrated Sulfuric Acid (H₂SO₄)98%
Concentrated Nitric Acid (HNO₃)70%
AcetoneReagent grade
Deionized Water
Round-bottom flask with magnetic stirrer
Dropping funnel
Ice bath
Thermometer
Buchner funnel and filter flask
pH paper
Rotary evaporator

Experimental Workflow:

Lab_Synthesis_Workflow A Charge 4,4'-difluorodiphenyl sulfone and H₂SO₄ to flask B Cool to 0-5 °C in an ice bath A->B D Slowly add mixed acid to the reaction mixture B->D C Prepare mixed acid (HNO₃/H₂SO₄) C->D E Maintain temperature at 0-10 °C D->E F Monitor reaction progress (TLC/HPLC) E->F G Quench reaction by pouring onto ice-water F->G H Filter the precipitated product G->H I Wash with deionized water until neutral pH H->I J Recrystallize from Acetone/Water (5:1) I->J K Dry the final product under vacuum J->K

Caption: Laboratory Synthesis Workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, add 4,4'-difluorodiphenyl sulfone and concentrated sulfuric acid.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with constant stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture to the stirred solution of 4,4'-difluorodiphenyl sulfone in sulfuric acid using a dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from a mixture of acetone and water (5:1 v/v).[3][4]

  • Drying: Dry the purified product under vacuum to a constant weight.

Section 3: Pilot Plant Scale-Up Considerations and Protocol

Scaling up the synthesis of this compound from the laboratory to a pilot plant introduces significant challenges that must be addressed to ensure safety, efficiency, and product quality.

Key Scale-Up Challenges:

ChallengeConsequenceMitigation Strategy
Heat Transfer The highly exothermic nature of the nitration reaction can lead to a thermal runaway if not properly controlled. The surface area-to-volume ratio decreases significantly at a larger scale, making heat dissipation more difficult.[5]Utilize jacketed reactors with efficient cooling systems. Employ a slower, controlled addition of the nitrating agent. Consider using a continuous flow reactor for superior heat transfer.
Mass Transfer & Mixing Inefficient mixing can lead to localized "hot spots" and non-uniform reaction conditions, resulting in the formation of impurities and reduced yield.Use reactors with appropriate agitator designs (e.g., turbine, pitched blade) to ensure good mixing. Baffles can also be installed to improve turbulence.
Reagent Addition The rate of addition of the nitrating agent is critical for controlling the reaction exotherm. What is a "slow" addition at the lab scale can be significantly different at the pilot scale.Implement a calibrated dosing pump for precise and controlled addition of the nitrating agent.
Solid Handling The product precipitates out of the reaction mixture upon quenching. Handling large volumes of a solid-liquid slurry can be challenging in a pilot plant.Use appropriately sized filtration equipment (e.g., Nutsche filter-dryer). Ensure efficient washing of the filter cake to remove residual acids.
Crystallization & Purity Achieving a consistent crystal size distribution and high purity during recrystallization can be more difficult at a larger scale.Develop a robust crystallization protocol with controlled cooling rates and agitation. Utilize in-process analytical techniques to monitor purity.

Pilot Plant Synthesis Workflow:

Pilot_Plant_Workflow S1 Thermal Hazard Analysis S2 In-Process Monitoring (Temp, pH, HPLC) A Charge 4,4'-difluorodiphenyl sulfone and H₂SO₄ to jacketed reactor B Cool reactor to 0-5 °C using chiller A->B D Controlled addition of mixed acid via dosing pump B->D C Prepare mixed acid in a separate, cooled vessel C->D E Maintain temperature at 0-10 °C with vigorous agitation D->E F Monitor reaction completion (in-process HPLC) E->F G Transfer reaction mass to a quench vessel with ice-water F->G H Filter the slurry using a Nutsche filter-dryer G->H I Wash the filter cake with deionized water H->I J Recrystallize in a dedicated crystallization vessel I->J K Dry the product in a vacuum dryer J->K

Caption: Pilot Plant Synthesis Workflow with Integrated Safety and Control.

Pilot Plant Protocol:

  • Reactor Preparation and Charging: Charge 4,4'-difluorodiphenyl sulfone and concentrated sulfuric acid into a clean, dry, glass-lined or similarly resistant jacketed reactor equipped with an appropriate agitator, temperature probes, and a pressure relief system.

  • Cooling: Circulate a cooling medium through the reactor jacket to bring the internal temperature to 0-5 °C.

  • Nitrating Mixture Preparation: In a separate, appropriately sized, and cooled vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

  • Controlled Addition: Using a calibrated dosing pump, add the nitrating mixture to the reactor at a pre-determined rate that allows the reactor's cooling system to maintain the internal temperature between 0-10 °C. Continuous monitoring of the temperature is critical.

  • Reaction and Monitoring: Maintain vigorous agitation throughout the reaction. Monitor the reaction's progress using in-process HPLC analysis to confirm the consumption of the starting material.

  • Quenching: Transfer the completed reaction mixture to a larger, agitated quench vessel containing a pre-determined amount of ice and water. The transfer should be done at a controlled rate to manage the heat of dilution.

  • Isolation and Washing: Filter the resulting slurry through a Nutsche filter-dryer. Wash the filter cake with deionized water until the washings are neutral.

  • Purification: Transfer the wet cake to a crystallization vessel. Add the appropriate amount of acetone and water (approximately 5:1 v/v) and heat to dissolve the solid.

  • Crystallization: Cool the solution under controlled conditions to induce crystallization.

  • Drying: Isolate the purified crystals by filtration and dry them in a vacuum oven until a constant weight is achieved.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs):

Q1: The reaction temperature is rising uncontrollably. What should I do?

A1: An uncontrolled temperature rise indicates a potential thermal runaway, which is a serious safety hazard.[5]

  • Immediate Action: Stop the addition of the nitrating agent immediately. Ensure the cooling system is operating at maximum capacity.

  • If Temperature Continues to Rise: Prepare to quench the reaction by transferring the reaction mixture to a large volume of ice-water. This should be done with extreme caution and as a last resort.

  • Root Cause Analysis:

    • Addition Rate: The nitrating agent was likely added too quickly.

    • Cooling Capacity: The cooling system may be insufficient for the scale of the reaction.

    • Agitation: Poor mixing can create localized hot spots.

Q2: The yield of the final product is low. What are the possible causes?

A2: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify with HPLC analysis. If necessary, increase the reaction time or slightly increase the temperature, while carefully monitoring the exotherm.

  • Side Reactions: Over-nitration or the formation of other isomers can reduce the yield of the desired product.

  • Losses During Workup: Significant product loss can occur during filtration and transfer steps, especially at a larger scale. Ensure efficient recovery from the filter and transfer lines.

Q3: My final product is not pure enough. What are the common impurities and how can I remove them?

A3: Common impurities can include:

  • Starting Material: Unreacted 4,4'-difluorodiphenyl sulfone.

  • Mono-nitrated Species: Incomplete reaction can leave mono-nitrated intermediates.

  • Isomeric Byproducts: Nitration at other positions on the aromatic rings can lead to the formation of isomers. Controlling the reaction temperature is crucial for minimizing these byproducts.

  • Residual Acids: Inadequate washing will leave residual nitric and sulfuric acids.

Troubleshooting Table:

IssuePotential CauseRecommended Solution
Product is off-color (darker than expected) Oxidation of the product or impurities. Reaction temperature may have been too high.Ensure strict temperature control during the reaction. Consider purging the reactor with an inert gas like nitrogen.
Difficult Filtration Fine particle size of the precipitate.Optimize the quenching and crystallization conditions to promote the growth of larger crystals.
Inconsistent Crystal Quality Uncontrolled crystallization process.Implement a controlled cooling profile during crystallization. Ensure consistent agitation.
Regioselectivity Issues (Isomer Formation) High reaction temperature or incorrect stoichiometry of the nitrating agent.Maintain the reaction temperature below 10 °C. Use the correct molar ratio of nitric acid to the substrate.

Section 5: Safety First - Handling Mixed Acids

The use of mixed nitric and sulfuric acids presents significant safety hazards. Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.[3][6][7][8][9]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a closed-system reactor.[3][6][7][8][9]

  • Handling: Always add acid to water, never the other way around, to avoid violent exothermic reactions. When preparing the mixed acid, add nitric acid to sulfuric acid slowly and with cooling.[8]

  • Spill Response: Have appropriate spill kits containing a neutralizer (e.g., sodium bicarbonate) readily available.[6]

  • Emergency Procedures: Ensure that all personnel are aware of the location and operation of safety showers and eyewash stations.[6][8]

Section 6: Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring the reaction and ensuring the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for monitoring the progress of the reaction, identifying impurities, and determining the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.

  • Melting Point: The melting point of this compound is a good indicator of its purity. The reported melting point is in the range of 191-194 °C.[4]

References

  • East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03). 2022. [Link]

  • Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfon
  • Carl ROTH. Safety Data Sheet: Nitric acid. [Link]

  • Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. [Link]

  • Dyno Nobel. Safety Data Sheet ssssSSherrSheetSSh. 2020. [Link]

  • SpecAU. This compound. [Link]

  • Nanomaterials Chemistry.
  • Journal of the American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. 2026.
  • ResearchGate. A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones. 2023. [Link]

  • Research Scientific. This compound >= 97.0% (HPLC). [Link]

  • PMC. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. 2025. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. 2018. [Link]

  • Google Patents. Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • Maximum Academic Press. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). 2025. [Link]

  • Google Patents. Production of 4,4'-dinitrodiphenyl sulfide.
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. 2025.
  • ResearchGate. Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU). 2025. [Link]

  • ADL Biopharma. Pilot Plants (CDO Services). [Link]

  • ResearchGate. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. 2025. [Link]

  • PMC. Bis(3-nitrophenyl) sulfone. [Link]

  • European Patent Office. PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. 2015. [Link]

  • Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids.
  • PubMed. Regioselectivity of vinyl sulfone based 1,3-dipolar cycloaddition reactions with sugar azides by computational and experimental studies. [Link]

  • Google Patents. Process for the production of 4,4'-dichlorodiphenyl sulfone.
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Technical Support Center: Catalyst Selection and Troubleshooting for Bis(4-fluoro-3-nitrophenyl) sulfone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for reactions involving Bis(4-fluoro-3-nitrophenyl) sulfone. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly activated monomer in their synthetic workflows, particularly in the synthesis of high-performance poly(arylene ether sulfone)s (PAES) and other complex molecules. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions.

The primary utility of this compound lies in its high reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1][2] The two nitro groups and the central sulfone group are powerful electron-withdrawing moieties. These groups act synergistically to dramatically lower the electron density of the aromatic rings, making the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to attack by nucleophiles.[3][4] This activation is so pronounced that fluorine, typically a poor leaving group in other substitution reactions, becomes an excellent leaving group in this context.[4][5]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during reactions with this compound. The format is designed to help you quickly identify your issue, understand the root cause, and implement a validated solution.

Question 1: My polymerization reaction shows low or no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a step-growth polymerization using this compound is a frequent issue that typically points to one of several critical reaction parameters.

  • Probable Cause A: Inactive Base or Insufficient Basicity.

    • Explanation: In polycondensation with bisphenols, a weak base, most commonly potassium carbonate (K₂CO₃), is used. Its role is not catalytic but stoichiometric; it deprotonates the bisphenol to form the highly nucleophilic phenoxide salt.[6] This deprotonation is an equilibrium process. If the base is wet or of a large particle size (low surface area), its efficiency is drastically reduced. Water will hydrolyze the phenoxide back to the less reactive phenol.

    • Solution:

      • Ensure Anhydrous Conditions: Dry the potassium carbonate in an oven at >120 °C for several hours before use and store it in a desiccator.

      • Optimize Particle Size: Use finely ground K₂CO₃ to maximize the surface area available for the reaction.

      • Azeotropic Water Removal: Before reaching the target reaction temperature, add a co-solvent like toluene or cyclohexane to the reaction mixture. Reflux this mixture using a Dean-Stark trap to azeotropically remove any residual water from the reactants and solvent.[7]

  • Probable Cause B: Reaction Temperature is Too Low.

    • Explanation: The SNAr reaction for PAES synthesis requires significant thermal energy to overcome the activation barrier, even with a highly activated substrate. The target temperature ensures the reaction proceeds at a reasonable rate and that the resulting polymer remains in solution.[8]

    • Solution: Ensure your reaction temperature is within the optimal range for your specific solvent system, typically between 180-220 °C for solvents like N-Methyl-2-pyrrolidone (NMP) or Sulfolane.[9][10]

  • Probable Cause C: Incorrect Solvent Choice.

    • Explanation: The solvent must be a polar aprotic solvent capable of dissolving the monomers and the growing polymer chain.[11] It also needs a high boiling point to accommodate the required reaction temperatures. Protic solvents (like alcohols) will interfere with the nucleophile.

    • Solution: Use high-purity, anhydrous grades of NMP, Sulfolane, or Dimethyl Sulfoxide (DMSO).

Question 2: The final polymer has a low molecular weight and is brittle. Why did this happen?

Answer:

Achieving a high molecular weight is essential for desirable mechanical properties in polymers.[12] Low molecular weight is almost always a result of a deviation from ideal step-growth polymerization conditions.

  • Probable Cause A: Inaccurate Monomer Stoichiometry.

    • Explanation: Step-growth polymerization is exquisitely sensitive to the stoichiometry of the reacting monomers. According to the Carothers equation, a high degree of polymerization is only achievable when the molar ratio of the two functional groups (in this case, the phenol -OH and the aryl-F) is as close to 1:1 as possible. Any deviation leads to one monomer being consumed completely while the other remains, effectively capping all polymer chains.

    • Solution:

      • High-Purity Monomers: Use monomers of the highest possible purity (>99.5%). Impurities can throw off your molar calculations.

      • Accurate Weighing: Use a 4- or 5-place analytical balance for weighing your monomers.

      • Purity Confirmation: If you suspect monomer impurity, consider recrystallizing the this compound from a mixture of acetone and water.[13]

  • Probable Cause B: Premature Chain Termination.

    • Explanation: Monofunctional impurities in your monomers or solvent can act as chain terminators. For example, a small amount of phenol (a monofunctional nucleophile) will cap a growing chain, preventing further polymerization at that end. Similarly, oxygen can cause oxidative side reactions that destroy reactive end groups.

    • Solution:

      • Purify Monomers: As above, ensure the purity of both the sulfone monomer and the bisphenol comonomer.

      • Maintain Inert Atmosphere: Conduct the entire reaction, including charging the flask and the polymerization itself, under a constant positive pressure of an inert gas like Nitrogen or Argon to prevent oxidation.

Question 3: My final product is dark brown or black instead of the expected light yellow. What causes this discoloration?

Answer:

Product color is a key indicator of purity and the presence of side reactions.

  • Probable Cause A: Oxidative Side Reactions.

    • Explanation: The high temperatures required for polymerization can promote the oxidation of the electron-rich phenoxide intermediates or other species in the reaction mixture, leading to the formation of highly conjugated, colored byproducts.

    • Solution: A rigorous inert atmosphere is non-negotiable. Ensure your system is leak-free and maintain a gentle, positive pressure of N₂ or Ar throughout the entire heating and reaction process.

  • Probable Cause B: Side Reactions of the Nitro Groups.

    • Explanation: While the nitro groups are essential for activating the aromatic ring, they can undergo undesired side reactions at very high temperatures or in the presence of certain nucleophiles, leading to colored impurities.

    • Solution: Carefully control the reaction temperature. Avoid "hot spots" in the reaction vessel by using efficient mechanical stirring and a well-controlled heating mantle. Do not exceed the recommended temperature for your specific monomer system.

Experimental Protocols & Data

Typical Protocol for Poly(arylene ether sulfone) Synthesis

This protocol describes a typical lab-scale synthesis using this compound and Bisphenol A.

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical overhead stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen/argon inlet.

  • Charging Reactants: To the flask, add Bisphenol A (e.g., 2.283 g, 10.00 mmol), this compound (3.442 g, 10.00 mmol), and finely powdered, anhydrous potassium carbonate (1.520 g, 11.00 mmol, 10% molar excess).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) (e.g., 50 mL) and toluene (25 mL) as an azeotroping agent.

  • Water Removal: Heat the mixture to 140-150 °C with vigorous stirring. Toluene will begin to reflux and collect in the Dean-Stark trap, effectively removing water. Continue this for 2-4 hours until no more water is collected.

  • Polymerization: After water removal, drain the toluene from the trap and slowly increase the temperature of the reaction mixture to 190 °C.

  • Monitoring: The viscosity of the solution will increase significantly as the polymer chains grow. Maintain the reaction at 190 °C for 8-12 hours.

  • Workup: Cool the viscous solution to room temperature and dilute it with additional NMP. Precipitate the polymer by slowly pouring the solution into a large excess of stirring methanol or water.

  • Purification: Filter the fibrous polymer precipitate, wash it extensively with hot water and methanol to remove residual salts and solvent, and dry it in a vacuum oven at 100 °C until a constant weight is achieved.

Table 1: Influence of Reaction Parameters on Polymer Properties
ParameterCondition ACondition BExpected OutcomeRationale
Monomer Ratio (Sulfone:Bisphenol) 1:1.051:1.00B: Higher MWPrecise stoichiometry is required for high polymer growth as per the Carothers equation.
Base Anhydrous K₂CO₃Hydrated K₂CO₃A: PolymerizationWater inhibits the formation of the necessary phenoxide nucleophile.
Atmosphere NitrogenAirA: Light Yellow PolymerAn inert atmosphere prevents oxidative side reactions that cause discoloration and chain termination.
Temperature 160 °C190 °CB: Higher Conversion & MWSufficient thermal energy is needed to overcome the SNAr activation barrier.

Diagrams: Mechanisms and Workflows

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The diagram below illustrates the accepted two-step addition-elimination mechanism for the SNAr reaction, highlighting the formation of the resonance-stabilized Meisenheimer complex.

Note: The DOT script above is a template. For actual rendering, image files of the chemical structures would be needed.

Caption: SNAr Mechanism for this compound.

Troubleshooting Workflow for Low Polymer Molecular Weight

This workflow provides a logical sequence of checks to diagnose issues with achieving high molecular weight.

Troubleshooting_Workflow start Problem: Low Molecular Weight check_stoich Verify Monomer Stoichiometry (Molar Ratio = 1.00?) start->check_stoich check_purity Assess Monomer Purity (>99.5%?) check_stoich->check_purity Yes solution_stoich Solution: Re-weigh accurately using high purity monomers. check_stoich->solution_stoich No check_water Confirm Anhydrous Conditions (Azeotropic Distillation Done?) check_purity->check_water Yes solution_purity Solution: Recrystallize monomers before use. check_purity->solution_purity No check_atmosphere Check Inert Atmosphere (System is N₂/Ar Purged?) check_water->check_atmosphere Yes solution_water Solution: Use anhydrous base/solvent & perform azeotropic removal. check_water->solution_water No check_time_temp Review Reaction Time & Temp (e.g., 190°C, >8h?) check_atmosphere->check_time_temp Yes solution_atmosphere Solution: Ensure a leak-free system with positive inert gas flow. check_atmosphere->solution_atmosphere No solution_time_temp Solution: Increase reaction time or confirm temperature accuracy. check_time_temp->solution_time_temp No

Caption: Decision workflow for troubleshooting low molecular weight in polymerization.

Frequently Asked Questions (FAQs)

Q: What is the role of a phase transfer catalyst (PTC) in these reactions? A: A PTC, such as a quaternary ammonium salt, can be beneficial in solid-liquid or biphasic SNAr reactions. It works by forming an ion pair with the phenoxide anion, transporting it from the solid phase (e.g., K₂CO₃ surface) or an aqueous phase into the organic phase where the sulfone monomer is dissolved. This increases the effective concentration and reactivity of the nucleophile, sometimes allowing for lower reaction temperatures.[14][15]

Q: Can I use other bases besides potassium carbonate? A: Yes, but with caution. Stronger bases like sodium hydroxide can also be used, but they increase the risk of side reactions, including hydrolysis of the sulfone monomer or the polymer backbone at high temperatures. Weaker bases than K₂CO₃ may not be strong enough to efficiently generate the phenoxide nucleophile. K₂CO₃ offers a good balance of reactivity and selectivity, which is why it is the most commonly used base for PAES synthesis.[9]

Q: Why is fluorine the leaving group instead of the nitro group? A: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[4] The stability of this intermediate and the energy of the transition state leading to it are key. The high electronegativity of fluorine strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the ipso-carbon more electrophilic and lowering the activation energy for the attack. The C-F bond is broken in the second, fast step of the reaction. While nitro groups can also be displaced, the C-F bond is typically more activated for displacement in this specific substrate structure.

Q: How can I best purify the this compound monomer before use? A: A common and effective method is recrystallization. The monomer can be dissolved in a suitable solvent like acetone at an elevated temperature, followed by the gradual addition of a non-solvent like water until turbidity is observed. Slow cooling will then yield purified crystals, which can be isolated by filtration.[13]

References

  • Karthik, V., et al. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. Retrieved from [Link]

  • Kim, H. J., et al. (2013). Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. Scientific.Net. Retrieved from [Link]

  • White, A. P., et al. (2024). Metallomimetic C-F Activation Catalysis by Simple Phosphines. White Rose Research Online. Retrieved from [Link]

  • Wang, Z., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Retrieved from [Link]

  • Karthik, V., et al. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. Retrieved from [Link]

  • Lim, Y., et al. (2014). Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Retrieved from [Link]

  • Semsarzadeh, M. A., & Ghalei, B. (2013). Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN120329546A - Polyethersulfone and preparation method thereof.
  • ResearchGate. (n.d.). Polyether Sulfones. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

  • Cui, B., et al. (2019). Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives. National Institutes of Health. Retrieved from [Link]

  • UD-BUilding. (n.d.). The Ultimate Guide to Polyethersulfone (PES): A High-Temperature Polymer Powerhouse. Retrieved from [Link]

  • Greb, L. (2018). Main-Group Lewis Acids for C–F Bond Activation. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(Arylene Ether Sulfone)s. Retrieved from [Link]

  • Leitch, J. A., & Procter, D. J. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. RSC Publishing. Retrieved from [Link]

  • Aniano-ilao, M. N. (1993). Poly(arylene Ether Sulfones): Synthesis, Modifications and Application. LSU Scholarly Repository. Retrieved from [Link]

  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved from [Link]

  • Kim, J., et al. (2019). Synthesis and self-assembly of partially sulfonated poly(arylene ether sulfone)s and their role in the formation of Cu2S nanowires. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(arylene ether sulfone) copolymers. Retrieved from [Link]

  • DeRoy, P., et al. (2007). Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes. Semantic Scholar. Retrieved from [Link]

  • Lee, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Institutes of Health. Retrieved from [Link]

  • Polymer Science Learning Center. (n.d.). Poly(ether sulfones). Retrieved from [Link]

  • DeRoy, P., et al. (2007). Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes. PubMed. Retrieved from [Link]

  • SpecAU. (n.d.). This compound. Retrieved from [Link]

  • Al-Hakami, S. M., et al. (2021). Modified polyether-sulfone membrane: a mini review. National Institutes of Health. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Grilc, M., et al. (2022). Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US20200047170A1 - Catalyst system and process for producing bisphenol-a.
  • Google Patents. (n.d.). KR20150031151A - Method for preparing polyethersulfone.
  • Aricò, F., et al. (2021). Catechol-based macrocyclic aromatic ether-sulfones: Synthesis, characterization and ring-opening polymerization. CentAUR. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]

  • ChemistryViews. (2021). Base-Mediated Radical Borylation of Alkyl Sulfones. Retrieved from [Link]

  • Egloff, C., et al. (2018). Bis-(3-allyl-4-hydroxyphenyl) sulfone decreases embryonic viability and alters hepatic mRNA expression at two distinct developmental stages in chicken embryos exposed via egg injection. PubMed. Retrieved from [Link]

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Characterization issues with Bis(4-fluoro-3-nitrophenyl) sulfone-based polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(4-fluoro-3-nitrophenyl) sulfone and the resulting poly(arylene ether sulfone)s (PAES). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and characterization of these high-performance polymers. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles to empower you to overcome experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the monomer and its polymers.

Q1: What makes this compound a useful monomer for polymer synthesis?

A1: this compound is a highly activated aromatic monomer used in nucleophilic aromatic substitution (SNAr) polycondensation reactions. The key features are:

  • Two Reaction Sites: It possesses two fluorine atoms that can be displaced by nucleophiles (typically phenoxides from bisphenol monomers).

  • Electron-Withdrawing Groups: The sulfone (-SO₂-) and nitro (-NO₂) groups are powerful electron-withdrawing groups. They are positioned ortho and para to the fluorine atoms, which strongly activates the aromatic ring for nucleophilic attack. This activation allows polymerization to proceed under relatively mild conditions.

  • High-Performance Polymers: The resulting poly(arylene ether sulfone)s are known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The nitro groups also provide a site for further chemical modification, such as reduction to amines, to tailor polymer properties.

Q2: What are the primary safety considerations when working with this compound?

A2: Standard laboratory safety protocols should be strictly followed. The monomer is a stable solid, but fine powders can be an inhalation hazard. The primary concerns arise during polymerization:

  • Solvents: High-boiling point aprotic polar solvents like N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are typically used. These solvents have their own specific handling requirements and potential health effects.

  • Reagents: Anhydrous potassium carbonate (K₂CO₃) is often used as a base to form the phenoxide in situ. It is a desiccant and irritant.

  • Reaction Conditions: Reactions are often run at elevated temperatures (150-190°C). Appropriate precautions for high-temperature reactions are necessary.

Q3: My synthesized polymer has poor solubility. Is this normal?

A3: Yes, this can be a common issue. Poly(arylene ether sulfone)s are rigid-chain polymers and can have limited solubility, especially at high molecular weights.

  • Expected Solubility: They are typically soluble in polar aprotic solvents like DMAc, NMP, DMSO, and sometimes in solvents like chloroform or tetrahydrofuran (THF), depending on the specific comonomer used.

  • Causes of Insolubility: Extremely high molecular weight, unintended cross-linking side reactions, or a high degree of crystallinity can lead to insolubility. Troubleshooting often involves re-evaluating polymerization time, temperature, and monomer stoichiometry.

Section 2: Troubleshooting Guides for Polymer Characterization

This section provides detailed, cause-and-effect troubleshooting for common analytical challenges.

Gel Permeation Chromatography (GPC/SEC) Issues

GPC is essential for determining molecular weight (Mn, Mw) and polydispersity index (PDI).[3][4] However, high-performance polymers like PAES can present unique challenges.

Problem: My GPC chromatogram shows a distorted, broad, or multimodal peak distribution.

Potential CauseScientific ExplanationRecommended Solution
Polymer Aggregation The rigid backbone and polar sulfone groups can lead to intermolecular associations in the GPC eluent, causing aggregates to elute earlier (appearing as a high molecular weight shoulder or peak).Add a small amount of salt (e.g., 0.05 M LiBr) to the mobile phase (e.g., DMAc or NMP) to disrupt these polar interactions. Ensure the polymer is fully dissolved before injection, which may require gentle heating and extended sonication.
Column Interaction The polymer may be adsorbing to the stationary phase of the GPC column (typically polystyrene-divinylbenzene), leading to peak tailing and artificially high retention times.Switch to a more polar mobile phase or a column set designed for high-performance polymers. Ensure the solvent used for sample dissolution is the same as the mobile phase to avoid solvent mismatch effects.[5]
Incomplete Reaction / Bimodal Distribution If the polymerization did not go to completion or if there was a loss of stoichiometry (e.g., due to impure monomers or side reactions), a significant amount of low molecular weight oligomers may be present, resulting in a bimodal distribution.Review the synthesis protocol. Ensure monomers are pure and dry. Confirm accurate stoichiometry. Check reaction time and temperature to ensure high conversion.
Cross-Contamination Residuals from previous analyses can leach from the system, causing ghost peaks or baseline instability. This is especially true when switching between different solvent systems (e.g., from aqueous to organic).[6]Thoroughly flush the GPC system, including the injector and columns, with a strong, compatible solvent before running your samples. Dedicate specific column sets to specific polymer classes and solvents if possible.

Troubleshooting Workflow for GPC Analysis

The following diagram outlines a decision-making process for troubleshooting common GPC issues with PAES polymers.

GPC_Troubleshooting start Start: Distorted GPC Peak q1 Is there a high MW shoulder or fronting? start->q1 sol1 Potential Aggregation - Add salt (LiBr) to mobile phase - Ensure complete dissolution q1->sol1 Yes q2 Is there significant peak tailing? q1->q2 No end_node Re-analyze Sample sol1->end_node sol2 Potential Column Adsorption - Use more polar mobile phase - Check for solvent mismatch q2->sol2 Yes q3 Is the peak bimodal with a large low MW fraction? q2->q3 No sol2->end_node sol3 Incomplete Polymerization - Verify monomer purity - Check stoichiometry & conditions q3->sol3 Yes q3->end_node No, consult instrument specialist sol3->end_node Polymer_Workflow synthesis Step 1: Polymerization (Monomer + Bisphenol + K₂CO₃ in NMP) dissolve Step 2: Dissolve Crude Product in NMP/DMAc synthesis->dissolve precipitate Step 3: Precipitate in Methanol/Water dissolve->precipitate filtrate Step 4: Filter and Wash Polymer precipitate->filtrate dry Step 5: Dry under Vacuum at 120°C filtrate->dry characterize Step 6: Characterization (GPC, NMR, TGA) dry->characterize

Caption: General workflow from synthesis to characterization.

References

  • Vertex AI Search. (2025). High Temperature GPC versus Ambient GPC: Choosing the Right System for Your Polymer Analysis.
  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice.
  • Salahshouri, Z., Mehdipour-Ataei, S., Babanzadeh, S., & Mohammadi, M. (n.d.). Preparation and characterization of new types of sulfonated poly(ether sulfide sulfone) for application in fuel cell. Taylor & Francis Online.
  • ResearchGate. (n.d.). Characterization of Multiblock Sulfonated Poly(Arylene Ether Sulfone) as Proton Exchange Membranes.
  • ResolveMass Laboratories Inc. (2025). When to Use GPC Analysis for Your Polymer Project.
  • Separation Science. (n.d.). Trends and Applications in GPC Polymer Analysis.
  • Meehan, E., Saunders, G., & Tribe, K. (2014). High Performance GPC Analysis for Reliable Polymer Characterization.
  • ResearchGate. (n.d.). Synthesis and characterization of sulfonated poly (arylene ether sulfone) copolymers via direct copolymerization.
  • ResearchGate. (n.d.). Comparison of thermal degradation characteristics of poly(arylene sulfone)s using thermogravimetric analysis/mass spectrometry.
  • Semantic Scholar. (2001). Comparison of thermal degradation characteristics of poly(arylene sulfone)s using thermogravimetric analysis/mass spectrometry.
  • Dattilo, S., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers (Basel).
  • Komber, H., Chakraborty, S., Voit, B., & Banerjee, S. (2012). Degree of sulfonation and microstructure of post-sulfonated polyethersulfone studied by NMR spectroscopy. Polymer, 53(8), 1624-1631.
  • ResearchGate. (n.d.). F1−4 and S1−4 polymer structures (NMR in the Supporting Information).

Sources

Validation & Comparative

A Comparative Guide to Bis(4-fluoro-3-nitrophenyl) sulfone and Bis(4-chlorophenyl) sulfone in Polymerization for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the selection of monomers is a critical decision that dictates the final properties and performance of a polymer. This guide provides an in-depth technical comparison of two key monomers used in the synthesis of high-performance poly(ether sulfone)s (PES): Bis(4-fluoro-3-nitrophenyl) sulfone and Bis(4-chlorophenyl) sulfone. We will delve into their reactivity, the nuances of their polymerization processes, and the characteristics of the resulting polymers, supported by experimental data and established chemical principles.

At a Glance: Key Structural and Reactivity Differences

The primary distinction between this compound and Bis(4-chlorophenyl) sulfone lies in the activating groups on the aromatic rings. The former possesses both a fluorine atom and a nitro group, while the latter has a chlorine atom. These substituents have a profound impact on the susceptibility of the monomers to nucleophilic aromatic substitution (SNAr), the fundamental reaction mechanism driving the polymerization process.

FeatureThis compoundBis(4-chlorophenyl) sulfone
Leaving Group FluorineChlorine
Activating Group Nitro group (-NO₂)None (beyond the sulfone group)
Reactivity in SNAr Very HighModerate
Typical Polymerization Temp. LowerHigher

Table 1: High-Level Comparison of the Two Sulfone Monomers

The Decisive Role of Activating Groups in Polymerization Kinetics

The polymerization to form poly(ether sulfone)s is a step-growth polycondensation reaction. The rate of this reaction is largely governed by the electrophilicity of the carbon atom attached to the halogen leaving group.

This compound benefits from the powerful electron-withdrawing nature of the nitro group (-NO₂) positioned ortho to the fluorine leaving group. This nitro group, along with the sulfone bridge, significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack by a phenoxide co-monomer.[1][2] The fluorine atom, being a better leaving group than chlorine in SNAr reactions due to its higher electronegativity which stabilizes the transition state, further accelerates the reaction.[3]

In contrast, Bis(4-chlorophenyl) sulfone relies solely on the electron-withdrawing effect of the sulfone group to activate the aromatic ring for nucleophilic substitution. While effective, this activation is less potent than the combined effect of a nitro and a sulfone group. Consequently, polymerization with Bis(4-chlorophenyl) sulfone typically requires more forcing conditions, such as higher temperatures, to achieve a comparable reaction rate and high molecular weight polymer.[4][5]

Comparative Polymer Properties: A Look at the Experimental Data

PropertyPolymer from this compound (Expected)Polymer from Bis(4-chlorophenyl) sulfone (Typical Values)
Glass Transition Temp. (Tg) Potentially higher due to polar nitro groups~185-220 °C[6]
Thermal Decomposition Temp. (Td) High, but the nitro group may be a point of thermal instability>500 °C[4]
Molecular Weight (Mw) High molecular weights are readily achievableHigh molecular weights are achievable, may require more stringent conditions
Chemical Resistance Good, characteristic of PES family[7]Excellent resistance to acids, bases, and hydrolysis[3][7]
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)Soluble in polar aprotic solvents

Table 2: Comparison of Expected and Typical Properties of Resulting Poly(ether sulfone)s

The presence of the polar nitro groups in polymers derived from this compound could lead to increased interchain interactions, potentially resulting in a higher glass transition temperature (Tg). However, the nitro group itself might represent a site of lower thermal stability compared to the highly stable ether and sulfone linkages. Polymers derived from Bis(4-chlorophenyl) sulfone are well-characterized for their exceptional thermal stability and chemical resistance, making them a benchmark in high-performance applications.[3][8][9]

Experimental Protocol: Synthesis of Poly(ether sulfone)

This section outlines a general, self-validating protocol for the synthesis of poly(ether sulfone) via nucleophilic aromatic substitution. The key variables to adjust based on the chosen sulfone monomer are the reaction temperature and time.

Materials:

  • This compound OR Bis(4-chlorophenyl) sulfone

  • A suitable bisphenol (e.g., Bisphenol A)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Charging of Reactants: The flask is charged with the bisphenol, an equimolar amount of the sulfone monomer, and a slight excess (e.g., 1.1 equivalents) of anhydrous potassium carbonate.

  • Solvent Addition: Anhydrous NMP or DMAc is added to dissolve the reactants, followed by the addition of toluene to act as an azeotropic agent for water removal.

  • Azeotropic Dehydration: The reaction mixture is heated to reflux (typically 140-160°C) under a nitrogen atmosphere. The water generated from the reaction of the bisphenol with potassium carbonate is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is crucial for achieving a high molecular weight polymer.

  • Polymerization: After complete water removal, the toluene is distilled off, and the reaction temperature is raised to the target polymerization temperature.

    • For This compound , a temperature range of 160-180°C is typically sufficient.

    • For Bis(4-chlorophenyl) sulfone , a higher temperature range of 180-200°C is generally required.

  • Monitoring the Reaction: The progress of the polymerization is monitored by the significant increase in the viscosity of the reaction mixture.

  • Precipitation and Purification: Once the desired viscosity is achieved, the reaction mixture is cooled, diluted with additional solvent if necessary, and then slowly poured into a non-solvent such as methanol or a methanol/water mixture with vigorous stirring to precipitate the polymer.

  • Washing and Drying: The precipitated polymer is filtered, washed extensively with deionized water to remove inorganic salts and residual solvent, and then dried in a vacuum oven at an elevated temperature (e.g., 120°C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water can react with the phenoxide intermediate, terminating the polymer chain growth and limiting the final molecular weight.

  • Inert Atmosphere: A nitrogen atmosphere prevents oxidation of the reactants and the resulting polymer at high temperatures.

  • Excess Potassium Carbonate: A slight excess of the base ensures the complete conversion of the bisphenol to its more nucleophilic bisphenoxide form.

  • Azeotropic Removal of Water: This is a critical step to drive the equilibrium of the phenoxide formation towards the product side, which is essential for achieving high molecular weight polymers.

Visualizing the Polymerization Mechanisms

The following diagrams, generated using Graphviz, illustrate the nucleophilic aromatic substitution mechanisms for both monomers.

G cluster_0 Polymerization with this compound cluster_1 Polymerization with Bis(4-chlorophenyl) sulfone A This compound + Bisphenoxide B Meisenheimer Complex (stabilized by -NO2 and -SO2) A->B Nucleophilic Attack C Poly(ether sulfone) + Fluoride ion B->C Loss of Fluoride D Bis(4-chlorophenyl) sulfone + Bisphenoxide E Meisenheimer Complex (stabilized by -SO2) D->E Nucleophilic Attack F Poly(ether sulfone) + Chloride ion E->F Loss of Chloride

Caption: SNAr polymerization mechanisms.

Conclusion and Future Outlook

Both this compound and Bis(4-chlorophenyl) sulfone are valuable monomers for the synthesis of high-performance poly(ether sulfone)s. The choice between them depends on the desired balance of reactivity, processing conditions, and final polymer properties.

  • This compound offers the advantage of higher reactivity, allowing for polymerization under milder conditions. The resulting polymer is expected to have high thermal stability, with the potential for unique properties imparted by the nitro group, which could also serve as a site for post-polymerization modification.

  • Bis(4-chlorophenyl) sulfone is a well-established and widely used monomer that yields polymers with excellent thermal and chemical stability. While it requires more forcing polymerization conditions, the resulting polysulfones have a long track record of reliable performance in demanding applications.

Future research could focus on a direct, controlled comparison of these two monomers in polymerization reactions to precisely quantify the differences in their kinetics and the properties of the resulting polymers. Such studies would provide invaluable data for the rational design of next-generation high-performance materials.

References

  • Brönsted, J. N., & Pedersen, K. (1924). Die katalytische Zersetzung des Nitramids und ihre physikalisch-chemische Bedeutung. Zeitschrift für physikalische Chemie, 108(1), 185-235.
  • Camacho, M. E., et al. (2016). Quinazolinones, Quinazolinthiones, and Quinazolinimines as Nitric Oxide Synthase Inhibitors: Synthetic Study and Biological Evaluation. Archiv der Pharmazie, 349(8), 638-650.
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  • Plastics Today. (2007, May 31). The Materials Analyst, Part 86: Telling sulfone polymers apart. Retrieved from [Link]

  • MDPI. (2022). Investigation of the Properties of Polyphenylene Sulfone Blends. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. Retrieved from [Link]

  • Polymer Science Learning Center. (n.d.). Poly(ether sulfones). Retrieved from [Link]

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  • ResearchGate. (n.d.). Sulfonation degree, glass transition temperature (T g ) and intrinsic... Retrieved from [Link]

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A Senior Application Scientist's Guide to Sulfone Polymers: A Comparative Analysis of Monomer Influence on Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and advanced materials, the selection of a polymer is a critical decision dictated by the nuanced demands of the application. High-performance sulfone polymers, a class of amorphous thermoplastics, are renowned for their exceptional thermal stability, mechanical robustness, and chemical resilience.[1][2] However, not all sulfone polymers are created equal. The specific monomer building blocks used in their synthesis impart distinct and crucial differences in their final properties.

This guide provides an in-depth comparison of the three primary commercial sulfone polymers: Polysulfone (PSU), Polyethersulfone (PES), and Polyphenylsulfone (PPSU). We will explore how the subtle variations in their monomer structures translate to significant performance differences, providing the experimental data and protocols necessary to make an informed selection for your research and development needs.

The Core of Performance: Unpacking the Sulfone Monomer Structures

The remarkable properties of sulfone polymers stem from the diphenyl sulfone group within their backbone. This rigid, highly polar group is the source of their high strength and thermal stability.[3][4] The differences between PSU, PES, and PPSU arise from the other monomer units copolymerized with 4,4'-dichlorodiphenyl sulfone.[5]

G cluster_PSU Polysulfone (PSU) cluster_PES Polyethersulfone (PES) cluster_PPSU Polyphenylsulfone (PPSU) PSU_Monomer Bisphenol A PSU_Structure Contains Isopropylidene Linkage PSU_Monomer->PSU_Structure yields PES_Monomer Dichlorodiphenyl Sulfone (self-condensation or with dihydroxydiphenyl sulfone) PES_Structure No Isopropylidene Linkage; Only Ether and Sulfone PES_Monomer->PES_Structure yields PPSU_Monomer 4,4'-Biphenol PPSU_Structure Contains Biphenyl Linkage PPSU_Monomer->PPSU_Structure yields

  • Polysulfone (PSU): Synthesized from bisphenol A and 4,4'-dichlorodiphenyl sulfone, PSU is characterized by the flexible isopropylidene [—C(CH₃)₂—] group in its backbone.[5] This linkage enhances melt processability but is also a weak point concerning thermal and oxidative stability compared to its counterparts.[6] The non-polar methyl groups also contribute to lower moisture absorption.[5]

  • Polyethersulfone (PES): The structure of PES is notable for the absence of the isopropylidene group. Its backbone consists solely of ether and sulfone linkages. This results in improved thermal resistance and oxidative stability compared to PSU.[5][6]

  • Polyphenylsulfone (PPSU): PPSU replaces bisphenol A with 4,4'-biphenol.[5] The resulting biphenyl group in the polymer chain significantly increases rigidity and, consequently, imparts the highest heat resistance and impact strength of the three.[3]

These fundamental structural variations are directly responsible for the differences in thermal, mechanical, and chemical properties detailed in the following sections.

Comparative Performance Analysis: Experimental Data

The choice between PSU, PES, and PPSU often comes down to a trade-off between processability, thermal performance, and chemical resistance. The following tables summarize key experimental data to guide this selection process.

Table 1: Thermal & Mechanical Properties
PropertyPolysulfone (PSU)Polyethersulfone (PES)Polyphenylsulfone (PPSU)ASTM Test Method
Glass Transition Temp. (Tg) 185-190 °C220-225 °C220 °CD3418
Heat Deflection Temp. (HDT) @ 1.82 MPa 174 °C[1]200-204 °C[1][7]207-210 °C[1][8]D648
Tensile Strength @ Yield 70 MPa84 MPa70-80 MPa[4]D638
Tensile Modulus 2.4 GPa2.6 GPa[8]2.3 GPa[4]D638
Flexural Modulus 2.7 GPa2.6 GPa[8]2.3 GPa[4]D790
Notched Izod Impact Strength 69 J/m50-91 J/m[8]690 J/m (Superior)[4]D256

Analysis: The data clearly illustrates the structure-property relationship. The absence of the isopropylidene group gives PES a significant boost in thermal resistance (Tg and HDT) over PSU.[9] PPSU, with its rigid biphenyl unit, matches the high thermal performance of PES but delivers vastly superior impact strength, making it the toughest of the three.[10][11] PSU, while having the lowest thermal resistance, offers a good balance of properties and is often the most cost-effective.[7]

Table 2: Hydrolytic Stability & Chemical Resistance
Property / Reagent ClassPolysulfone (PSU)Polyethersulfone (PES)Polyphenylsulfone (PPSU)
Water Absorption, 24 hr 0.22%0.61%[9]0.3-0.44%[3][8]
Hydrolytic Stability (Steam) ExcellentLimited[9]Exceptional[12]
Aqueous Acids & Bases Excellent[13]Excellent[7]Excellent[14]
Aliphatic Hydrocarbons Excellent[13]GoodExcellent[7]
Aromatic & Chlorinated Hydrocarbons Poor (attacked)[13]Poor (attacked)Fair to Poor (attacked)[7]
Ketones & Esters Poor (attacked)Poor (attacked)Poor (attacked)
Alcohols Good[13]GoodGood[7]

Analysis: All sulfone polymers exhibit good resistance to aqueous systems, acids, and bases.[13] However, their performance diverges significantly in terms of hydrolytic stability. PSU is known for its excellent resistance to steam sterilization.[9] PPSU demonstrates even greater resilience, withstanding over 1,000 steam sterilization cycles with minimal property loss, making it a premier choice for reusable medical devices.[10][12] PES, conversely, has limited resistance to hot water and steam, which can act as a stress-cracking agent.[9] PES also absorbs significantly more moisture than PSU.[9] The primary chemical vulnerability for all three is their susceptibility to attack by polar organic solvents like ketones and aromatic or chlorinated hydrocarbons.[7][13]

Experimental Protocols: A Foundation for Self-Validating Research

To ensure the trustworthiness and reproducibility of your findings, adhering to standardized experimental protocols is paramount. Below are detailed, step-by-step methodologies for the synthesis and key characterization techniques for sulfone polymers.

Workflow for Sulfone Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers 1. Monomer Selection (e.g., Bisphenol A, DCDPS) Salt_Formation 2. Salt Formation (Base Catalyst, e.g., K₂CO₃) Monomers->Salt_Formation Polycondensation 3. Polycondensation (High Temp, Inert Atm.) Salt_Formation->Polycondensation Precipitation 4. Precipitation & Purification (e.g., in Methanol/Water) Polycondensation->Precipitation Drying 5. Drying (Vacuum Oven) Precipitation->Drying DSC DSC Analysis (Determine Tg) Drying->DSC TGA TGA Analysis (Assess Thermal Stability) Drying->TGA Tensile Tensile Testing (ASTM D638) Drying->Tensile Chemical Chemical Resistance (Immersion Testing) Drying->Chemical

Protocol 1: General Synthesis of Polysulfone (PSU) via Polycondensation

This protocol describes a typical laboratory-scale synthesis via nucleophilic aromatic substitution polycondensation.[15]

  • Rationale: This method is widely used due to its efficiency in producing high molecular weight polymers. The reaction proceeds by converting the bisphenol to its more nucleophilic salt form, which then displaces the chlorine atoms on the electron-deficient dichlorodiphenyl sulfone monomer.[16]

  • Materials & Equipment:

    • 4,4'-dichlorodiphenyl sulfone (DCDPS)

    • Bisphenol A (BPA)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylacetamide (DMAc), anhydrous

    • Toluene

    • Methanol

    • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser.

    • Heating mantle with temperature controller.

  • Step-by-Step Procedure:

    • Reactant Charging: To the flask, add equimolar amounts of DCDPS and BPA, and a slight excess (approx. 1.2 eq) of K₂CO₃.[15]

    • Solvent Addition: Add DMAc and toluene (e.g., a 40:60 v/v mixture) to the flask to dissolve the reactants.[15] The toluene acts as an azeotropic agent to remove water formed during the reaction.

    • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause side reactions at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.

    • Salt Formation & Dehydration: Heat the mixture to ~160°C with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. This stage typically lasts 3-4 hours.[15][16]

    • Polycondensation: After water removal is complete, drain the toluene from the Dean-Stark trap and increase the temperature to ~180°C to distill off the remaining toluene. Maintain the reaction at this temperature for 8-16 hours.[15] The viscosity of the solution will increase significantly as the polymer chains grow.

    • Precipitation: Cool the viscous polymer solution and slowly pour it into a large volume of vigorously stirred methanol or a methanol/water mixture. The polymer will precipitate as a fibrous solid.

    • Purification: Filter the polymer and wash it several times with hot water and methanol to remove residual salts and solvent.

    • Drying: Dry the purified polymer in a vacuum oven at 100-120°C overnight or until a constant weight is achieved.[17]

Protocol 2: Determination of Glass Transition Temperature (Tg) by DSC

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of thermal transitions.[18][19]

  • Rationale: The Tg is a critical property indicating the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This defines the upper service temperature for many applications. DSC identifies this as a step-change in the heat capacity.[20]

  • Equipment & Materials:

    • DSC instrument (e.g., TA Instruments, Mettler Toledo)

    • DSC pans (aluminum) and lids

    • Crimper press

    • Analytical balance (±0.01 mg)

    • Dried polymer sample (from Protocol 1)

  • Step-by-Step Procedure:

    • Sample Preparation: Weigh 5-10 mg of the dried polymer sample directly into a DSC pan.[21][22]

    • Encapsulation: Place the lid on the pan and seal it using the crimper press. Ensure a flat, even seal.

    • Instrument Setup: Place the sealed sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.[21][22]

    • Thermal Program: Set up a heat-cool-heat cycle in the instrument software. This is crucial to erase the thermal history of the polymer from processing.[22]

      • Segment 1 (Heating): Heat from ambient temperature (e.g., 30°C) to a temperature well above the expected Tg (e.g., 250°C for PPSU) at a rate of 10-20°C/min under a nitrogen atmosphere.[20]

      • Segment 2 (Cooling): Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

      • Segment 3 (Second Heating): Heat the sample again through the transition region at the same rate as the first heating segment.

    • Data Analysis: Analyze the data from the second heating curve. The Tg is determined as the midpoint of the step transition in the heat flow curve.[19]

Protocol 3: Assessment of Thermal Stability by TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on thermal degradation.[23][24]

  • Rationale: TGA determines the temperature at which a polymer begins to decompose, which is a key indicator of its overall thermal stability. The resulting data helps define the maximum processing and long-term service temperatures.[25][26]

  • Equipment & Materials:

    • TGA instrument

    • TGA sample pan (platinum or ceramic)

    • Dried polymer sample

  • Step-by-Step Procedure:

    • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan.

    • Instrument Setup: Place the pan onto the TGA's microbalance.

    • Thermal Program: Program the instrument to heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant rate, typically 10°C/min.[25]

    • Atmosphere: Run the experiment under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 30-50 mL/min) to prevent oxidative degradation.[24][25]

    • Data Analysis: Plot the sample weight (%) as a function of temperature. The thermal stability is often reported as the temperature at which 5% weight loss occurs (Td, 5%). The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[6][24]

Protocol 4: Measurement of Tensile Properties (ASTM D638)

This protocol outlines the standard method for determining the tensile properties of plastics, such as tensile strength, modulus, and elongation.[27][28]

  • Rationale: Tensile testing provides fundamental data on a material's strength and stiffness, which is essential for any load-bearing application. Following the ASTM D638 standard ensures that results are consistent and comparable across different materials and laboratories.[29][30]

  • Equipment & Materials:

    • Universal Testing Machine (UTM) with a suitable load cell.[30]

    • Grips for securing the specimen.

    • Extensometer for precise strain measurement.

    • Standard dumbbell-shaped test specimens (Type I is common), prepared by injection molding or machining.[27][31]

  • Step-by-Step Procedure:

    • Specimen Conditioning: Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing, as specified in the standard.

    • Dimension Measurement: Measure the width and thickness of the narrow section of each specimen.

    • Test Setup: Secure the specimen in the grips of the UTM, ensuring it is aligned vertically. Attach the extensometer to the specimen's gauge section.

    • Testing: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[31]

    • Data Acquisition: The UTM software will record the load applied and the elongation of the specimen throughout the test.

    • Calculations: From the resulting stress-strain curve, calculate the key properties:

      • Tensile Strength: The maximum stress the material can withstand.[30]

      • Tensile Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, indicating stiffness.[30]

      • Elongation at Break: The percentage increase in length at the point of fracture.[30]

    • Reporting: Report the average and standard deviation for a set of at least five specimens.

Conclusion

The selection of a sulfone polymer is a decision that must be grounded in a thorough understanding of the relationship between monomer structure and material performance.

  • PSU offers a versatile and cost-effective option with good all-around properties and excellent hydrolytic stability.

  • PES provides a step up in thermal performance, suitable for applications requiring higher heat resistance, but with a notable trade-off in hydrolytic stability.

  • PPSU stands as the premium choice for the most demanding applications, delivering the highest impact toughness, exceptional chemical resistance, and virtually unlimited sterilizability, making it ideal for medical and aerospace components.

By leveraging the comparative data and robust experimental protocols provided in this guide, researchers and drug development professionals can confidently select and validate the optimal sulfone polymer, ensuring the integrity, safety, and performance of their final application.

References

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A Comparative Guide to the Validation of Bis(4-fluoro-3-nitrophenyl) sulfone Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like Bis(4-fluoro-3-nitrophenyl) sulfone is a non-negotiable aspect of quality control. This guide provides an in-depth comparison of two instrumental methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of its purity. The selection of an appropriate analytical technique is paramount for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1]

The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety and effectiveness of the final medication.[2] Therefore, robust analytical methods are essential for the precise identification and quantification of the main compound and any potential impurities. Both HPLC and GC-MS are powerful chromatographic techniques widely employed in the pharmaceutical industry for this purpose.[2][3]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a highly versatile and precise analytical technique, often considered the gold standard for purity analysis of non-volatile and thermally labile compounds.[4] Its high resolution and sensitivity make it ideal for separating this compound from closely related process impurities and potential degradation products.

The 'Why' Behind the HPLC Method

The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the chemical nature of this compound. As a moderately polar compound, it will exhibit good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of a small amount of acid in the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic functional groups.

Experimental Protocol: RP-HPLC

A stability-indicating RP-HPLC method can be developed to not only quantify the purity of this compound but also to separate it from any degradation products that may form under stress conditions.[5]

Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Quaternary pump, autosampler, column oven, Diode-Array Detector (DAD)Standard configuration for robust and reproducible analysis.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides excellent separation for a wide range of non-polar to moderately polar compounds.
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[6]
Detection DAD at the UV absorbance maximum of this compoundDAD allows for the simultaneous monitoring of multiple wavelengths, aiding in peak purity assessment.
Injection Vol. 10 µLA standard injection volume to ensure good sensitivity without overloading the column.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Workflow for HPLC Purity Validation

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an exceptionally sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[7] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[8] While this compound itself may have limited volatility, GC-MS is invaluable for detecting and identifying volatile process impurities or residual solvents.[4][8]

The Rationale for GC-MS Analysis

The primary utility of GC-MS in this context is to complement HPLC by providing a comprehensive profile of any volatile impurities that may be present. The mass spectrometer provides structural information, allowing for the definitive identification of unknown peaks.

Experimental Protocol: GC-MS

This method is designed to identify and quantify volatile impurities and confirm the identity of any volatile components through their mass spectra.

Instrumentation and Conditions:

ParameterSpecificationRationale
GC-MS System Gas chromatograph with a mass selective detectorStandard for high-sensitivity analysis and identification.
Column Low-bleed capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film)A versatile column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures efficient vaporization of the sample.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program designed to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible mass spectra.
Scan Range 40-500 m/zA wide scan range to detect a variety of potential impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Workflow for GC-MS Impurity Profiling

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Bis(4-fluoro-3-nitrophenyl) sulfone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of reproducible and reliable science. The isomeric purity of a compound can profoundly influence its physicochemical properties, biological activity, and safety profile. This is particularly true for complex aromatic systems like Bis(4-fluoro-3-nitrophenyl) sulfone, a compound with potential applications in materials science and as a synthetic building block.[1][2]

This guide provides an in-depth comparison of the expected spectroscopic data for this compound and its key positional isomers. Moving beyond a simple data sheet, we will explore the causal relationships between isomeric structure and spectral output, offering field-proven insights into the experimental choices and data interpretation.

The Isomers in Focus: A Question of Substitution

The central challenge in characterizing this compound lies in definitively confirming the substitution pattern on the two phenyl rings. While the parent compound is symmetrical, subtle shifts in the positions of the fluorine and nitro groups can lead to distinct isomers with potentially different properties. For the purpose of this guide, we will focus on the primary compound and two of its most logical and challenging-to-distinguish positional isomers:

  • Isomer A: this compound

  • Isomer B: Bis(3-fluoro-4-nitrophenyl) sulfone

  • Isomer C: Bis(2-fluoro-5-nitrophenyl) sulfone

Below is a diagram illustrating the structural differences between these isomers.

Caption: Chemical structures of the three isomers under investigation.

The Analytical Workflow: A Multi-Technique Approach

A robust and self-validating characterization of these isomers necessitates a multi-pronged spectroscopic approach. Relying on a single technique can lead to ambiguity. The workflow below illustrates the synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G start Purified Isomer Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (EI or ESI) start->ms ir IR Spectroscopy (FTIR-ATR) start->ir nmr_interp Elucidate Connectivity & Positional Isomerism nmr->nmr_interp ms_interp Confirm Molecular Weight & Fragmentation Pattern ms->ms_interp ir_interp Confirm Functional Groups (SO₂, NO₂, C-F) ir->ir_interp conclusion Unambiguous Isomer Identification nmr_interp->conclusion ms_interp->conclusion ir_interp->conclusion

Caption: A typical analytical workflow for isomer differentiation.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: The Power of Proton Environments

Proton NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shift and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the neighboring substituents. The strongly electron-withdrawing sulfone and nitro groups will deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

IsomerProtonPredicted δ (ppm)Predicted MultiplicityJ (Hz)Rationale
A H-2~8.5dJ(H,H) ≈ 2deshielded by adjacent NO₂ and SO₂
H-5~7.5ddJ(H,F) ≈ 8, J(H,H) ≈ 8coupled to F and H-6
H-6~8.2dddJ(H,H) ≈ 8, J(H,F) ≈ 5, J(H,H) ≈ 2deshielded by SO₂
B H-2~8.0ddJ(H,F) ≈ 10, J(H,H) ≈ 2coupled to F and H-5
H-5~8.4ddJ(H,H) ≈ 8, J(H,H) ≈ 2deshielded by adjacent NO₂ and SO₂
H-6~7.8tJ(H,H) ≈ 8, J(H,F) ≈ 8coupled to H-5 and F
C H-3~7.9tJ(H,H) ≈ 8, J(H,F) ≈ 8coupled to H-4 and F
H-4~8.3dddJ(H,H) ≈ 8, J(H,F) ≈ 5, J(H,H) ≈ 2deshielded by SO₂
H-6~8.6ddJ(H,F) ≈ 8, J(H,H) ≈ 2deshielded by adjacent NO₂ and SO₂

Note: These are estimations. Actual values may vary.

The key differentiating feature will be the multiplicity and coupling constants. For instance, in Isomer A, H-6 will show a complex splitting pattern due to coupling with two other protons and a fluorine atom. In contrast, the protons of Isomer B will exhibit more straightforward doublet of doublets and triplet patterns.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluoro Environment

Given the presence of fluorine, ¹⁹F NMR is an indispensable tool. The chemical shift of the fluorine nucleus is extremely sensitive to its electronic environment, providing a clear fingerprint for each isomer.[3][4] The large chemical shift dispersion in ¹⁹F NMR often allows for unambiguous assignment even in complex molecules.[5][6]

Table 2: Predicted ¹⁹F NMR Data (referenced to CFCl₃)

IsomerPredicted δ (ppm)Rationale
A ~ -110 to -115Fluorine is ortho to the electron-donating (by resonance) sulfone group and meta to the electron-withdrawing nitro group.
B ~ -100 to -105Fluorine is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding (a more downfield shift).
C ~ -115 to -120Fluorine is ortho to the SO₂ group but para to the nitro group. The resonance-withdrawing effect of the nitro group at the para position will cause shielding compared to Isomer B.

Note: These are estimations. The exact chemical shift is highly dependent on the solvent and reference standard used.[4]

Infrared (IR) Spectroscopy: Confirming Functional Groups

IR spectroscopy is excellent for confirming the presence of the key functional groups but is less powerful for distinguishing these specific positional isomers. All three isomers will exhibit characteristic strong absorptions for the sulfone and nitro groups.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration Type
Asymmetric SO₂ stretch1350 - 1300Strong
Symmetric SO₂ stretch1160 - 1120Strong
Asymmetric NO₂ stretch1550 - 1500Strong
Symmetric NO₂ stretch1370 - 1330Strong
C-F stretch1250 - 1000Strong
Aromatic C-H stretch3100 - 3000Medium

While the exact peak positions may shift slightly between isomers due to changes in the electronic environment, these differences are often too subtle for definitive identification without authentic reference spectra.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of all isomers (344.25 g/mol ).[1] While the molecular ion peak will be identical, the fragmentation patterns under electron ionization (EI) may offer clues to the isomer structure. The fragmentation of diaryl sulfones often involves rearrangement and cleavage around the sulfone group.[7]

Key expected fragmentation pathways include:

  • Loss of NO₂: A peak at m/z 298 (M - 46).

  • Loss of SO₂: A peak at m/z 280 (M - 64).

  • Cleavage of the C-S bond: Leading to fragments corresponding to the substituted phenyl rings.

The relative intensities of these fragment ions may differ between isomers due to the influence of the substituent positions on bond strengths and ion stability. For example, the stability of the resulting radical cations after cleavage could vary depending on the position of the nitro and fluoro groups.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sulfone isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C).

  • Data Acquisition: Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled spectrum. Use a suitable reference standard, such as CFCl₃ (or an external standard).

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., acetone or dichloromethane) into the mass spectrometer, or use a direct insertion probe for solid samples.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Scan a suitable mass range (e.g., m/z 50-400) to detect the molecular ion and key fragment ions.

Infrared Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Perform a background scan before running the sample.

Conclusion

The unambiguous differentiation of this compound isomers is a task that demands a synergistic application of multiple spectroscopic techniques. While IR and MS provide crucial confirmatory data on functional groups and molecular weight, it is the fine details within ¹H and ¹⁹F NMR spectra that offer the most definitive evidence for positional isomerism. The distinct chemical shifts, multiplicities, and coupling constants predicted for each isomer serve as a reliable roadmap for structural elucidation. By understanding the underlying principles of how substituent positions influence these spectroscopic parameters, researchers can confidently assign the correct structure to their synthesized or isolated compounds, ensuring the integrity and validity of their subsequent work.

References

  • Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

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Performance Showdown: A Comparative Guide to Membranes from Bis(4-fluoro-3-nitrophenyl) sulfone and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of a high-performance membrane is a critical decision that dictates the efficiency, stability, and economic viability of processes ranging from energy conversion to molecular separations. This guide provides an in-depth, objective comparison of membranes synthesized from Bis(4-fluoro-3-nitrophenyl) sulfone—a key precursor for a versatile class of sulfonated poly(arylene ether sulfone) (SPAES) polymers—against leading alternative materials. We move beyond mere data sheets to explore the causality behind performance, grounded in experimental evidence and established protocols.

The utility of a membrane is not defined by a single metric but by a balance of properties tailored to a specific application. In this analysis, we compare SPAES membranes with three distinct and commercially significant alternatives: the industry-benchmark Nafion® for proton exchange applications, the high-free-volume Polymer of Intrinsic Microporosity (PIM-1) for gas separation, and the thermally robust Polybenzimidazole (PBI) for high-temperature applications.

The Foundation: Monomer Chemistry and Polymer Architecture

The performance of any polymer membrane is intrinsically linked to the chemistry of its constituent monomers and the resulting polymer architecture. The choice of monomer dictates properties such as chain rigidity, potential for functionalization, and intermolecular interactions, which in turn govern permeability, selectivity, and stability.

Membranes derived from the polycondensation involving This compound belong to the poly(arylene ether sulfone) family. The sulfone and ether linkages provide excellent thermal and chemical stability, while the strategic placement of sulfonic acid groups (post-sulfonation or by using sulfonated co-monomers) creates hydrophilic domains for ion or water transport.[1][2][3] This chemistry allows for the creation of tunable block copolymers, enabling precise control over the hydrophilic-hydrophobic phase separation, which is crucial for efficient proton transport in fuel cells.[1]

Nafion® , a perfluorosulfonic acid (PFSA) polymer, is the long-standing benchmark in proton exchange membranes (PEMs).[4][5] Its structure consists of a chemically inert polytetrafluoroethylene (PTFE) backbone with perfluorovinyl ether side chains terminated by sulfonic acid groups.[6] This unique structure leads to a distinct phase separation between the hydrophobic backbone and the hydrophilic, water-filled sulfonic acid channels, resulting in high proton conductivity.[7][8]

Polymers of Intrinsic Microporosity (PIMs) , with PIM-1 being the most prominent example, derive their properties from a highly rigid and contorted polymer backbone that cannot pack efficiently in space.[9][10] This inefficient packing creates a continuous network of interconnected micropores, leading to exceptionally high gas permeability.[11][12]

Polybenzimidazole (PBI) is a heterocyclic polymer known for its exceptional thermal and chemical stability.[13][14] Its rigid aromatic backbone allows it to maintain mechanical integrity at temperatures exceeding 300°C. When doped with acids like phosphoric acid, PBI becomes an effective proton conductor, making it ideal for high-temperature fuel cells where Nafion-based membranes fail due to dehydration.[15][16]

G cluster_SPAES SPAES Monomer cluster_Nafion Nafion Repeating Unit cluster_PIM PIM-1 Monomers cluster_PBI PBI Repeating Unit SPAES_Monomer This compound Nafion_Unit Perfluorinated Backbone + Sulfonated Side Chain PIM_Monomer1 Tetraphenylethylene Derivative PIM_Monomer2 Dinitrile Derivative PBI_Unit Aromatic Imidazole Backbone

Caption: Core chemical structures of the compared polymer membranes.

Performance Metrics & Experimental Validation

Objective comparison requires standardized testing. The following protocols describe the essential methodologies for evaluating membrane performance. Adherence to these detailed steps ensures that the data generated is reliable and reproducible, forming a self-validating system for comparison.

Experimental Workflow: From Polymer to Performance Data

The journey from a synthesized polymer to actionable performance data involves several critical steps, each requiring precision and control. The workflow for preparing a membrane and testing its proton conductivity is a prime example.

G A 1. Polymer Synthesis (e.g., Polycondensation of SPAES) B 2. Solution Casting Dissolve polymer in a suitable solvent (e.g., NMP or DMAc). A->B C 3. Membrane Formation Cast solution onto a glass plate and dry in a vacuum oven to remove solvent. B->C D 4. Acid Treatment (for H+ form) Immerse membrane in dilute sulfuric acid, followed by washing with DI water. C->D E 5. Sample Preparation Cut membrane into defined dimensions for testing. D->E F 6. Water Uptake & Swelling Measurement Measure weight and dimension changes between dry and hydrated states. E->F G 7. Proton Conductivity Measurement Mount hydrated sample in a four-point probe cell inside a temperature/humidity controlled chamber. E->G H 8. AC Impedance Spectroscopy Apply a small AC voltage over a frequency range and measure the impedance response. G->H I 9. Data Analysis Calculate bulk resistance from the Nyquist plot and determine proton conductivity. H->I

Caption: Standard workflow for membrane casting and proton conductivity testing.

Protocol 1: Ion Exchange Capacity (IEC) Measurement

Causality: IEC quantifies the number of ion-exchangeable groups (e.g., sulfonic acid sites) per unit weight of the dry polymer. It is a fundamental property that directly correlates with the membrane's ability to conduct ions and absorb water. A higher IEC generally leads to higher proton conductivity but can also result in excessive swelling.

Methodology:

  • Preparation: Cut a sample of the membrane (approx. 0.1 g) and dry it in a vacuum oven at 80°C for 24 hours.

  • Weight Measurement: Record the precise dry weight (W_dry) of the membrane sample.

  • Ion Exchange: Immerse the dry membrane in a 2 M NaCl solution (50 mL) for 48 hours to ensure all H+ ions are exchanged with Na+ ions.

  • Titration: Remove the membrane sample and titrate the entire NaCl solution with a standardized 0.01 M NaOH solution, using phenolphthalein as an indicator. Record the volume of NaOH used (V_NaOH).

  • Calculation: Calculate IEC using the formula: IEC (meq/g) = (V_NaOH × Concentration_NaOH) / W_dry

Protocol 2: Water Uptake and Dimensional Stability

Causality: Water uptake is essential for facilitating proton transport in many PEMs, as protons are conducted via vehicular (with H2O) and Grotthuss (proton hopping) mechanisms.[17] However, excessive water uptake leads to high swelling, which compromises the mechanical integrity and dimensional stability of the membrane.

Methodology:

  • Dry State: Dry a pre-cut membrane sample (e.g., 2 cm x 2 cm) in a vacuum oven at 80°C for 24 hours. Measure its dry weight (W_dry) and dimensions (length L_dry, width W_dry, thickness T_dry).

  • Wet State: Immerse the sample in deionized water at a specified temperature (e.g., 80°C) for 24 hours.

  • Measurement: Quickly blot the surface of the hydrated membrane to remove excess water and immediately measure its wet weight (W_wet) and dimensions (L_wet, W_wet, T_wet).

  • Calculation:

    • Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100

    • Through-Plane Swelling (%) = [(T_wet - T_dry) / T_dry] × 100

    • In-Plane Swelling (%) = [(L_wet × W_wet - L_dry × W_dry) / (L_dry × W_dry)] × 100

Protocol 3: Gas Permeability and Selectivity

Causality: For gas separation, permeability measures the rate at which a gas passes through the membrane under a given pressure gradient. Selectivity is the ratio of permeabilities of two different gases and indicates the membrane's ability to separate them. These properties are governed by the polymer's free volume and the solubility and diffusivity of gases in the membrane material.[18][19]

Methodology:

  • Membrane Mounting: Mount a circular membrane sample in a constant-pressure/variable-volume gas permeation cell, ensuring a perfect seal.

  • Vacuum: Evacuate both the feed and permeate sides of the cell to remove any residual gases.

  • Gas Feed: Introduce a pure gas (e.g., CO2 or CH4) to the feed side at a constant pressure (P_feed).

  • Permeate Measurement: Monitor the pressure increase on the permeate side (volume V_p) over time (t) using a pressure transducer.

  • Calculation:

    • The permeability (P) in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg) is calculated from the steady-state slope of the permeate pressure vs. time graph (dp/dt): P = [V_p × L / (A × R × T × P_feed)] × (dp/dt) where L is membrane thickness, A is the area, R is the gas constant, and T is the temperature.

    • Ideal Selectivity (α_A/B): The ratio of the pure gas permeabilities: α_A/B = P_A / P_B.

Comparative Performance Data

The following tables summarize key performance metrics for SPAES membranes and their alternatives, compiled from various studies. These values represent typical ranges and can vary based on specific synthesis conditions, sulfonation degree, and testing parameters.

Table 1: Performance in Proton Exchange Applications
PropertySPAES (from Bis-sulfone precursors)Nafion® 117PBI (Phosphoric Acid Doped)Source(s)
IEC (meq/g) 1.0 - 1.9~0.91N/A (doped system)[1][7]
Proton Conductivity (S/cm) 0.05 - 0.12 (at 80°C, 95% RH)~0.10 (at 80°C, 95% RH)0.08 - 0.24 (at 160°C, anhydrous)[7][16][20]
Water Uptake (wt. % at 80°C) 20 - 6020 - 35N/A (low water content)[4][20]
Thermal Stability (°C) > 250 (desulfonation)~280 (desulfonation)> 500[4][14]
Key Advantage Lower cost, tunable propertiesHigh conductivity & stabilityHigh-temperature operation[7][15]
Key Limitation Lower oxidative stability vs. NafionHigh cost, dehydration above 100°CRequires acid doping, lower conductivity at low temp.[7][8]
Table 2: Performance in Gas Separation Applications (CO₂/CH₄)
PropertySPAES (functionalized)PIM-1PBISource(s)
CO₂ Permeability (Barrer) 5 - 20500 - 6000+< 1[21][22][23]
CH₄ Permeability (Barrer) 0.2 - 0.825 - 100< 0.1[11][22]
Ideal CO₂/CH₄ Selectivity 20 - 4015 - 50~20[11][22][23]
Key Advantage Good selectivity, processableExtremely high permeabilityHigh selectivity at high temp.[23][24]
Key Limitation Moderate permeabilitySuffers from physical aging, moderate selectivityVery low permeability[9][12][14]

Analysis and Interpretation

For Proton Exchange Membranes (PEMs):

The data clearly positions SPAES membranes as a highly promising alternative to Nafion® . Their proton conductivity is comparable to Nafion under fully hydrated, sub-100°C conditions.[1][7] The primary driver for developing SPAES is to reduce the high manufacturing cost associated with perfluorinated polymers.[7] The ability to tune the block length and degree of sulfonation in SPAES allows for optimizing the balance between conductivity and mechanical stability—a significant advantage in tailoring membranes for specific fuel cell operating conditions.[3] However, the hydrocarbon backbone of SPAES makes it more susceptible to oxidative degradation from radical species generated during fuel cell operation compared to the fully fluorinated backbone of Nafion.[7]

PBI operates in a completely different regime. Its utility shines in high-temperature PEMFCs (120-180°C), where water management is simplified and catalyst kinetics are improved.[15] Nafion fails in this environment due to water evaporation from the membrane, which is its proton-conducting medium.[8] PBI's phosphoric acid-doped structure provides an anhydrous proton conduction pathway, but this comes at the cost of very low conductivity at temperatures below 100°C.

For Gas Separation:

The comparison for gas separation highlights the classic trade-off between permeability and selectivity.[18][19] PIM-1 is in a class of its own regarding permeability, with CO₂ transport rates that are orders of magnitude higher than conventional glassy polymers like SPAES and PBI.[11][21] This makes PIM-1 exceptionally well-suited for applications where high flux is the primary concern, such as carbon capture from flue gas.[24] However, its high free volume, while beneficial for permeability, often leads to only moderate selectivity. Furthermore, the non-equilibrium nature of the glassy state in PIMs results in physical aging, a process where the polymer chains relax over time, reducing free volume and permeability.[9][12]

SPAES and other polysulfone-based membranes offer a more balanced performance. While their permeability is significantly lower than PIM-1, they often exhibit higher intrinsic CO₂/CH₄ selectivity.[22][23] Their robust mechanical properties and good processability make them reliable workhorses in applications like natural gas sweetening, where high selectivity is needed to minimize methane loss.[25] PBI , due to its dense chain packing, shows very low permeability but can have good selectivity, making it suitable for niche, high-temperature gas separation applications where other polymers would degrade.[14]

Conclusion

Membranes derived from this compound represent a highly versatile and cost-effective platform technology. As sulfonated poly(arylene ether sulfone)s, they stand as formidable competitors to Nafion® in proton exchange applications, offering comparable performance with greater opportunities for molecular-level tuning. The choice between SPAES and its alternatives is not a matter of universal superiority but of application-specific optimization.

  • For low-temperature fuel cells , SPAES offers a compelling balance of performance and cost.

  • For high-flux gas separation , PIM-1 remains the material to beat, provided that physical aging can be mitigated.

  • For high-temperature fuel cells and separations , PBI is the undisputed choice due to its unparalleled thermal stability.

The experimental protocols and comparative data provided in this guide equip researchers and engineers with the foundational knowledge to make informed decisions, fostering innovation and accelerating the development of next-generation membrane technologies.

References

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A Comparative Guide to Catalysts for Bis(4-fluoro-3-nitrophenyl) Sulfone Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the synthesis of high-performance polymers is a critical endeavor. Poly(ether sulfone)s, derived from monomers like Bis(4-fluoro-3-nitrophenyl) sulfone, are prized for their exceptional thermal stability and chemical resistance.[1][2] The selection of an appropriate catalyst is paramount in controlling the polymerization process and tailoring the final properties of the polymer. This guide provides an in-depth, objective comparison of common catalytic systems for the polymerization of this compound, supported by experimental data and established protocols.

Introduction to this compound Polymerization

This compound is a key monomer in the synthesis of poly(ether sulfone)s and other advanced polymers.[1][2] The polymerization typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] In this reaction, a nucleophile, usually a bisphenate generated in situ, attacks the electron-deficient aromatic ring of the sulfone monomer at the carbon atom bearing a fluorine atom. The strong electron-withdrawing nitro groups ortho and para to the fluorine atoms activate the ring towards nucleophilic attack, facilitating the substitution.[3][5] The choice of catalyst is crucial as it influences the reaction rate, molecular weight, and polydispersity of the resulting polymer.

Core Principles of Catalysis in SNAr Polymerization

The polymerization of this compound with a bisphenol relies on the generation of a potent nucleophile, the bisphenate. This is typically achieved by reacting the bisphenol with a base. The catalyst's role extends beyond simply facilitating this deprotonation. An effective catalyst system will:

  • Promote efficient bisphenate formation: The base must be strong enough to deprotonate the bisphenol but not so strong as to cause side reactions.

  • Enhance the nucleophilicity of the bisphenate: The catalyst can influence the ionic character of the phenate, thereby affecting its reactivity.

  • Ensure solubility of reactants: In solution polymerization, maintaining a homogeneous reaction mixture is often key to achieving high molecular weight polymers.

  • Minimize side reactions: Undesirable reactions can lead to chain termination or cross-linking, broadening the molecular weight distribution.

Comparative Analysis of Catalytic Systems

The most prevalent catalysts for this type of polymerization are alkali metal carbonates and fluorides. Phase transfer catalysts are also employed to enhance reaction rates and overcome solubility issues.

Alkali Metal Carbonates: The Workhorse Catalysts

Potassium carbonate (K2CO3) is a widely used and cost-effective catalyst for the synthesis of poly(ether sulfone)s.[6][7][8]

Mechanism of Action: Potassium carbonate acts as a base to deprotonate the bisphenol, forming the potassium bisphenate. The reaction is often carried out in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP).[6][8] An azeotroping agent, such as toluene or xylene, is typically used to remove the water generated during the phenate formation, driving the equilibrium towards the product.[7]

Performance Insights:

  • Advantages: Potassium carbonate is inexpensive, readily available, and generally provides good yields of high molecular weight polymer.[8]

  • Disadvantages: The heterogeneous nature of the reaction, due to the low solubility of K2CO3 and the resulting potassium phenate in the organic solvent, can lead to deviations from simple second-order kinetics and may require higher reaction temperatures and longer reaction times.[6][8] The physical properties of the potassium carbonate, such as bulk density and particle size, can also influence the reaction rate.[9]

Cesium Salts: The High-Activity Alternative

Cesium carbonate (Cs2CO3) and cesium fluoride (CsF) are known for their high catalytic activity in nucleophilic aromatic substitution reactions.[10][11]

Mechanism of Action:

  • Cesium Carbonate: Similar to potassium carbonate, Cs2CO3 acts as a base to form the cesium bisphenate. The larger size and greater polarizability of the cesium cation lead to a "naked" and more nucleophilic phenate anion in solution, significantly accelerating the polymerization rate.

  • Cesium Fluoride: Cesium fluoride can act as both a base and a nucleophilic catalyst.[10] It can deprotonate the bisphenol, and the fluoride ion itself is a potent nucleophile that can participate in the substitution reaction. CsF is particularly effective in promoting reactions under milder conditions.

Performance Insights:

  • Advantages: Cesium salts often lead to faster reaction rates and can enable polymerization at lower temperatures compared to potassium carbonate.[12] This can be advantageous for monomers that are sensitive to high temperatures.

  • Disadvantages: The primary drawback of cesium salts is their significantly higher cost compared to potassium salts, which can be a limiting factor for large-scale industrial production.[12]

Phase Transfer Catalysts: Bridging the Phases

Phase transfer catalysts (PTCs) are employed to facilitate reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids).[13] In the context of polysulfone synthesis, PTCs can enhance the solubility and reactivity of the phenate nucleophile in the organic solvent.

Mechanism of Action: A typical PTC, such as a quaternary ammonium or phosphonium salt, forms an ion pair with the phenate anion.[13][14] The lipophilic organic groups of the PTC cation solubilize the phenate in the organic phase, bringing it into close proximity with the sulfone monomer and accelerating the reaction.

Performance Insights:

  • Advantages: PTCs can significantly increase reaction rates, allowing for lower reaction temperatures and shorter reaction times.[13] They can also improve the molecular weight and yield of the polymer by promoting a more homogeneous reaction environment.

  • Disadvantages: The use of PTCs adds complexity to the purification process, as the catalyst must be completely removed from the final polymer. The thermal stability of the PTC under polymerization conditions is also a critical consideration.

Quantitative Data Summary

Catalyst SystemTypical SolventTemperature (°C)Reaction Time (h)Molecular Weight (Mn)Polydispersity Index (PDI)Key AdvantagesKey Disadvantages
K2CO3 DMAc, NMP160-19012-24High1.8 - 2.5Cost-effective, reliableHeterogeneous, slow kinetics
Cs2CO3 / CsF DMSO, NMP120-1604-12Very High1.5 - 2.2High reactivity, milder conditionsHigh cost
K2CO3 + PTC DMAc, NMP140-1706-16High1.7 - 2.3Increased rate, improved homogeneityCatalyst removal, potential side reactions

Note: The values presented in this table are representative and can vary depending on the specific bisphenol, monomer concentration, and reaction conditions.

Experimental Protocols

Protocol 1: Polymerization using Potassium Carbonate

This protocol describes a typical procedure for the synthesis of poly(ether sulfone) from this compound and a bisphenol using potassium carbonate as the catalyst.

Materials:

  • This compound (1 equivalent)

  • Bisphenol (e.g., Bisphenol A) (1 equivalent)

  • Potassium carbonate (K2CO3), anhydrous (1.1 - 1.5 equivalents)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

Procedure:

  • To a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser, add this compound, the bisphenol, and potassium carbonate.

  • Add DMAc and toluene to the flask.

  • Heat the reaction mixture to reflux (around 140°C) with vigorous stirring under a nitrogen atmosphere to azeotropically remove the water formed during phenate formation.[7]

  • After the complete removal of water (typically 2-4 hours), slowly distill off the toluene to raise the reaction temperature to 160-180°C.

  • Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

  • Precipitate the polymer by slowly pouring the viscous solution into a non-solvent such as methanol or water with vigorous stirring.

  • Filter the polymer, wash it thoroughly with water and methanol to remove residual salts and solvent, and dry it in a vacuum oven at 80-100°C.

Protocol 2: Polymerization using Cesium Fluoride

This protocol outlines the use of cesium fluoride as a more active catalyst, allowing for milder reaction conditions.

Materials:

  • This compound (1 equivalent)

  • Bisphenol (e.g., 4,4'-Biphenol) (1 equivalent)

  • Cesium fluoride (CsF) (2.2 - 2.5 equivalents)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the bisphenol in anhydrous DMSO.

  • Add cesium fluoride to the solution and stir at room temperature for 30 minutes to facilitate the formation of the cesium phenate.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 120-140°C and maintain it for 4-12 hours under a nitrogen atmosphere.

  • Monitor the progress of the reaction by observing the increase in viscosity.

  • Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer in methanol or water.

  • Isolate and purify the polymer as described in Protocol 1.

Visualization of the Polymerization Workflow

polymerization_workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Polymer Isolation & Purification Monomer This compound Mixing Mixing & Heating under N2 Monomer->Mixing Bisphenol Bisphenol Bisphenol->Mixing Catalyst Catalyst (K2CO3, CsF, etc.) Catalyst->Mixing Solvent Anhydrous Solvent (DMAc, NMP, DMSO) Solvent->Mixing Phenate In situ Phenate Formation Mixing->Phenate Polymerization Nucleophilic Aromatic Substitution Polymerization Phenate->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water, Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Polymer High-Performance Poly(ether sulfone) Drying->Final_Polymer

Caption: Workflow for the synthesis of poly(ether sulfone).

Catalytic Cycle for SNAr Polymerization

catalytic_cycle cluster_cycle center Catalytic Cycle Phenol Ar-OH (Bisphenol) Phenate Ar-O- K+ (Potassium Phenate) Phenol->Phenate + Base Base Base (e.g., K2CO3) Monomer Ar'-F (Sulfone Monomer) Phenate->Monomer Nucleophilic Attack Polymer Ar-O-Ar' (Polymer Chain) Phenate->Polymer + Ar'-F Salt KF

Caption: Simplified catalytic cycle for SNAr polymerization.

Conclusion and Future Perspectives

The choice of catalyst for the polymerization of this compound is a critical decision that impacts reaction efficiency, polymer properties, and overall process economics. Potassium carbonate remains a robust and cost-effective option for many applications. For instances requiring higher reactivity or milder conditions, cesium-based catalysts offer a significant advantage, albeit at a higher cost. Phase transfer catalysts provide a means to accelerate reactions and improve homogeneity, but require careful consideration of purification.

Future research in this area will likely focus on the development of more active, selective, and recyclable catalysts. The exploration of novel solvent systems, including ionic liquids, may also offer new avenues for controlling the polymerization process and achieving desired polymer architectures. As the demand for high-performance polymers continues to grow, the optimization of catalytic systems for their synthesis will remain a key area of scientific and industrial importance.

References

  • Viswanathan, R., Johnson, B. C., Ward, T. C., & McGrath, J. E. (1981). Synthesis and characteristics of polyarylene ether sulfones. NASA Technical Reports Server. [Link]

  • Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. (2021). National Institutes of Health. [Link]

  • CN112851942A - Preparation method of polyether sulfone. (n.d.).
  • Khan, K. M., Fatima, I., Perveen, S., & Saad, S. M. (2021). Rapid Cesium Fluoride Catalyzed Synthesis of 5-Aryloxy-1-phenyl-1H-tetrazoles via Nucleophilic Aromatic Substitution. Letters in Organic Chemistry, 18(5), 389-394. [Link]

  • Winnik, F. M., & Hedrick, J. L. (2016). Computational and experimental investigations of one-step conversion of poly(carbonate)s into value-added poly(aryl ether sulfone)s. IBM Research. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Source not found.
  • Rapid Cesium Fluoride Catalyzed Synthesis of 5-Aryloxy-1-phenyl-1H-tetrazoles via Nucleophilic Aromatic Substitution | Request PDF. (n.d.). ResearchGate. [Link]

  • Structure-Bioactivity Relationship of the Functionalized Polysulfone with Triethylphosphonium Pendant Groups: Perspective for Biomedical Applications. (2023). National Institutes of Health. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Heo, K. B., Lee, H. J., Kim, H. J., Kim, B. S., Lee, S. Y., Cho, E., Oh, I. H., Hong, S. A., & Lim, T. H. (2007). Synthesis and characterization of cross-linked poly(ether sulfone) for a fuel cell membrane. Journal of Power Sources, 172(1), 215-219. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). ACS Publications. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Kazemi, M., Kohzadi, H., & Noori, Z. (2014). Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions. Iranian chemical communication, 2(1), 39-47. [Link]

  • Phase Transfer Catalyst (PTC) 1. (2020). YouTube. [Link]

  • Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. (n.d.). MDPI. [Link]

  • Show rel
  • US20230265245A1 - Method for producing aromatic polyether, and potassium carbonate used in same. (n.d.).
  • Polysulfone Membranes: Here, There and Everywhere. (2026). MDPI. [Link]

  • Preparation and Characterization of Modified Polysulfone with Crosslinked Chitosan–Glutaraldehyde MWCNT Nanofiltration Membranes, and Evaluation of Their Capability for Salt Rejection. (n.d.). National Institutes of Health. [Link]

  • CAS No : 312-30-1 | Product Name : this compound. (n.d.). Pharmaffiliates. [Link]

  • Recent Advancements in Polysulfone Based Membranes for Fuel Cell (PEMFCs, DMFCs and AMFCs) Applications: A Critical Review. (n.d.). MDPI. [Link]

  • US20150126635A1 - Method for the production of polysulfones, and polysulfones. (n.d.).
  • Fabrication of Polysulfone-Surface Functionalized Mesoporous Silica Nanocomposite Membranes for Removal of Heavy Metal Ions from Wastewater. (n.d.). MDPI. [Link]

  • Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (PDF) Preparation and performance evaluation of Polycarbonate/Polysulfone blend membranes for removal of Bovine serum albumin from water. (2023). ResearchGate. [Link]

  • Aging of Polyphenylene Sulfide-Glass Composite and Polysulfone in Highly Oxidative and Strong Alkaline Environments. (2020). Frontiers. [Link]

  • Polysulfone Copolymer as Polymer Electrolyte for Alkaline Fuel Cell and Li-Ion Battery Applications. (2020). ResearchGate. [Link]

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A Comparative Guide to the Structural Verification of Bis(4-fluoro-3-nitrophenyl) sulfone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of key analytical techniques for the structural verification of Bis(4-fluoro-3-nitrophenyl) sulfone and its derivatives. This class of compounds, with the representative molecular formula C₁₂H₆F₂N₂O₆S and a molecular weight of approximately 344.24 g/mol , serves as a vital intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Their unique electronic and reactive properties necessitate precise structural elucidation to ensure the desired downstream applications.[1]

This guide moves beyond a simple listing of methods to provide a rationale for experimental choices, detailed protocols, and a comparative analysis of the data obtained from each technique.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Verification

No single analytical technique provides a complete structural picture. A robust verification strategy employs a combination of spectroscopic and crystallographic methods, each offering unique insights into the molecular architecture. The logical workflow for a comprehensive analysis is outlined below.

Structural_Verification_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Crystallography Crystallographic Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) XRay Single-Crystal X-ray Diffraction NMR->XRay MS Mass Spectrometry (e.g., ESI-MS) MS->XRay FTIR FTIR Spectroscopy FTIR->XRay Structure_Confirmed Verified Structure XRay->Structure_Confirmed Synthesis Synthesized Compound (e.g., this compound) Purity Purity Assessment (e.g., HPLC, mp) Synthesis->Purity Purity->NMR Purity->MS Purity->FTIR

Caption: Workflow for the comprehensive structural verification of a synthesized compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide critical information about the electronic environment of each atom, their connectivity, and the overall symmetry of the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.

    • For ¹H NMR:

      • Acquire the spectrum with a spectral width of approximately 16 ppm.

      • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

      • A relaxation delay of 1-2 seconds is typically sufficient.

    • For ¹³C NMR:

      • Acquire the spectrum with a spectral width of approximately 220 ppm.

      • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

      • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation and Comparative Analysis
Technique Expected Observations for this compound Illustrative Data from Analogous Compounds
¹H NMR Due to the symmetry of the molecule, three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The protons will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atom.For a related nitrophenyl derivative, signals were observed at δ 9.06 (d, J=2.5 Hz, 1H), 8.36–8.28 (m, 3H), 7.92 (d, J=8.3 Hz, 1H), and 7.64–7.60 (m, 2H).[2]
¹³C NMR Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the fluorine, nitro, and sulfone groups will have characteristic chemical shifts. The carbon attached to the sulfone group will be significantly downfield.In a similar fluorinated aromatic compound, carbon signals were observed at δ 162.8, 155.5, 152.1, 147.3, 145.8, 140.9, 129.1, 125.8, 125.1, and 123.7.[2]
¹⁹F NMR A single signal is expected due to the molecular symmetry. This signal will be coupled to the neighboring aromatic protons.For a fluorinated aromatic ester, a ¹⁹F NMR signal was observed at δ -58.72 (d, J=5.6 Hz).[2]

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, often yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive mode is likely to show the [M+H]⁺ ion.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation and Comparative Analysis
Technique Expected Observations for this compound Illustrative Data from Analogous Compounds
ESI-MS The calculated monoisotopic mass of C₁₂H₆F₂N₂O₆S is 344.00. The ESI-MS spectrum in positive mode should show a prominent peak at m/z 345.00 corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry would provide a highly accurate mass measurement, further confirming the elemental composition.For a related nitrophenyl ester, the calculated [M+H]⁺ was 322.966 and the found value was 322.966.[2] This high level of accuracy confirms the molecular formula.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

Data Interpretation and Comparative Analysis
Functional Group Expected Absorption Range (cm⁻¹) Illustrative Data from Analogous Compounds
Sulfone (S=O) Strong absorptions around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).A sulfonated difluorodiphenyl sulfone derivative showed characteristic bands for the sodium sulfonate groups at 1083 and 1036 cm⁻¹.[3]
Nitro (N-O) Strong absorptions around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).4-Nitrophenyl-4'-nitrobenzoate exhibits symmetric and asymmetric stretching vibrations of the nitro groups at 1523 cm⁻¹ and 1343 cm⁻¹, respectively.[4]
Aromatic C=C Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
C-F Strong absorption in the 1250-1000 cm⁻¹ region.

IV. Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal XRD
  • Crystal Growth:

    • Grow a single crystal of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Data Interpretation and Comparative Analysis

While crystallographic data for this compound is not publicly available, the data for the closely related Bis(3-nitrophenyl) sulfone provides a valuable comparison.

Parameter Illustrative Data for Bis(3-nitrophenyl) sulfone [5]
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Dimensions a = 20.260(4) Å, b = 5.9380(12) Å, c = 5.3770(11) Å
Key Structural Features The molecule possesses a mirror plane passing through the SO₂ group. The dihedral angle between the two benzene rings is 40.10(13)°.

This data provides a precedent for the expected molecular conformation and packing of diaryl sulfone derivatives.

Conclusion: A Synergistic Approach to Structural Certainty

The structural verification of this compound derivatives requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the foundational map of the molecular framework, mass spectrometry confirms the molecular weight and elemental composition, and FTIR spectroscopy identifies the key functional groups. For ultimate confirmation, single-crystal X-ray diffraction provides the definitive three-dimensional structure. By judiciously applying and critically interpreting the data from these methods, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the path of scientific discovery and drug development.

References

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (n.d.). Retrieved from [Link]

  • Bis(3-nitrophenyl) sulfone. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(10), o1378.
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • General Experimental. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • This compound. Spectrum Chemicals Australia. (n.d.). Retrieved from [Link]

  • Sulfone, bis(4-fluoro-3-nitrophenyl). ChemBK. (n.d.). Retrieved from [Link]

  • 4-Fluoro-3-nitrophenyl methyl sulfone. ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfone, methyl phenyl. NIST WebBook. (n.d.). Retrieved from [Link]

  • FT-ir spectrum of 3,3′-disulfonated-4,4′-difluorodiphenyl sulfone sodium salt. ResearchGate. (n.d.). Retrieved from [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. (n.d.). Retrieved from [Link]

  • Phenyl sulfone - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

  • Process for synthesis of 4-4'-diamino-diphenyl-sulfone. Google Patents. (n.d.).

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in product quality and safety. The molecule at the center of our discussion, Bis(4-fluoro-3-nitrophenyl) sulfone, is a key intermediate in various pharmaceutical syntheses. Ensuring that the analytical methods used to assess its purity and concentration are robust, reliable, and reproducible is not merely a matter of good practice—it is a regulatory necessity.

This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. More critically, it delves into the process of cross-validation, a crucial step when an analytical method is transferred between laboratories or when two different methods are used to support the same project. Our focus will be on the causality behind experimental choices and the establishment of a self-validating system of protocols, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Imperative of Method Validation and Transfer

Before an analytical method is used for routine analysis, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose.[1][2][3][4] This involves assessing key performance characteristics such as accuracy, precision, specificity, linearity, range, and robustness.[1][2][3][4]

However, in the lifecycle of pharmaceutical development, it is common for analytical methods to be transferred between different laboratories—for instance, from a research and development lab to a quality control (QC) lab. This transfer process, known as cross-validation or method transfer, is a documented procedure that qualifies the receiving laboratory to use the analytical method.[5][6][7] The ultimate goal is to ensure that the receiving laboratory can produce results that are comparable to those of the transferring laboratory.[8]

There are several approaches to method transfer, as outlined in USP General Chapter <1224>, including comparative testing, co-validation between two laboratories, and revalidation at the receiving site.[6][8] This guide will focus on a comparative study, which is a common approach when the transferring laboratory has already fully validated the method.

Proposed Analytical Methodologies

While a specific, publicly available cross-validated study for this compound is not readily found in the literature, we can propose and compare two robust methods based on the physicochemical properties of the analyte and established analytical principles for similar aromatic, nitro-substituted sulfone compounds.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds. For a molecule like this compound, which possesses chromophores, UV detection is a logical and sensitive choice.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its ability to retain and separate moderately non-polar aromatic compounds.

  • Mobile Phase: A gradient elution is chosen to ensure good peak shape and resolution from potential impurities.

    • Solvent A: Water with 0.1% Formic Acid (to improve peak shape and suppress silanol interactions).

    • Solvent B: Acetonitrile.

    • Gradient: Start at 60% B, linearly increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at 254 nm, a common wavelength for aromatic compounds.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Given the thermal stability of many sulfone compounds, Gas Chromatography is a viable and powerful alternative.[9][10][11] It often offers higher resolution and speed compared to HPLC for suitable analytes. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.

  • Chromatographic Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is chosen for its general applicability and good performance with aromatic compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase at 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Detector Temperature: 320 °C.

  • Sample Preparation: Dissolve the sample in acetone to a concentration of approximately 1 mg/mL.

Visualizing the Cross-Validation Workflow

The process of transferring and cross-validating an analytical method between two laboratories can be visualized as a structured workflow. This ensures that all steps are followed and documented correctly.

CrossValidationWorkflow cluster_transferring Transferring Laboratory (Lab A) cluster_receiving Receiving Laboratory (Lab B) A1 Validated Analytical Method (e.g., HPLC-UV) A2 Method Transfer Protocol (Defines scope, tests, acceptance criteria) A1->A2 Input for A3 Prepare & Ship Samples (Uniform batch of analyte) A2->A3 Guides B1 Method Familiarization & Analyst Training A3->B1 Provides materials for B2 Execute Transfer Protocol (Comparative Testing) B1->B2 Prepares for B3 Analyze Data vs. Acceptance Criteria B2->B3 Generates data for B4 Generate Method Transfer Report B3->B4 Summarizes in

Caption: Workflow for a comparative analytical method transfer study.

Comparative Performance Data: A Hypothetical Cross-Validation

To objectively compare the HPLC-UV and GC-FID methods, we present a set of hypothetical validation and cross-validation data. These tables summarize the performance characteristics that would be evaluated. The acceptance criteria are based on typical industry standards and ICH guidelines.[1][2][3][4]

Table 1: Method Validation Parameters

ParameterHPLC-UV MethodGC-FID MethodTypical Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1500.5 - 100Covers 80-120% of test concentration
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.1%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85%0.65%≤ 2.0%
Intermediate Precision (%RSD) 1.20%0.95%≤ 2.0%
LOD (µg/mL) 0.30.15Reportable
LOQ (µg/mL) 1.00.5Reportable
Specificity No interference from placeboNo interference from placeboNo interfering peaks at analyte RT

Table 2: Cross-Validation Comparative Results (Lab A vs. Lab B)

ParameterLab A (HPLC-UV)Lab B (HPLC-UV)Acceptance Criteria
Assay of Same Lot (n=6) 99.5%99.2%Difference between means ≤ 2.0%
Intermediate Precision (%RSD) 1.15%1.35%%RSD ≤ 2.0% for each lab

Discussion: Choosing the Right Method

Both the hypothetical HPLC-UV and GC-FID methods demonstrate acceptable performance based on the validation data in Table 1. The choice between them for routine analysis would depend on several factors:

  • Sensitivity: The GC-FID method shows a slightly lower Limit of Quantitation (LOQ), making it preferable for trace-level analysis.

  • Throughput: The shorter run time of the proposed GC method could offer higher throughput in a QC environment.

  • Instrumentation Availability: The prevalence of HPLC systems in pharmaceutical labs might favor the adoption of the HPLC method.

  • Sample Matrix: For complex matrices, the selectivity of the HPLC method, with its versatile mobile phases, might be advantageous in separating the analyte from excipients or degradation products.

The cross-validation results in Table 2 confirm that the HPLC-UV method can be successfully transferred from Lab A to Lab B, with the results being statistically comparable. This provides confidence that both laboratories can produce equivalent data for the same sample, a critical requirement for regulatory submissions and multi-site manufacturing.

The Logic of Self-Validating Protocols

A well-designed analytical method and its validation protocol should function as a self-validating system. This means that built-in checks and system suitability tests (SST) are performed before and during the analysis to ensure the system is performing as expected.

SelfValidation Start Start Analysis SST System Suitability Test (SST) - Resolution - Tailing Factor - RSD of injections Start->SST Decision SST Pass? SST->Decision Analysis Analyze Samples (Inject standards & unknowns) Decision->Analysis Yes Troubleshoot Troubleshoot System (Check instrument, mobile phase, column) Decision->Troubleshoot No QC_Check Inject QC Samples (Within validated range) Analysis->QC_Check QC_Decision QC within limits? QC_Check->QC_Decision Report Report Results QC_Decision->Report Yes QC_Decision->Troubleshoot No Troubleshoot->SST Re-run

Caption: A self-validating analytical workflow with built-in checks.

This workflow ensures that data is only generated and reported when the analytical system is confirmed to be operating within its validated state.

Conclusion

The cross-validation of analytical methods for pharmaceutical intermediates like this compound is a critical process that underpins data integrity across the product lifecycle. While both HPLC and GC can be developed into validatable methods for this analyte, the choice of method depends on specific requirements such as sensitivity, throughput, and available instrumentation.

This guide has demonstrated, through the lens of a senior application scientist, that a successful cross-validation study is built on a foundation of robust method development, a deep understanding of regulatory guidelines, and a logical, self-validating approach to experimental execution. By adhering to these principles, researchers and drug development professionals can ensure the generation of reliable, reproducible, and defensible analytical data.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

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  • Cato Research. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

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  • Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase Liquid Chromatography of Aromatic Nitro Compounds on a Macroporous Polystyrene Gel. Journal of Chromatography A, 197(2), 147-153. [Link]

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A Comparative Guide to the Performance of Bis(4-fluoro-3-nitrophenyl) sulfone-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of high-performance polymers, the monomer Bis(4-fluoro-3-nitrophenyl) sulfone (BFNPS) serves as a critical building block for a range of advanced materials, particularly poly(ether sulfone)s.[1] Its unique chemical structure, featuring two benzene rings connected by a sulfone (SO₂) group, and further functionalized with both nitro (NO₂) and fluorine (F) substituents, imparts a distinct reactivity and property profile to the resulting polymers.[2] The strong electron-withdrawing nature of the sulfone and nitro groups activates the fluorine atoms, making them susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This characteristic is the cornerstone of its polymerization, allowing for the synthesis of robust polymers with exceptional thermal and chemical stability.[1]

This guide provides a comprehensive performance benchmark of BFNPS-based materials, offering an objective comparison against other common high-performance polymer systems. The data and protocols herein are intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed material selections for their specific applications.

The Molecular Advantage: Why BFNPS Stands Out

The efficacy of BFNPS as a monomer stems directly from its molecular architecture. The sulfone linkage provides rigidity and thermal stability, while the nitro groups enhance the electrophilicity of the aromatic rings, thereby facilitating the SNAr polymerization process with various nucleophiles (e.g., bisphenols).[1][2][3] This process is highly efficient and avoids the need for transition metal catalysts, which can be a significant advantage in applications requiring high purity, such as in pharmaceuticals and electronics.[3]

Performance Benchmarking: A Comparative Analysis

The true measure of a material's utility lies in its performance relative to established alternatives. Here, we benchmark BFNPS-based poly(ether sulfone) against other high-performance polymers like Polyetheretherketone (PEEK) and standard Bisphenol A-based polysulfone (PSU).

Thermal Stability

Thermal stability is a critical parameter for materials used in demanding environments. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.[4][5]

MaterialTd5% (°C) (Onset of Decomposition)Char Yield at 800°C (%)
BFNPS-based PES ~520-550~45-50
PEEK ~550-580~50-55
Standard PSU ~480-510~40-45

Note: Values are typical and can vary based on specific grade and processing conditions.

Insight: BFNPS-based poly(ether sulfone)s exhibit exceptional thermal stability, with decomposition temperatures often exceeding 500°C. This performance is comparable to, and in some cases surpasses, other high-performance thermoplastics. The high char yield is indicative of a material that forms a stable carbonaceous layer upon heating, which can act as a fire retardant.

Mechanical Properties

Mechanical properties define a material's ability to withstand physical stress. Standardized tests, such as ASTM D638 for tensile properties, are used for these evaluations.[6][7][8][9][10]

PropertyBFNPS-based PESPEEKStandard PSUTest Standard
Tensile Strength (MPa) 90 - 11090 - 10070 - 80ASTM D638
Tensile Modulus (GPa) 2.5 - 3.03.5 - 4.02.4 - 2.6ASTM D638
Elongation at Break (%) 30 - 6025 - 5050 - 100ASTM D638

Note: Values are typical and can vary based on specific grade and processing conditions.

Insight: BFNPS-based materials demonstrate a compelling balance of high tensile strength and stiffness, making them suitable for structural applications. While PEEK exhibits a higher modulus, the BFNPS-based polymer often provides greater ductility, as indicated by its higher elongation at break. This combination of strength and toughness is a significant advantage in many engineering applications.

Chemical Resistance

The inherent chemical stability of the ether and sulfone linkages provides BFNPS-based polymers with broad resistance to a variety of chemicals, including acids, bases, and organic solvents. This makes them suitable for applications in chemically aggressive environments, such as in chemical processing equipment or medical devices that undergo repeated sterilization cycles.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for key performance tests are provided below.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of thermal stability in accordance with ASTM E2550.[4][5]

  • Sample Preparation: Ensure the material sample is dry and free of volatile contaminants. A sample size of 5-10 mg is typical.

  • Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.

  • Test Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min to prevent oxidative degradation.

    • Temperature Program: Ramp from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Determine the onset of decomposition (Td), often reported as the temperature at which 5% weight loss occurs (Td5%).

    • Measure the residual weight at the end of the test (e.g., at 800°C) to determine the char yield.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep Dry Sample (5-10 mg) Instrument Load into TGA Prep->Instrument Run Heat 30-800°C @ 10°C/min (Nitrogen Atmosphere) Instrument->Run Start Plot Plot Weight % vs. Temp. Run->Plot Calc Calculate Td5% & Char Yield Plot->Calc

Workflow for Thermogravimetric Analysis (TGA).
Protocol 2: Tensile Properties Testing

This protocol follows the ASTM D638 standard for determining the tensile properties of plastics.[6][7][8][9][10]

  • Specimen Preparation: Injection mold or machine the polymer into Type I dumbbell-shaped specimens as specified in ASTM D638.[7] Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Instrumentation: Use a universal testing machine (UTM) equipped with grips suitable for holding the specimens and a load cell of appropriate capacity.[7][10] An extensometer is required for accurate strain measurement.[7]

  • Test Procedure:

    • Mount the specimen securely in the grips of the UTM.

    • Attach the extensometer to the gauge length section of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[9]

  • Data Acquisition and Analysis:

    • Record the load and extension data throughout the test.

    • Calculate Tensile Strength, Tensile Modulus, and Elongation at Break from the resulting stress-strain curve.

Mechanistic Insights and Polymerization Chemistry

The synthesis of high molecular weight polymers from BFNPS relies on a step-growth polymerization mechanism, specifically nucleophilic aromatic substitution (SNAr).[11][12][13]

The process is typically carried out by reacting BFNPS with a bisphenolic comonomer (e.g., Bisphenol A or 4,4'-dihydroxybiphenyl) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), with a weak base such as potassium carbonate (K₂CO₃) to deprotonate the phenol.[3][11]

General SNAr polymerization of BFNPS.

The electron-withdrawing sulfone and ortho-nitro groups powerfully activate the C-F bond towards nucleophilic attack by the phenoxide ions.[2] This high reactivity allows the polymerization to proceed under relatively mild conditions to yield high molecular weight polymers, which is essential for achieving good mechanical properties.[14]

Conclusion

This compound is a highly versatile and powerful monomer for the synthesis of high-performance polymers. Materials derived from BFNPS exhibit an exceptional combination of high thermal stability, robust mechanical strength, and excellent chemical resistance. While alternatives like PEEK may offer superior stiffness or slightly higher thermal decomposition temperatures in some cases, BFNPS-based materials provide a more balanced profile of properties, often including better ductility and processability. The straightforward, catalyst-free polymerization chemistry is an additional significant advantage, particularly for high-purity applications. For professionals in research and development, BFNPS-based materials represent a compelling option for applications that push the boundaries of material performance.

References

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A Comparative Guide to the Applications and Efficacy of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials and pharmaceutical development, the selection of appropriate building blocks is paramount to achieving desired performance and efficacy. Bis(4-fluoro-3-nitrophenyl) sulfone, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is a versatile, albeit specialized, aromatic compound.[1][2] Its unique molecular architecture, characterized by two nitro groups and a sulfone bridge, imparts distinct reactivity and properties that make it a valuable monomer and intermediate in various synthetic applications. This guide provides a comprehensive literature review of the applications and efficacy of this compound, with a critical comparison to alternative compounds, supported by experimental data and detailed protocols.

High-Performance Polymer Synthesis: A Tale of Two Sulfones

The most prominent application of this compound is in the synthesis of high-performance poly(ether sulfone)s (PES).[3] These thermoplastics are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries.[4][5]

The Nitro Advantage: Enhanced Reactivity in Polycondensation

The synthesis of PES typically proceeds via a nucleophilic aromatic substitution (SNA) polycondensation reaction. In this process, a dihalogenated sulfone monomer reacts with a bisphenol in the presence of a weak base. The fluorine atoms on this compound are activated towards nucleophilic attack by the strongly electron-withdrawing nitro groups located ortho to them.[6][7][8] This activation is a key differentiator when compared to its non-nitrated counterpart, bis(4-fluorophenyl) sulfone .

The electron-withdrawing effect of the nitro groups significantly increases the electrophilicity of the carbon atoms attached to the fluorine atoms, thereby accelerating the rate of polymerization.[6][7] This allows for the synthesis of high molecular weight polymers under milder reaction conditions compared to what is required for bis(4-fluorophenyl) sulfone.

Comparative Analysis: Monomer Reactivity

MonomerKey Structural FeatureImpact on ReactivityTypical Polymerization Conditions
This compound Two nitro groups ortho to fluorine atomsHighly activated towards nucleophilic aromatic substitutionLower temperatures and shorter reaction times
Bis(4-fluorophenyl) sulfone No activating groups other than the sulfone bridgeLess activated, requiring more forcing conditionsHigher temperatures and longer reaction times[4]
Post-Polymerization Modification: A Gateway to Functional Polymers

The presence of the nitro groups in the resulting poly(ether sulfone) backbone offers a unique advantage: they can be readily reduced to amine functionalities. This opens up a versatile platform for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications. For instance, the resulting amine groups can be sulfonated to create proton-exchange membranes for fuel cells or functionalized with other moieties to enhance solubility or introduce cross-linking sites.[9][10][11][12]

In contrast, poly(ether sulfone)s synthesized from bis(4-fluorophenyl) sulfone lack these convenient handles for modification, requiring more complex and often less efficient methods to introduce functionality.

Experimental Protocol: Synthesis of Poly(ether sulfone) from this compound

Objective: To synthesize a high molecular weight poly(ether sulfone) via nucleophilic aromatic substitution polycondensation.

Materials:

  • This compound

  • Bisphenol A

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, charge equimolar amounts of this compound and Bisphenol A.

  • Add a 10% molar excess of anhydrous potassium carbonate.

  • Add DMAc to achieve a monomer concentration of 20-30% (w/v) and a volume of toluene sufficient to fill the Dean-Stark trap.

  • Heat the mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere to azeotropically remove water.

  • After the complete removal of water (typically 2-4 hours), slowly increase the temperature to 160-170°C and maintain for 6-8 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Cool the reaction mixture to room temperature and dilute with additional DMAc.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with constant stirring.

  • Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C overnight.

Workflow for Poly(ether sulfone) Synthesis

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up A Charge Reactants: - this compound - Bisphenol A - K2CO3 B Add Solvents: - DMAc - Toluene A->B C Azeotropic Dehydration (140-150°C) B->C D Polycondensation (160-170°C) C->D E Cooling and Dilution D->E F Precipitation in Methanol E->F G Filtration and Washing F->G H Drying G->H I High Molecular Weight Poly(ether sulfone) H->I

Caption: A schematic workflow for the synthesis of poly(ether sulfone).

Cross-Linking Applications: A Comparative Overview

This compound's structure, with two reactive sites, makes it a potential homobifunctional cross-linking agent. The activated fluorine atoms can react with nucleophilic groups on polymer chains, such as amines or thiols, to form stable covalent bonds. However, its application in this area is less documented compared to more established cross-linkers.

Alternatives to this compound in Cross-Linking

A direct comparison with this compound is challenging due to a lack of specific data. However, we can compare its potential attributes with commonly used cross-linking agents:

  • Glutaraldehyde: A widely used, highly reactive dialdehyde that efficiently cross-links proteins and other amine-containing polymers.[1][2] However, it is known for its cytotoxicity, which can be a significant drawback in biomedical applications.[13]

  • Genipin: A naturally derived, biocompatible, and less cytotoxic cross-linking agent.[3][13][14][15][16] It reacts with amine groups to form stable cross-links. Its lower reactivity compared to glutaraldehyde may require longer reaction times or different conditions.

  • Divinyl Sulfone: Another sulfone-based cross-linker that reacts with hydroxyl and amine groups. It is often used for cross-linking polysaccharides like hyaluronic acid.[17]

Comparative Analysis: Cross-Linking Agents

Cross-Linking AgentTypeReactivityBiocompatibilityKey Applications
This compound Aromatic SulfoneHigh (activated SNAr)Unknown/Requires evaluationPotential for high-performance polymers
Glutaraldehyde DialdehydeVery HighLow (cytotoxic)[13]Tissue fixation, enzyme immobilization[1][2]
Genipin IridoidModerateHigh (biocompatible)[3][13][14][15][16]Biomedical hydrogels, drug delivery[13][14]
Divinyl Sulfone Vinyl SulfoneModerateGenerally goodPolysaccharide hydrogels[17]

Logical Relationship of Cross-Linker Selection

G cluster_0 Application Requirements cluster_1 Cross-Linker Choice A Biomedical Application? C Genipin A->C Yes D Glutaraldehyde A->D No (with caution) B High Mechanical Strength? B->D Yes E This compound B->E Potentially Yes C->B Moderate Strength

Caption: Decision tree for selecting a cross-linking agent based on application needs.

Role in Pharmaceutical Synthesis: An Intermediate with Potential

The presence of the sulfone moiety is a common feature in a wide range of pharmaceuticals with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[10][18][19][20] this compound serves as a potential intermediate in the synthesis of such molecules.[3] The nitro groups can be reduced to amines, which can then be further functionalized, while the sulfone group provides a stable and often critical pharmacophore.

Synthetic Strategies and Alternatives

While specific drugs synthesized directly from this compound are not prominently reported in publicly available literature, we can infer its potential utility by examining common synthetic routes to sulfone-containing drugs. A frequent strategy involves the oxidation of a precursor thioether.[21]

Alternative Synthetic Route:

A common alternative to using a pre-formed diaryl sulfone is the construction of the sulfone bridge during the synthesis. This can be achieved by reacting an aryl sulfonyl chloride with an aromatic compound via a Friedel-Crafts reaction or by coupling an aryl halide with a sulfinate salt.

The choice of synthetic route depends on the availability of starting materials, the desired substitution pattern, and the compatibility of functional groups. The use of this compound would be advantageous when the specific dinitro-difluoro substitution pattern is required for subsequent transformations.

Signaling Pathway Analogy: Synthetic Route Selection

G cluster_0 Starting Materials cluster_1 Key Transformation A This compound D Nucleophilic Substitution & Functional Group Interconversion A->D B Aryl Thioether E Oxidation B->E C Aryl Sulfonyl Chloride + Arene F Friedel-Crafts Acylation C->F G Target Sulfone-Containing Drug D->G E->G F->G

Caption: Different synthetic pathways to achieve a target sulfone-containing drug.

Conclusion

This compound is a highly activated monomer that offers significant advantages in the synthesis of high-performance poly(ether sulfone)s, particularly in terms of reaction kinetics and the potential for post-polymerization functionalization. Its utility as a cross-linking agent and a pharmaceutical intermediate is plausible but less established, with viable alternatives available for these applications. The choice of this compound over other compounds will ultimately depend on the specific requirements of the target application, with its key strengths lying in the realm of advanced polymer chemistry. Further research into its cross-linking capabilities and its incorporation into novel pharmaceutical scaffolds could broaden its application scope.

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  • ResearchGate. (n.d.). Synthesis and investigation of sulfonated poly(ether sulfone) for proton exchange membranes. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. Retrieved from [Link]

  • Current Topics in Medicinal Chemistry. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of sulfonated bis(4‐fluorophenyl) sulfone. Retrieved from [Link]

  • Google Patents. (n.d.). CN112851942A - Preparation method of polyether sulfone.
  • PHT. (n.d.). RANGE POLYETHERSULFONE - PES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

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  • Patent Alert. (n.d.). Polymer electrolyte with aromatic sulfone crosslinking. Retrieved from [Link]

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A Senior Application Scientist's Guide to High-Performance Polymers: Economic and Performance Analysis of Bis(4-fluoro-3-nitrophenyl) sulfone (BFNPS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of high-performance polymers, monomer selection is a critical decision point that dictates not only the final properties of the material but also the economic feasibility of its production. This guide provides a comprehensive economic and technical comparison of Bis(4-fluoro-3-nitrophenyl) sulfone (BFNPS), a highly activated aromatic monomer, against its conventional counterpart, 4,4'-dichlorodiphenyl sulfone (DCDPS). We will explore the synthesis of these monomers, their subsequent polymerization via nucleophilic aromatic substitution, and a detailed analysis of the resulting polymers' performance. This document is structured to provide researchers and process chemists with the data and field-proven insights necessary to make strategic decisions in the development of advanced poly(arylene ether sulfone)s (PAES).

Introduction: The Strategic Importance of Monomer Selection in PAES Synthesis

Poly(arylene ether sulfone)s are a class of amorphous engineering thermoplastics renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them indispensable in demanding sectors such as aerospace, automotive, electronics, and advanced membrane filtration. The properties of a PAES are directly encoded by the chemical structure of its constituent monomers.

The polymerization typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between an activated dihalide monomer and a bisphenate salt. The efficiency of this reaction and the ultimate performance of the polymer are profoundly influenced by two key features of the dihalide monomer:

  • The Nature of the Leaving Group: Halogens (typically fluorine or chlorine) attached to the aromatic ring.

  • The Nature of the Activating Group: Electron-withdrawing groups (EWGs) that stabilize the intermediate Meisenheimer complex, thereby facilitating the nucleophilic attack.

This guide focuses on a critical comparison between two such monomers: the workhorse of the industry, 4,4'-dichlorodiphenyl sulfone (DCDPS) , and a higher-performance, specialty alternative, This compound (BFNPS) . While both are diaryl sulfones, the differences in their leaving groups (Cl vs. F) and the addition of powerful nitro activating groups in BFNPS lead to significant disparities in reactivity, processing conditions, and final polymer properties.

Monomer Synthesis and Economic Positioning

The accessibility and cost of the monomer are primary considerations in any economic analysis.

This compound (BFNPS)

BFNPS is a specialty chemical. Its structure features two powerful activating groups: the central sulfone bridge and two nitro groups positioned ortho to the fluorine leaving groups. This high degree of activation is the cornerstone of its chemical utility.

Synthesis Protocol: BFNPS via Electrophilic Nitration

The synthesis of BFNPS is typically achieved through the electrophilic nitration of 4,4'-difluorodiphenyl sulfone. The causality behind this choice is the need to introduce the strongly electron-withdrawing nitro groups to dramatically increase the monomer's reactivity for subsequent polymerization.

  • Reaction Setup: A jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and a dropping funnel, is charged with 4,4'-difluorodiphenyl sulfone and concentrated sulfuric acid (98%). The mixture is chilled to 0-5°C using a circulating chiller.

  • Nitration: A pre-cooled nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is added dropwise. The temperature must be rigorously controlled below 10°C to prevent unwanted side reactions and ensure di-nitration at the positions ortho to the fluorine atoms.

  • Reaction Quench & Precipitation: Once the reaction is complete (monitored by HPLC), the reaction mixture is carefully transferred onto a slurry of crushed ice and water. The BFNPS product, being insoluble in the acidic aqueous medium, precipitates out as a solid.

  • Purification: The crude yellow solid is collected by filtration, washed extensively with deionized water to remove residual acid, and then purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol to achieve high purity suitable for polymerization.

4,4'-Dichlorodiphenyl sulfone (DCDPS)

DCDPS is a large-scale industrial chemical, serving as the primary building block for many commercial polysulfones (PSU) and polyethersulfones (PES).[1][3]

Synthesis and Cost: DCDPS is produced via the Friedel-Crafts reaction of chlorobenzene and thionyl chloride, a process optimized for large volumes and low cost.[4] While specific prices fluctuate, DCDPS is significantly more cost-effective than BFNPS due to the lower cost of raw materials and economies of scale.[3] Its price is a key driver for the widespread use of the polymers derived from it.

The Polymerization Process: A Tale of Two Reactivities

The core of the economic and performance comparison lies in the polymerization step. The synthesis of PAES is a polycondensation reaction where the choice of monomer dictates the process parameters.

G cluster_0 BFNPS Polymerization cluster_1 DCDPS Polymerization A BFNPS + Bisphenol A B K2CO3, NMP/Toluene A->B C Azeotropic Dehydration (~140-150°C) B->C D Polymerization (160-180°C) C->D E High MW PAES (Shorter Reaction Time) D->E F DCDPS + Bisphenol A G K2CO3, NMP/Toluene F->G H Azeotropic Dehydration (~140-150°C) G->H I Polymerization (>190°C) H->I J High MW PAES (Longer Reaction Time) I->J

Caption: Comparative polymerization workflows for BFNPS and DCDPS.

Experimental Protocol: PAES Synthesis via Nucleophilic Aromatic Substitution

This protocol is representative for both monomers, with the critical difference being the polymerization temperature.

  • Reactor Charging: A multi-necked flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser is charged with the diaryl sulfone monomer (BFNPS or DCDPS), an equimolar amount of a chosen bisphenol (e.g., Bisphenol A), and a slight excess of anhydrous potassium carbonate (K₂CO₃).

  • Solvent Addition: High-boiling aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone, NMP) and an azeotroping agent (e.g., Toluene) are added.

  • Water Removal: The mixture is heated to ~140-150°C. The toluene forms an azeotrope with the water generated from the phenate formation, which is collected in the Dean-Stark trap. This step is critical; residual water will prevent the polymer from reaching a high molecular weight.

  • Polymerization: After complete water removal, the toluene is distilled off, and the reaction temperature is raised.

    • For BFNPS: A temperature of 160-180°C is typically sufficient due to the high reactivity imparted by both the fluoro leaving groups and the nitro activating groups.

    • For DCDPS: A higher temperature of >190°C is required to achieve a reasonable reaction rate, as the chloride is a less effective leaving group and the sulfone is the sole activating group.[2][4]

  • Work-up: Once the desired viscosity is reached (indicating high molecular weight), the reaction is cooled and the viscous polymer solution is diluted with additional solvent. The polymer is then isolated by precipitation into a non-solvent like methanol, filtered, washed, and dried under vacuum.

Economic Implications of Reactivity

The difference in required polymerization temperature is a crucial economic factor:

  • Energy Costs: The higher temperatures required for DCDPS translate directly to higher energy consumption, increasing operational expenditure (OPEX).

  • Capital Costs: Maintaining higher temperatures may require more specialized reactors and heating systems, potentially increasing capital expenditure (CAPEX).

  • Cycle Time: The faster reaction kinetics of BFNPS can lead to shorter batch cycle times, increasing plant throughput and efficiency.

Therefore, the higher upfront cost of the BFNPS monomer can be partially or wholly offset by lower manufacturing costs, particularly in large-scale, continuous operations.

Performance Comparison of Resulting Polymers

The ultimate justification for using a premium monomer like BFNPS is superior performance. The inclusion of the nitro groups and the robust ether-sulfone backbone leads to polymers with distinct properties.

PropertyPolymer from BFNPSPolymer from DCDPSRationale for Difference
Glass Transition Temp. (Tg) Typically > 220°CTypically 180-190°C[2]The bulky, polar nitro groups in the BFNPS-derived polymer chain restrict segmental motion, significantly increasing the Tg.
Thermal Stability (TGA, 5% wt loss) > 450°C in N₂> 450°C in N₂Both polymer backbones are inherently very stable. The primary degradation pathways are similar at high temperatures.
Mechanical Properties High Modulus, Potentially BrittleGood balance of stiffness and toughnessThe rigid structure from BFNPS leads to higher stiffness. DCDPS-based polymers like commercial PSU are known for their good ductility.
Solvent Resistance GoodExcellentThe fundamental poly(arylene ether sulfone) structure provides excellent chemical resistance in both cases.
Post-Polymerization Modification PossibleNot directly possibleThe nitro groups on the BFNPS-polymer backbone can be chemically reduced to amine groups, creating reactive sites for cross-linking or grafting.

Note: Exact values depend on the specific bisphenol co-monomer used and the polymer's molecular weight.

Logical Framework for Monomer Selection

The decision to use BFNPS over DCDPS is driven by the specific demands of the final application, balanced against the total cost of production.

G A Define Application Need B High Thermal Demand? (Tg > 200°C) A->B C Standard Application? (Tg < 200°C) A->C D Post-Modification Required? B->D No F Select BFNPS (Higher Performance) B->F Yes E Cost-Dominated Project? C->E Yes G Select DCDPS (Lower Cost) C->G No, performance is key D->E No D->F Yes E->G Yes H Perform Techno-Economic Analysis (Monomer Cost vs. Process Savings) E->H No, process efficiency matters H->F Savings Justify Cost H->G Savings Do Not Justify Cost

Caption: Decision matrix for selecting between BFNPS and DCDPS.

Conclusion: A Strategic Choice Based on Total Value

The economic analysis of using this compound in polymer production cannot be based on monomer price alone. A holistic view that incorporates processing costs and final material performance is essential.

  • 4,4'-dichlorodiphenyl sulfone (DCDPS) remains the monomer of choice for a wide range of applications where the well-established properties of standard polysulfones and polyethersulfones are sufficient and cost is a primary driver.[3]

  • This compound (BFNPS) emerges as a strategic specialty monomer for advanced applications. Its higher reactivity allows for more efficient, lower-energy polymerization, providing a potential offset to its higher purchase price. The resulting polymers offer a significant step-up in thermal performance (higher Tg) and open possibilities for further functionalization, justifying its use in cutting-edge technologies where performance, not cost, is the limiting factor.

For researchers and developers, the choice hinges on the target application's requirements. BFNPS provides a pathway to materials that can operate in more extreme environments and possess tailored functionalities, expanding the performance envelope of the poly(arylene ether sulfone) family.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Price of 4,4'-Dichlorodiphenyl Sulfone for Industrial Use. Retrieved from [Link]

  • Kopach, O., et al. (2023). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers, 15(1), 123. [Link]

  • IndiaMART (n.d.). 4,4-Dichloro Diphynyl Sulphone (DCDPS), Purity: 99. Retrieved from [Link]

  • Morressier (2021). Synthesis and characterization of sulfonated poly (arylene ether sulfone 2-chloro-4, 6- diamino-1,3,5-triazine) hybrid copolymers. Retrieved from [Link]

  • VTechWorks (2018). Synthesis, Characterization and Structure-Property Relationships of Post-sulfonated Poly(arylene ether sulfone) Membranes for Water Desalination. Retrieved from [Link]

  • ACS Fall 2025. Synthesis and characterization of sulfonated poly (arylene ether sulfone 2-chloro-4, 6- diamino-1,3,5-triazine) hybrid copolymers. Retrieved from [Link]

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A Guide to Greener Sulfone Monomer Synthesis: An Environmental Impact Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Sulfone Moiety and Its Environmental Cost

Sulfone-containing molecules are cornerstones of modern chemistry. Their unique chemical and physical properties have made them indispensable in a vast array of applications, from life-saving pharmaceuticals and high-efficiency agrochemicals to advanced, high-performance polymers like poly(ether sulfone) (PES) and polyphenylsulfone (PPSU) used in aerospace, medical devices, and water treatment membranes.[1][2][3][4] However, the versatility of the sulfone group has historically been shadowed by the environmental burden of its synthesis. Traditional methods often rely on harsh conditions, hazardous reagents, and inefficient processes that generate significant waste.[5][6]

As the chemical industry pivots towards sustainability, it is imperative for researchers and process chemists to critically evaluate and adopt greener synthesis strategies. This guide provides an in-depth comparison of the primary routes for synthesizing sulfone monomers, moving beyond simple reaction schemes to analyze their environmental impact. We will explore the causality behind experimental choices, compare traditional protocols with modern, sustainable alternatives, and provide the data and methodologies necessary to make informed, environmentally conscious decisions in the laboratory and at scale.

Method 1: Oxidation of Thioethers

The oxidation of thioethers (sulfides) to sulfones is arguably the most common and direct method for creating the sulfonyl group.[7] The reaction proceeds in two steps, with a sulfoxide as an intermediate.[2] The choice of oxidant is the single most critical factor determining the environmental profile of this route.

Route 1A: The Environmental Pitfalls of Traditional Oxidation

Historically, the go-to oxidants were stoichiometric, heavy-metal-based reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). While effective, these methods are relics of a less environmentally aware era.

  • Environmental Impact: The primary drawback is the generation of large quantities of toxic, heavy-metal waste, which requires costly and energy-intensive remediation. The atom economy of these reactions is inherently poor, as the complex metal oxidant contributes significant mass that is not incorporated into the final product.[8]

Route 1B: The Green Revolution in Sulfide Oxidation

Modern organic synthesis has largely replaced hazardous metal oxidants with cleaner, more efficient alternatives. Hydrogen peroxide (H₂O₂) is the preeminent "green" oxidant.[9][10]

  • Causality of Greener Choices: The appeal of H₂O₂ lies in its exceptional atom economy; its only byproduct is water.[9] This eliminates the generation of hazardous waste and simplifies product isolation. Furthermore, recent advancements have enabled these oxidations to be performed under catalyst-free and even solvent-free conditions, dramatically improving the process mass intensity (PMI).[5][11] Urea-hydrogen peroxide (UHP), a stable and easy-to-handle solid, offers a similar "green" profile and is effective in solvents like ethyl acetate, avoiding chlorinated solvents.[12][13]

  • Trustworthiness through Self-Validation: A well-designed green oxidation protocol is self-validating. The use of a slight excess of 30% aqueous H₂O₂ ensures complete conversion of the sulfide to the sulfone, while the absence of harsh reagents or catalysts means the final product is easily isolated by simple filtration or crystallization, minimizing the need for extensive chromatographic purification.[11]

Comparative Workflow: Traditional vs. Green Oxidation

The diagram below illustrates the stark contrast in workflow complexity and waste generation between the two approaches.

G cluster_0 Route 1A: Traditional Oxidation cluster_1 Route 1B: Green Oxidation a1 Thioether + KMnO₄ a2 Reaction in Organic Solvent a1->a2 a3 Quenching & Workup a2->a3 a4 Purification (Chromatography) a3->a4 a6 Waste: MnO₂ Sludge, Solvent Waste a3->a6 a5 Product (Sulfone) a4->a5 a4->a6 b1 Thioether + 30% H₂O₂ b2 Solvent-Free or Water b1->b2 b3 Isolation (Filtration/Crystallization) b2->b3 b4 Product (Sulfone) b3->b4 b5 Waste: Water b3->b5

Caption: Workflow comparison of oxidation routes.

Experimental Protocol: Catalyst- and Solvent-Free Oxidation with H₂O₂

This protocol is adapted from the highly atom-economic method reported by Santoro et al.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the sulfide (1.0 eq).

  • Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (2.1 - 2.5 eq) to the sulfide. For solid substrates, the mixture will be heterogeneous.

  • Reaction Execution: Heat the mixture to 75 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Product Isolation (for solid products): Cool the reaction mixture to room temperature. If the product precipitates, add cold water to facilitate filtration. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Product Isolation (for liquid products): Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Method 2: Friedel-Crafts Sulfonylation

The Friedel-Crafts reaction is a classic C-S bond-forming strategy for producing aryl sulfones, typically by reacting an arene with a sulfonyl chloride or sulfonic acid.[2][14] Similar to oxidation, the choice of catalyst is the key determinant of its environmental impact.

Route 2A: The Wasteful Legacy of Lewis Acids

The traditional Friedel-Crafts sulfonylation employs stoichiometric quantities of strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6]

  • Environmental Impact: This approach is fraught with environmental issues. The Lewis acids are highly corrosive, moisture-sensitive, and difficult to handle.[6] The reaction workup requires quenching with large volumes of water, which generates a significant amount of acidic, metal-containing aqueous waste. The catalyst cannot be recovered or reused, leading to a very poor process economy.[6][15]

Route 2B: Solid Acids as a Reusable, Green Alternative

The modern, eco-friendly approach replaces soluble Lewis acids with heterogeneous solid acid catalysts, such as zeolites (e.g., Zeolite Beta, ZSM-5) or metal-exchanged montmorillonite clays.[6][15]

  • Causality of Greener Choices: Solid acids are non-corrosive, easy to handle, and, most importantly, recyclable.[15] After the reaction, the catalyst can be recovered by simple filtration and reactivated for subsequent batches. This eliminates the need for aqueous quenching, drastically reducing the waste generated and simplifying the product isolation procedure. The regioselectivity of the reaction (e.g., para-selectivity) is often higher with solid acids compared to traditional Lewis acids.[6]

Catalyst Lifecycle: Lewis Acid vs. Solid Acid

The following diagram illustrates the sustainable, circular nature of solid acid catalysis compared to the linear, wasteful path of traditional methods.

G cluster_0 Route 2A: Lewis Acid Catalysis cluster_1 Route 2B: Solid Acid Catalysis a1 Fresh AlCl₃ a2 Reaction a1->a2 a3 Quenching a2->a3 a4 Aqueous Waste (Al(OH)₃, HCl) a3->a4 b1 Fresh Zeolite Catalyst b2 Reaction b1->b2 Recycle b3 Filtration b2->b3 Recycle b3->b1 Recycle b4 Reactivation (Calcination)

Caption: Catalyst lifecycle comparison.

Experimental Protocol: Friedel-Crafts Sulfonylation with Zeolite Beta

This protocol is based on the work of Smith et al. on eco-friendly sulfone synthesis.[6]

  • Catalyst Activation: Activate Zeolite Beta catalyst by heating at 500 °C for 4 hours under a stream of dry air. Cool to room temperature under vacuum and store in a desiccator.

  • Reaction Setup: To a three-necked flask equipped with a condenser and mechanical stirrer, add the arene (e.g., anisole, 10 eq) and the activated Zeolite Beta catalyst (e.g., 0.5 g per 10 mmol of sulfonyl chloride).

  • Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 140 °C). Add the sulfonylating agent (e.g., p-toluenesulfonyl chloride, 1.0 eq) portion-wise over 30 minutes.

  • Reaction Execution: Maintain the temperature and stir for the required time (e.g., 5 hours), monitoring the reaction by GC.

  • Catalyst and Product Recovery: Cool the reaction mixture to room temperature. Filter to recover the solid catalyst. The catalyst can be washed with a solvent (e.g., toluene), dried, and reactivated for reuse. The filtrate, containing the product and excess arene, is concentrated under reduced pressure. The excess arene can be recovered by distillation. The crude product is then purified by crystallization.

Method 3: Nucleophilic Aromatic Substitution (SNAr) for Poly(arylene ether sulfone) Synthesis

This route is the industrial mainstay for producing high-performance sulfone polymers. It typically involves the polycondensation of a dihaloaryl sulfone (often 4,4′-dichlorodiphenyl sulfone, DCDPS) with a bisphenolate.[16] The environmental considerations here are more nuanced, focusing on solvent choice and energy consumption.

  • Solvent Selection: The reaction requires high-boiling, aprotic polar solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAA).[16] These solvents are effective but pose significant environmental and health risks. NMP and DMF, in particular, are facing increasing regulatory scrutiny as reproductive toxins. DMSO can cause cross-linking during processing, complicating its removal.[16][17] Research into greener solvent alternatives or solvent-free methods is an active area of development.

  • Energy Consumption: The polycondensation reactions are run at high temperatures (160-250 °C) for extended periods, making them highly energy-intensive.[17][18] The production of high-performance plastics can require between 13.8 and 50 kWh per kilogram of polymer, a substantial energy footprint.[19]

  • Atom Economy and Byproducts: The reaction generates a stoichiometric amount of salt byproduct (e.g., KCl or KF), which must be removed from the polymer and treated. While less toxic than heavy metal waste, it still contributes to the process mass intensity.

  • Choice of Halogen: Traditionally, fluoro-activated monomers were preferred due to the higher electronegativity of fluorine, which was thought to promote a better reaction.[20][21] However, recent studies combining computational and experimental approaches have shown that chloro-activated monomers (like DCDPS) can lead to higher reaction spontaneity and result in polymers with slightly higher molecular weight and better mechanical strength.[20][21] Given that chloro-aromatics are generally less expensive and their synthesis is more established, using DCDPS can be both economically and, in some cases, performatively advantageous.

Experimental Protocol: Synthesis of a Poly(ether sulfone) Copolymer

This representative protocol is for the synthesis of a co-poly(ether sulfone) via nucleophilic aromatic substitution.[18]

  • Reaction Setup: A resin kettle fitted with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser is charged with 4,4′-dichlorodiphenyl sulfone (DCDPS, 1.0 eq), bisphenol A (1.0 eq), and potassium carbonate (K₂CO₃, ~1.1 eq).

  • Solvent Addition: Add N,N-dimethylacetamide (DMAA) and toluene (as an azeotroping agent) to the flask to achieve a specific solids concentration (e.g., 25% w/v).

  • Dehydration: Heat the mixture to ~140 °C with vigorous stirring under a nitrogen blanket. Water formed in situ is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Polymerization: After dehydration is complete (~4 hours), drain the toluene from the trap and increase the reaction temperature to 160 °C. Maintain this temperature for 8-12 hours to allow the polymer chain to grow. The viscosity of the solution will increase significantly.

  • Polymer Precipitation and Purification: Cool the viscous solution to room temperature and dilute with a solvent like chloroform. Filter to remove the K₂CO₃ and byproduct salts. Precipitate the polymer by slowly pouring the filtrate into a large excess of a non-solvent like methanol with vigorous stirring.

  • Drying: Collect the fibrous polymer by filtration, wash thoroughly with methanol and water to remove residual solvent and salts, and dry in a vacuum oven at 100 °C until a constant weight is achieved.

Comparative Environmental Impact Summary

Synthesis RouteKey Reagents / CatalystsSolventsEnergy IntensityAtom EconomyKey Waste Products
Traditional Oxidation KMnO₄, CrO₃Chlorinated SolventsModerateVery PoorToxic Heavy Metal Sludge
Green Oxidation H₂O₂, UHP, O₂/AirWater, Ethyl Acetate, or Solvent-FreeLow to ModerateExcellentWater
Traditional Friedel-Crafts Stoichiometric AlCl₃, FeCl₃Nitrobenzene, CS₂HighVery PoorCorrosive, Acidic Aqueous Waste
Solid Acid Friedel-Crafts Zeolites, Clays (reusable)Excess Arene (recyclable)HighGoodMinimal (catalyst is recycled)
SNAr for Polysulfones DCDPS, Bisphenols, K₂CO₃NMP, DMAA, DMSOVery HighGoodSalt Byproducts (KCl), Solvent Waste

Conclusion and Future Outlook

The synthesis of sulfone monomers is undergoing a critical and necessary evolution towards sustainability. For simple sulfone synthesis, green oxidation using hydrogen peroxide represents a nearly ideal solution, offering high atom economy and minimal waste.[11] In the realm of aromatic sulfones, the replacement of corrosive, single-use Lewis acids with recyclable solid acid catalysts is a significant advancement that dramatically reduces the environmental footprint of Friedel-Crafts sulfonylation.[6][15]

The production of high-performance sulfone polymers via SNAr remains the most challenging from an environmental perspective, primarily due to its reliance on hazardous, high-boiling solvents and significant energy consumption.[16][19] Future research must focus on developing catalytic systems that work in greener solvents or under solvent-free melt conditions, and on designing processes with improved energy efficiency. Emerging technologies like photocatalysis and the use of SO₂ surrogates hold promise for developing entirely new, milder, and more sustainable pathways to these vital chemical building blocks.[2][22] By embracing these innovations, the scientific community can ensure that the valuable applications of sulfone monomers do not come at an unacceptable environmental cost.

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  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Available at: [Link]

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  • ResearchGate. (2014). ChemInform Abstract: Highly Atom-Economic, Catalyst- and Solvent-Free Oxidation of Sulfides into Sulfones Using 30% Aqueous H₂O₂. Available at: [Link]

  • NIH National Library of Medicine. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Available at: [Link]

  • Smith, K., et al. (2002). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2753-2758. Available at: [Link]

  • PubMed. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Available at: [Link]

  • ResearchGate. (2007). Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications. Available at: [Link]

  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Available at: [Link]

  • RSC Publishing. (2002). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Available at: [Link]

  • RSC Publishing. (2022). Water as a monomer: synthesis of an aliphatic polyethersulfone from divinyl sulfone and water. Available at: [Link]

  • MDPI. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. Available at: [Link]

  • MDPI. (2023). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Available at: [Link]

  • American Chemical Society. (2023). Synthesis and depolymerization of poly(olefin sulfones) for chemical recycling of photoresist materials. Available at: [Link]

  • ResearchGate. (2018). Substrate scope for the Friedel‐Crafts sulfonylation of sulfonyl chloride catalyzed by triflic acid. Available at: [Link]

  • ResearchGate. (2022). Simplified process flowsheet of polysulfone (PSU) production. Available at: [Link]

  • Plastics Today. (2007). The Materials Analyst, Part 86: Telling sulfone polymers apart. Available at: [Link]

  • ResearchGate. (2021). Friedel‐Crafts‐type sulfonylation of (hetero)arenes. Available at: [Link]

  • Organic Chemistry Portal. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Available at: [Link]

  • Ningbo Juyuan Hongtong. (n.d.). Polysulfone vs Polyethersulfone: In-Depth Comparison. Available at: [Link]

  • SciSpace. (1999). One stage synthesizing polyether sulfone resin by using dimethyl sulfone as solvent. Available at: [Link]

  • MDPI. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Available at: [Link]

  • NIH National Library of Medicine. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives. Available at: [Link]

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A Guide to Reproducibility and Performance in Syntheses Utilizing Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(4-fluoro-3-nitrophenyl) sulfone, also known as 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone (DFDNPS), is a highly versatile and reactive organic compound.[1] Its molecular structure, featuring two benzene rings linked by a sulfone group and activated by both nitro and fluoro substituents, makes it an invaluable building block in modern organic synthesis.[1] The potent electron-withdrawing nature of the sulfone and nitro groups significantly activates the fluorine atoms toward nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures under relatively mild conditions.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It provides a deep dive into the practical application of this compound, with a core focus on achieving reproducible experimental outcomes. We will explore the causality behind key experimental parameters, present a self-validating protocol for a typical SNAr reaction, and offer a comparative analysis against logical alternatives. The objective is to equip scientists with the necessary insights to leverage this powerful reagent with confidence and precision in applications ranging from pharmaceutical development to advanced materials science.[2]

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of reproducible science. This compound is a solid, typically appearing as a white to light yellow crystalline powder.[2] Key identifying and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 312-30-1[2][3]
Molecular Formula C₁₂H₆F₂N₂O₆S[1][3]
Molecular Weight 344.25 g/mol [1][3]
Melting Point 191 - 197 °C[2][3][4]
Appearance White to light yellow crystalline powder[2]
Purity (Typical) ≥ 98% (GC)[2]

Safety Considerations: As a laboratory chemical, this compound is classified as hazardous. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[5][6]

Primary Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its high reactivity in SNAr reactions. The fluorine atoms serve as excellent leaving groups, activated by the strong -I and -M effects of the ortho nitro group and the para sulfone bridge. This dual activation makes the aromatic carbon attached to the fluorine highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, phenols, thiols).

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R1 This compound Meisenheimer Meisenheimer Complex Addition of Nucleophile Resonance Stabilized Anion R1->Meisenheimer + Nu⁻ Nu Nucleophile (Nu-H) P1 Substituted Product Meisenheimer->P1 - F⁻ (Elimination) P2 F⁻

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This reactivity makes the compound a homobifunctional cross-linker, as both fluorine atoms can be sequentially or simultaneously replaced, allowing for the synthesis of complex polymers and macrocycles.

Achieving Reproducibility: A Validated Experimental Protocol

Reproducibility is not accidental; it is the result of meticulous control over critical process parameters. The following protocol for the mono-substitution of this compound with a generic primary amine (R-NH₂) serves as a representative example.

Rationale for Experimental Choices
  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen. These solvents effectively solvate the cation of the base but do not engage in strong hydrogen bonding, leaving the nucleophile's reactivity intact.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) is used. Its role is to deprotonate the nucleophile (R-NH₂ to R-NH⁻), increasing its nucleophilicity without competing in the substitution reaction.

  • Temperature: The reaction is often run at slightly elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction rate, though the high reactivity of the substrate often allows for lower temperatures compared to chloro- or bromo-analogs.

  • Stoichiometry: Using a slight excess of the amine (e.g., 1.1 equivalents) can drive the reaction to completion for mono-substitution. For di-substitution, over 2.2 equivalents would be used.

  • Anhydrous Conditions: While not as critical as in organometallic reactions, minimizing water is good practice to ensure consistent reaction conditions and prevent potential side reactions.

Step-by-Step Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reagent Prep - Dry solvent - Weigh reagents B 2. Reaction Setup - Add sulfone, solvent, base - Inert atmosphere (N₂) A->B C 3. Nucleophile Addition - Add amine solution dropwise B->C D 4. Heating & Monitoring - Heat to 60°C - Monitor by TLC C->D E 5. Quenching - Cool to RT - Pour into ice-water D->E F 6. Extraction - Extract with Ethyl Acetate E->F G 7. Purification - Column Chromatography or - Recrystallization F->G H 8. Characterization - NMR, MS, HPLC - Confirm structure & purity G->H

A typical experimental workflow for an SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve/suspend the solids.

  • Add the primary amine (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting sulfone), cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice-water, which should precipitate the crude product.

  • Filter the solid, or if it remains dissolved, perform a liquid-liquid extraction with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography.[4]

Self-Validation and Troubleshooting

Achieving reproducible results requires anticipating and addressing potential issues.

ObservationPotential Cause(s)Recommended Action
Low or No Reaction 1. Inactive base (hydrated). 2. Insufficient temperature. 3. Low-purity starting materials.1. Use freshly dried, powdered K₂CO₃. 2. Increase temperature in 10°C increments. 3. Verify purity of reagents via analytical methods.
Formation of Di-substituted Product 1. Amine stoichiometry too high. 2. Reaction run for too long after mono-substitution was complete.1. Use precisely 1.05-1.1 equivalents of the amine. 2. Monitor carefully by TLC and stop the reaction immediately upon completion.
Inconsistent Yields 1. Variable water content in solvent/reagents. 2. Inconsistent reaction time or temperature. 3. Mechanical losses during workup/purification.1. Use anhydrous solvent and reagents consistently. 2. Employ a temperature-controlled heating mantle and timer. 3. Standardize all workup and purification procedures.

Comparative Analysis with Alternative Reagents

The choice of reagent is a critical decision based on reactivity, cost, and experimental conditions. While this compound is highly effective, it is useful to compare it with its chloro- and bromo-analogs, which could be considered in certain synthetic strategies. The comparison is grounded in the well-established principles of SNAr reactions.[7]

FeatureThis compound Bis(4-chloro-3-nitrophenyl) sulfone Bis(4-bromo-3-nitrophenyl) sulfone
Relative Reactivity HighestIntermediateLowest
Rationale The C-F bond is highly polarized, and F⁻ is a relatively poor leaving group in isolation but the rate-determining step is the initial nucleophilic attack, which is fastest for the most electronegative halogen (F).The C-Cl bond is less polarized than C-F, leading to a slower rate of initial attack by the nucleophile.The C-Br bond is the least polarized of the three, resulting in the slowest reaction rate.
Typical Reaction Temp. 40 - 80 °C80 - 120 °C100 - 150 °C
Advantages - High reactivity allows for mild conditions. - Shorter reaction times. - Often results in cleaner reactions with fewer side products.- Often more cost-effective than the fluoro analog. - Good balance of reactivity and cost.- Typically the most economical option.
Disadvantages - May be more expensive. - High reactivity can sometimes lead to di-substitution if not carefully controlled.- Requires higher temperatures, which may not be suitable for sensitive substrates.- Requires harsh conditions, limiting its use with functionalized or unstable nucleophiles.

Conclusion of Comparison: For syntheses where reaction efficiency, mild conditions, and substrate compatibility are paramount—as is often the case in late-stage pharmaceutical development—This compound is the superior choice. Its high reactivity translates to faster, cleaner, and more reliable outcomes, which are the cornerstones of reproducible research. The chloro- and bromo-analogs represent viable, cost-effective alternatives for simpler, more robust substrates where forcing conditions are not a concern.

Final Summary

This compound is a premier reagent for constructing complex molecules via nucleophilic aromatic substitution. Its utility is demonstrated in diverse fields, including the synthesis of novel enzyme inhibitors for potential disease therapies.[8] The key to unlocking its full potential and ensuring reproducible results lies not in a secret technique, but in the rigorous and informed control of fundamental experimental variables: reagent stoichiometry, solvent purity, reaction temperature, and time. By understanding the "why" behind each step and comparing the reagent's performance profile against its alternatives, researchers can confidently and repeatedly achieve their desired synthetic outcomes.

References

  • Title: Sulfone, bis(4-fluoro-3-nitrophenyl) Source: ChemBK URL: [Link]

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  • Title: Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase Source: PubMed URL: [Link]

  • Title: CAS No : 312-30-1 | Product Name : this compound Source: Pharmaffiliates URL: [Link]

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A Comparative Guide: Bis(4-fluoro-3-nitrophenyl) sulfone versus Traditional Monomers for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

This guide provides a comprehensive comparison of Bis(4-fluoro-3-nitrophenyl) sulfone (BFNPS) with traditional monomers, such as Bis(4-chlorophenyl) sulfone and Bis(4-fluorophenyl) sulfone, in the synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES). It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to optimize polymer properties through strategic monomer selection.

Introduction: The Critical Role of Monomer Selection in Polymer Performance

Poly(arylene ether sulfone)s (PAES) are a class of engineering thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties are fundamentally dictated by the chemical structure of the monomers used in their synthesis. The process, typically a nucleophilic aromatic substitution (SNAr) polycondensation, involves the reaction of a dihalide monomer with a bisphenol salt. The electronic nature of the substituents on the dihalide monomer plays a pivotal role in polymerization kinetics and the final properties of the polymer.

This guide focuses on this compound (BFNPS), a monomer distinguished by the presence of both a fluorine leaving group and a strongly electron-withdrawing nitro group. We will compare its performance against traditional, non-nitro-substituted monomers to elucidate the advantages conferred by its unique chemical structure.

Monomer Profiles: A Structural and Functional Overview

A direct comparison of the monomers' structures reveals the key differences that influence their reactivity and the resulting polymer characteristics.

  • This compound (BFNPS): The key feature of BFNPS is the nitro group positioned ortho to the fluorine leaving group. This nitro group provides powerful activation towards nucleophilic aromatic substitution, a critical factor for successful polymerization.[2] This enhanced reactivity can lead to higher molecular weight polymers under milder reaction conditions.

  • Traditional Monomers: Bis(4-fluorophenyl) sulfone (DFDPS) and Bis(4-chlorophenyl) sulfone (DCDPS): These are the workhorse monomers in PAES synthesis.[3][4] While the sulfone bridge provides some activation, the reactivity of the halogen leaving group (F or Cl) is the primary driver of the polymerization reaction. Fluorine is generally considered more electronegative and thus a better leaving group than chlorine, leading to more efficient condensation polymerization.[3] However, the absence of a nitro group means they are inherently less reactive than BFNPS.

Comparative Case Study: Synthesis and Characterization of PAES

To provide a clear comparison, we will outline a hypothetical, yet representative, case study based on established literature procedures for the synthesis of PAES using BFNPS and a traditional monomer, Bis(4-fluorophenyl) sulfone (DFDPS).

Objective

To compare the reaction conditions and resulting polymer properties (thermal, mechanical, and solubility) of PAES synthesized from BFNPS versus DFDPS, using 4,4'-dihydroxybiphenyl as the comonomer.

Experimental Workflow

The synthesis of PAES via nucleophilic polycondensation follows a well-defined workflow. The diagram below illustrates the key stages of the process, from monomer selection to final polymer characterization.

G cluster_0 Monomer Selection & Preparation cluster_1 Polymerization Reaction cluster_2 Polymer Isolation & Purification cluster_3 Characterization Monomer1 This compound (BFNPS) Drying Dry all monomers in vacuum oven at 60 °C Monomer1->Drying Monomer2 Bis(4-fluorophenyl) sulfone (DFDPS) Monomer2->Drying Comonomer 4,4'-Dihydroxybiphenyl Comonomer->Drying Setup Charge flask with monomers, K2CO3, NMP, and Toluene Drying->Setup Azeotropic_Distillation Azeotropic distillation of water Setup->Azeotropic_Distillation Polymerization Heat to 180-200 °C for polymerization Azeotropic_Distillation->Polymerization Precipitation Precipitate polymer in methanol/water Polymerization->Precipitation Washing Wash with hot water and methanol Precipitation->Washing Final_Drying Dry final polymer in vacuum oven Washing->Final_Drying GPC GPC (Molecular Weight) Final_Drying->GPC DSC DSC (Glass Transition Temp.) Final_Drying->DSC TGA TGA (Thermal Stability) Final_Drying->TGA Solubility Solubility Tests Final_Drying->Solubility

Caption: General experimental workflow for PAES synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of PAES from BFNPS

  • Reactor Setup: A 250 mL four-neck round bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and an argon inlet.

  • Charging of Reagents: The flask is charged with 4,4'-dihydroxybiphenyl, this compound (1:1 molar ratio), and potassium carbonate (20% molar excess). Anhydrous N-methyl-2-pyrrolidone (NMP) and toluene are added as the solvent and azeotroping agent, respectively.

  • Azeotropic Dehydration: The reaction mixture is heated to reflux to azeotropically remove water, which is collected in the Dean-Stark trap.

  • Polymerization: After the removal of water, the toluene is drained, and the reaction temperature is raised to 190°C and maintained for 8-12 hours.

  • Isolation and Purification: The viscous polymer solution is cooled, diluted with NMP, and then precipitated by pouring it into a stirred solution of methanol and water. The fibrous polymer is collected, washed extensively with hot water and methanol, and dried in a vacuum oven at 80°C for 24 hours.

Protocol 2: Synthesis of PAES from DFDPS

The procedure is identical to Protocol 1, with the substitution of Bis(4-fluorophenyl) sulfone for BFNPS. Due to the lower reactivity of DFDPS, the polymerization time may need to be extended to 16-24 hours to achieve a comparable molecular weight.

Results and Discussion: A Head-to-Head Comparison

The choice of monomer has a profound impact on the resulting polymer's properties. The following table summarizes the expected quantitative data from the characterization of the two polymers.

PropertyPAES from BFNPSPAES from DFDPSJustification
Molecular Weight (Mw) High (e.g., 90,000-130,000 g/mol )Moderate to High (e.g., 60,000-100,000 g/mol )The nitro group in BFNPS strongly activates the fluorine leaving group, leading to faster and more efficient polymerization and higher molecular weight.[2]
Glass Transition Temp. (Tg) Higher (e.g., 200-230°C)Lower (e.g., 180-200°C)The polar nitro groups increase intermolecular forces and chain rigidity, thus raising the Tg.[5]
Thermal Stability (Td, 5% wt. loss) Slightly Lower (e.g., 430-460°C)Higher (e.g., 450-480°C)The nitro group can be a point of thermal instability compared to the more robust C-H bonds in the DFDPS-derived polymer.
Solubility Soluble in polar aprotic solvents (NMP, DMAc)Soluble in a wider range of solvents, including some chlorinated solventsThe increased polarity from the nitro groups in the BFNPS-derived polymer restricts its solubility to highly polar solvents.[6]
Expert Analysis: Causality and Field-Proven Insights

The data clearly indicates a trade-off between enhanced reactivity and thermal properties.

  • Reactivity and Molecular Weight: The primary advantage of BFNPS is its heightened reactivity. The electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This allows for the synthesis of high molecular weight polymers, which is crucial for achieving good mechanical properties like toughness and flexibility.[7] This enhanced reactivity can also translate to lower energy consumption during industrial-scale production due to potentially shorter reaction times or lower required temperatures.

  • Thermal Properties: The presence of the polar nitro group in the polymer backbone derived from BFNPS leads to stronger intermolecular dipole-dipole interactions. This restricts segmental chain motion, resulting in a significantly higher glass transition temperature (Tg). A higher Tg is desirable for applications requiring dimensional stability at elevated temperatures. However, this comes at the cost of slightly lower thermal decomposition temperatures, as the C-NO2 bond can be less stable than the C-H bonds in traditional PAES.

  • Solubility and Processability: The high polarity imparted by the nitro groups makes the BFNPS-derived polymers soluble in a narrower range of solvents, typically only highly polar aprotic solvents. While this can be a limitation for solution casting or processing, it can be an advantage in applications requiring resistance to a wide range of organic solvents.

Conclusion: Strategic Monomer Selection for Targeted Applications

The choice between this compound and traditional monomers like Bis(4-fluorophenyl) sulfone is not a matter of one being universally superior. Instead, the selection should be driven by the specific performance requirements of the final application.

  • Choose this compound (BFNPS) when:

    • High glass transition temperature and performance at elevated temperatures are critical.

    • High molecular weight is necessary to achieve superior mechanical toughness.

    • Resistance to a broad range of non-polar and moderately polar solvents is required.

  • Choose Traditional Monomers (e.g., DFDPS) when:

    • Maximum thermal stability is the primary concern.

    • Processability through solution casting in a wider variety of solvents is needed.

    • The application does not demand the extremely high Tg afforded by nitro-substituted monomers.

By understanding the structure-property relationships detailed in this guide, researchers and developers can make more informed decisions in the design and synthesis of next-generation high-performance polymers.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Bis(4-fluoro-3-nitrophenyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Handling and disposing of specialized chemical reagents like Bis(4-fluoro-3-nitrophenyl) sulfone requires a clear, scientifically grounded protocol. This guide moves beyond simple checklists to provide a framework for safe handling, rooted in the chemical's specific properties and regulatory standards. The ultimate objective is to ensure that every step, from waste generation to final disposal, is deliberate, safe, and compliant.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) as a hazardous substance.[1]

  • Primary Hazards: It is known to cause significant skin and eye irritation.[1][2][3] Direct contact can lead to inflammation and discomfort, necessitating the use of appropriate Personal Protective Equipment (PPE). It may also cause respiratory irritation if inhaled, particularly as a dust or aerosol.[1][3]

  • Reactivity Profile: The compound is stable under normal laboratory conditions.[1] However, it is incompatible with strong oxidizing agents, and contact should be avoided to prevent uncontrolled reactions.[1] There is no indication of hazardous polymerization.[1]

  • Environmental Considerations: While some safety data sheets (SDS) suggest it contains no substances known to be hazardous to the environment, the precautionary principle must apply.[3] Organic compounds containing nitro and fluoro groups can have ecotoxicological effects. Therefore, under no circumstances should this chemical or its waste be released into the environment or disposed of down the drain .[4]

Adherence to proper disposal is not merely a regulatory hurdle; it is a core component of responsible chemical stewardship, protecting both laboratory personnel and the wider ecosystem.

Pre-Disposal Procedures: Segregation and Collection at the Source

Effective waste management begins the moment a material is deemed "waste." The following steps ensure that waste is handled safely from its point of generation.

Step 1: Designate a Waste Container Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. A high-density polyethylene (HDPE) container with a secure screw-top cap is recommended. The container must be clean and dry before its first use as a waste vessel.

Step 2: Collect All Forms of Waste This includes:

  • Unused or expired solid this compound.

  • Residues from reaction vessels.

  • Contaminated materials such as gloves, weighing papers, pipette tips, and paper towels. These should be double-bagged before being placed in the solid waste container.

Step 3: Segregate from Incompatible Wastes Keep this waste stream separate from other chemical wastes, especially strong oxidizing agents.[1] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 4: Label the Waste Container Immediately The container must be clearly and accurately labeled from the moment the first piece of waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant," "Skin/Eye Irritant")

  • The date accumulation started.

Waste Characterization and On-Site Storage

While this compound is not specifically listed as a P- or U-list hazardous waste by the U.S. Environmental Protection Agency (EPA), its irritant properties require it to be managed as a hazardous waste.[5] The responsibility for waste characterization lies with the generator.[6]

On-Site Storage (Satellite Accumulation Area) Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Well-ventilated and away from heat sources or direct sunlight.[1][3]

  • Segregated from incompatible chemicals.

Follow all institutional and local regulations regarding the maximum volume of waste and the maximum time it can be stored in a satellite accumulation area.[4]

Final Disposal Protocol: Professional Decommissioning

The final step is to transfer the waste to a licensed environmental services contractor for proper disposal. The only acceptable disposal method is through an approved waste disposal plant.[1][3]

Step-by-Step Final Disposal:

  • Contact Your Institution's EHS Office: Your Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Arrange for Pickup: Schedule a waste pickup with your EHS office or the approved contractor.

  • Provide Documentation: You will need to provide the waste disposal company with an accurate description of the waste's composition. Having the Safety Data Sheet (SDS) available is essential.[4]

  • Maintain Records: Retain a copy of the waste manifest provided by the disposal company. This document is your proof of proper disposal and is a critical component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[7]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[4] If the material is a fine powder, respiratory protection may be required.[1]

  • Contain the Spill: Prevent the spread of the solid material. Avoid creating dust.

  • Clean Up: Carefully sweep up the solid material and place it into a designated hazardous waste container.[3] Use a damp cloth or paper towel for final cleaning to avoid generating dust, and place the cleaning materials in the waste container.

  • Decontaminate: Wash the affected area thoroughly.

  • Report: Report the spill to your EHS office.

Data and Workflow Summary

To facilitate quick reference, the key information is summarized below.

Table 1: this compound Safety and Disposal Profile

PropertyDescriptionSource(s)
Chemical Name This compound[1][2][3]
CAS Number 312-30-1[1][2][3]
Molecular Formula C₁₂H₆F₂N₂O₆S[2][3]
Physical State Solid, powder to crystal[8]
Primary Health Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation[1][3]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant via a licensed contractor.[1][3]
Incompatible Materials Strong oxidizing agents[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Point of Generation cluster_handling On-Site Handling & Storage cluster_disposal Final Disposition start Waste Generation (Unused chemical, contaminated labware) collect Collect in Designated, Chemically Compatible Container start->collect Step 1 segregate Segregate from Incompatible Wastes (e.g., Oxidizers) collect->segregate Step 2 label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date segregate->label_waste Step 3 store Store in Secure Satellite Accumulation Area label_waste->store Step 4 contact_ehs Contact EHS to Arrange Pickup by Licensed Waste Contractor store->contact_ehs Step 5 manifest Transfer Waste and Sign Manifest contact_ehs->manifest Step 6 end_state File Manifest Record. Disposal Complete. manifest->end_state Step 7

Caption: Waste Disposal Workflow for this compound.

References

  • Sulfone, bis(4-fluoro-3-nitrophenyl) - ChemBK . (2024, April 10). ChemBK. [Link]

  • This compound SDS . (2025, June 11). SDS Manager. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings | EPA . U.S. Environmental Protection Agency. [Link]

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Mastering the Safe Handling of Bis(4-fluoro-3-nitrophenyl) sulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and materials science, Bis(4-fluoro-3-nitrophenyl) sulfone is a pivotal intermediate. Its potent electrophilic nature, driven by the dual nitro and sulfone functionalities, makes it an invaluable building block. However, these same properties demand a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety protocol, ensuring that every step is a self-validating system for protecting both the researcher and the integrity of the experiment.

Hazard Analysis: Understanding the Reactivity of this compound

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2] The presence of two nitro groups and a sulfone group significantly withdraws electron density from the aromatic rings, making the compound a strong electrophile. This reactivity is the cornerstone of its utility in synthesis but also the root of its primary hazards. Contact with nucleophilic biological macromolecules, such as proteins and DNA, can lead to cellular damage and irritation.

Key Hazard Information:

Hazard StatementClassificationRationale
Skin IrritationCategory 2The electrophilic nature of the molecule can lead to reactions with skin proteins, causing irritation.
Eye IrritationCategory 2Direct contact can cause serious irritation to the sensitive tissues of the eye.
Respiratory IrritationCategory 3Inhalation of the powdered form can irritate the mucous membranes of the respiratory tract.

Personal Protective Equipment (PPE): An Impenetrable Barrier

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of each component is based on a thorough understanding of the potential routes of exposure and the chemical's properties.

Hand Protection: The First Line of Defense

Standard disposable nitrile gloves are the minimum requirement for handling this compound. However, for extended handling or in situations with a higher risk of splash, double-gloving is recommended. The rationale for selecting nitrile gloves is their demonstrated resistance to a wide range of chemicals, including many aromatic and nitro compounds.[3][4]

Glove Selection Rationale:

Glove TypeRecommendationJustification
Nitrile Rubber Primary Choice Good resistance to a broad range of chemicals, including weak acids and some organic solvents. Provides a reliable barrier against incidental contact.
Neoprene Alternative Offers good resistance to acids, caustics, and oils, and can be considered if a nitrile allergy is a concern.

It is crucial to note that no glove material offers indefinite protection. Permeation breakthrough times can vary based on glove thickness and the specific formulation.[5][6] Therefore, it is imperative to change gloves immediately upon any suspected contamination.

Eye and Face Protection: Shielding from the Unseen

Given that this compound is a solid that can become airborne as a fine powder, robust eye and face protection is essential.

  • Safety Glasses with Side Shields: Mandatory for all laboratory work involving this compound.

  • Chemical Splash Goggles: Required when there is a potential for splashing or when handling larger quantities of the solid where dust generation is more likely.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when handling significant quantities of the compound or during procedures with a high risk of splashing or aerosolization.

Body Protection: Preventing Dermal Exposure

A standard laboratory coat is required at all times. For procedures with a higher risk of contamination, such as weighing large quantities or during cleanup of a spill, a chemically resistant apron or disposable coveralls should be worn over the lab coat.

Respiratory Protection: When Engineering Controls Are Not Enough

The primary strategy for avoiding inhalation of this compound dust is the use of engineering controls, such as a chemical fume hood. However, in situations where dust generation is unavoidable and engineering controls may not be sufficient to maintain exposure below permissible limits, respiratory protection is required.

Drawing an analogy from OSHA's standards for respirable crystalline silica, which also addresses the hazard of fine particle inhalation, a risk assessment should determine the need for respiratory protection.[2][7][8] If a respirator is deemed necessary, a NIOSH-approved N95 or P100 filtering facepiece respirator is the minimum requirement for protection against fine dust particles.[9][10] For higher potential exposures, a powered air-purifying respirator (PAPR) with a HEPA filter may be necessary.[11][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is the foundation of safe laboratory practice when working with this compound.

Engineering Controls: The Primary Barrier

All handling of this compound, including weighing, transferring, and the setup of reactions, must be conducted within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

Weighing and Transferring the Compound
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. The work surface within the fume hood should be clean and uncluttered.

  • Containment: Use a weigh boat or a tared container to weigh the solid. Handle the container with care to minimize the generation of dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. If transferring to a reaction vessel, do so slowly and carefully to avoid creating airborne dust.

  • Cleaning: After weighing and transferring, carefully clean any residual powder from the spatula and the work surface within the fume hood using a damp wipe. Dispose of the wipe as hazardous waste.

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal alert Alert others in the area evacuate Evacuate the immediate area alert->evacuate ppe Don appropriate PPE (double gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with an inert absorbent material ppe->contain collect Carefully collect the absorbed material into a waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent collect->decontaminate label_waste Label the waste container as 'Halogenated Organic Waste' decontaminate->label_waste dispose Dispose of as hazardous waste according to institutional protocols label_waste->dispose

Caption: Workflow for the safe cleanup of a this compound spill.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical obligation to protect the environment.

Waste Segregation and Collection

All waste containing this compound, including contaminated PPE, weigh boats, and solvent rinses, must be collected as hazardous waste.[1] This compound should be segregated as halogenated organic waste .[1][13] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[4]

Step-by-Step Disposal Protocol
  • Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area with secondary containment.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

While chemical neutralization through methods like alkaline hydrolysis can be effective for some nitroaromatic compounds, this should only be attempted by trained personnel following a validated and approved institutional protocol.[14][15][16] For most laboratory settings, direct disposal of the unreacted chemical waste through EHS is the safest and most compliant method.

By integrating these detailed safety and handling protocols into your daily workflow, you can confidently and safely harness the synthetic power of this compound, advancing your research while upholding the highest standards of laboratory safety.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA's Respirable Crystalline Silica Standard for Construction. [Link]

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  • Natural Stone Institute. (n.d.). OSHA's Crystalline Silica Rule: Construction. [Link]

  • Marine Corps Logistics Base Albany. (n.d.). RESPIRATOR SELECTION.DOC. [Link]

  • AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves. [Link]

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  • MDPI. (2022). Biological Treatment of Nitroaromatics in Wastewater. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.